molecular formula C15H24O3 B15618187 Nardosinonediol

Nardosinonediol

カタログ番号: B15618187
分子量: 252.35 g/mol
InChIキー: DBDGFZLAYDIKSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nardosinonediol is a useful research compound. Its molecular formula is C15H24O3 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7,9,12-13,17-18H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDGFZLAYDIKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1(C(C(CC2=O)O)C(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Nardosinonediol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Nardosinonediol, a sesquiterpenoid of interest to researchers in pharmacology and drug development. This document outlines its chemical properties, biological activity, and potential mechanisms of action, with a focus on presenting clear, actionable data and protocols for scientific application.

Core Compound Identification

This compound is a natural compound isolated from the herbs of Nardostachys jatamansi. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 20489-11-6[1][2][3][4][5]
Molecular Formula C₁₅H₂₄O₃[1][2][3][4]
Molecular Weight 252.34 g/mol [1]
Compound Type Sesquiterpenoids[1]
Source The herbs of Nardostachys jatamansi[1]
Physical Description Oil / Powder[1][2]
Purity ≥98%[1][3]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic activity against murine leukemia P-388 cells. This section provides a generalized experimental protocol for assessing this activity, based on standard cytotoxicity assays.

Experimental Protocol: In Vitro Cytotoxicity against P-388 Cells

This protocol describes a typical method for evaluating the cytotoxic effects of this compound on P-388 cells using a cell viability assay.

1. Cell Culture and Maintenance:

  • P-388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells are passaged regularly to maintain logarithmic growth.

2. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as DMSO, to a high concentration (e.g., 10 mM).

  • Serial dilutions are then made in the culture medium to achieve the desired final concentrations for the assay.

3. Cytotoxicity Assay (MTT Assay):

  • P-388 cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to attach overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same concentration of DMSO without the compound) is also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the MTT to formazan (B1609692) crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.

4. Data Analysis:

  • The results are expressed as the mean ± standard deviation from at least three independent experiments.

  • Statistical analysis is performed using appropriate methods (e.g., t-test or ANOVA) to determine the significance of the results.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P388 P-388 Cell Culture Seeding Cell Seeding in 96-well Plates P388->Seeding Nardo_prep This compound Stock and Dilutions Treatment Treatment with This compound Nardo_prep->Treatment Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation MTT_add MTT Addition Incubation->MTT_add Formazan_sol Formazan Solubilization MTT_add->Formazan_sol Abs_read Absorbance Reading Formazan_sol->Abs_read Data_analysis IC50 Determination Abs_read->Data_analysis

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally related compound, nardosinone, which can degrade into this compound, offers potential insights. Nardosinone has been shown to affect key inflammatory pathways, and it is plausible that this compound may have similar activities.

NF-κB and MAPK Signaling Pathways

Nardosinone and other sesquiterpenes from Nardostachys jatamansi have been reported to inhibit the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are crucial in regulating the inflammatory response.

NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

MAPK Pathway: The MAPK pathway is a cascade of protein kinases that plays a central role in cell proliferation, differentiation, and apoptosis. In the context of inflammation, the activation of MAPKs (such as p38, JNK, and ERK) can lead to the production of inflammatory mediators.

It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of the IKK complex and the phosphorylation of MAPKs, thereby suppressing the downstream inflammatory response.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Inflammatory Stimulus MAPK_cascade MAPK Cascade (p38, JNK, ERK) Receptor->MAPK_cascade Inflammatory Stimulus IkappaB_NFkappaB IκB-NF-κB IKK->IkappaB_NFkappaB phosphorylates NFkappaB NF-κB IkappaB_NFkappaB->NFkappaB Gene_expression Pro-inflammatory Gene Expression NFkappaB->Gene_expression translocates MAPK_cascade->Gene_expression activates transcription factors This compound This compound This compound->IKK inhibits This compound->MAPK_cascade inhibits

Caption: A proposed mechanism of action for this compound on the NF-κB and MAPK pathways.

Future Directions

The cytotoxic and potential anti-inflammatory properties of this compound suggest its potential as a lead compound for further investigation. Future research should focus on:

  • Elucidating the precise molecular targets of this compound.

  • Conducting in vivo studies to evaluate its efficacy and safety.

  • Exploring its structure-activity relationship to guide the synthesis of more potent analogs.

This technical guide provides a foundational understanding of this compound for the scientific community. The provided data and protocols are intended to facilitate further research into this promising natural compound.

References

The Isolation of Nardosinonediol from Nardostachys jatamansi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and detailed isolation protocols for Nardosinonediol, a bioactive sesquiterpenoid found in the rhizomes of Nardostachys jatamansi. This document outlines quantitative data, experimental methodologies, and potential biological activities to support further research and development.

Natural Source and Significance

This compound is a naturally occurring sesquiterpenoid found in Nardostachys jatamansi, a flowering plant of the honeysuckle family native to the Himalayas. The rhizomes of this plant, commonly known as "Jatamansi," have been utilized for centuries in traditional medicine for their therapeutic properties, including the treatment of neurological and cardiovascular disorders. This compound, along with other bioactive compounds like nardosinone (B31660), contributes to the medicinal effects of the plant. It has been reported to possess anti-depressant and cardioprotective activities, making it a compound of interest for drug discovery and development.

Quantitative Analysis of this compound

The concentration of this compound can vary depending on the extraction method and the solvent system used. A quantitative analysis of a 20% aqueous ethanol (B145695) extract of N. jatamansi rhizomes revealed the following composition for this compound and other related compounds.

CompoundRetention Time (t R , min)Concentration in 20% Aqueous Ethanol Extract (% w/w)
This compound18.21.54 ± 0.06
Desoxo-narchinol A-5.76 ± 0.15
Kanshone A15.20.76 ± 0.04
Isonardosinone-0.92 ± 0.15
Deblion19.10.32 ± 0.03
1α-hydroxy-(-)-aristolone18.30.62 ± 0.04
Nardoaristolone B-0.20 ± 0.02
8α–hydroxypinoresinol--
Pinoresinol22.4-

Experimental Protocols for Isolation and Purification

This section details the experimental procedures for the extraction and isolation of this compound from the dried rhizomes of Nardostachys jatamansi.

Plant Material and Extraction
  • Plant Material : Dried rhizomes of Nardostachys jatamansi (500 g) were used as the starting material.

  • Extraction : The dried rhizomes were extracted with 20% (v/v) aqueous ethanol at 80°C using a reflux condenser system.

  • Concentration : The resulting extract was evaporated using a rotary evaporator to yield 87 g of the crude 20% aqueous ethanol extract (NJ20).

Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Stationary Phase : C18 silica (B1680970) gel.

  • Mobile Phase : A gradient of methanol (B129727) (MeOH) in water (H₂O), starting from 10% and increasing to 100% MeOH.

  • Procedure : A portion of the NJ20 extract was subjected to C18 column chromatography. The elution was performed with the methanol-water gradient to yield six subfractions (NJ20-C1 to NJ20-C6).

  • Apparatus : A reverse phase semi-preparative HPLC system.

  • Stationary Phase : A suitable C18 semi-preparative column.

  • Mobile Phase : A gradient of acetonitrile (B52724) in water (containing 0.1% formic acid), from 30% to 55% acetonitrile over 20 minutes.

  • Procedure : The subfraction NJ20-C4, obtained from the C18 column chromatography, was further purified using reverse phase semi-preparative HPLC. The elution with the specified gradient yielded pure this compound (t R = 18.2 min, 2.0 mg).

G Start Dried N. jatamansi Rhizomes (500g) Extraction Extraction with 20% aq. EtOH (80°C, reflux) Start->Extraction Evaporation Rotary Evaporation Extraction->Evaporation CrudeExtract Crude Extract (NJ20) (87g) Evaporation->CrudeExtract CC C18 Column Chromatography (10-100% MeOH/H2O) CrudeExtract->CC Subfractions Subfractions (NJ20-C1 to C6) CC->Subfractions HPLC Reverse Phase Semi-Prep HPLC (30-55% ACN/H2O with 0.1% Formic Acid) Subfractions->HPLC NJ20-C4 This compound Pure this compound (2.0 mg) HPLC->this compound

Isolation workflow for this compound.

Potential Signaling Pathways and Biological Activities

While direct and extensive research on the specific signaling pathways of this compound is still emerging, its reported anti-depressant and cardioprotective activities suggest potential mechanisms of action, which can be inferred from studies on the closely related compound, nardosinone, and other natural products with similar therapeutic effects.

Potential Anti-Depressant Signaling Pathways

The anti-depressant effects of natural compounds are often mediated through the modulation of various signaling pathways in the brain. Terpenoids, as a class of compounds, have been shown to exert their neurotherapeutic effects through multiple mechanisms. Potential pathways for this compound's anti-depressant activity may include:

  • BDNF Signaling Cascade : Brain-Derived Neurotrophic Factor (BDNF) is crucial for neuronal survival and growth. Many natural antidepressants upregulate the BDNF signaling pathway, promoting neurogenesis and synaptic plasticity.

  • PI3K/Akt/mTOR Signaling Pathway : This pathway is involved in cell survival and proliferation. Activation of this pathway can lead to neuroprotective effects.

  • Modulation of Neurotransmitter Systems : this compound may interact with neurotransmitter systems, such as the serotonergic and dopaminergic pathways, which are key targets for antidepressant drugs.

G This compound This compound BDNF BDNF Signaling Cascade This compound->BDNF PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Neurotransmitters Neurotransmitter System Modulation This compound->Neurotransmitters Antidepressant Anti-depressant Effects BDNF->Antidepressant PI3K_Akt_mTOR->Antidepressant Neurotransmitters->Antidepressant

Potential anti-depressant signaling pathways of this compound.

Potential Cardioprotective Signaling Pathways

The cardioprotective effects of nardosinone have been linked to several signaling pathways. Given the structural similarity, this compound may exert its cardioprotective effects through similar mechanisms:

  • cAMP/PKA Signaling Pathway : This pathway is involved in regulating cardiac function. Nardosinone has been shown to play a role in antiarrhythmia by hindering calcium overload through this pathway.

  • PI3K/Akt and MEK/ERK Signaling Pathways : These pathways are crucial for cell survival and are implicated in protecting cardiomyocytes from hypertrophy and apoptosis.

  • Nrf2 Signaling Pathway : Many natural products with cardioprotective effects activate the Nrf2 pathway, which is a key regulator of antioxidant responses and protects cardiomyocytes from oxidative stress.

G This compound This compound cAMP_PKA cAMP/PKA Pathway This compound->cAMP_PKA PI3K_Akt_MEK_ERK PI3K/Akt & MEK/ERK Pathways This compound->PI3K_Akt_MEK_ERK Nrf2 Nrf2 Pathway This compound->Nrf2 Cardioprotective Cardioprotective Effects cAMP_PKA->Cardioprotective PI3K_Akt_MEK_ERK->Cardioprotective Nrf2->Cardioprotective

Potential cardioprotective signaling pathways of this compound.

Conclusion

This technical guide provides a foundational understanding of the isolation of this compound from Nardostachys jatamansi and highlights its potential as a therapeutic agent. The detailed experimental protocols offer a practical framework for researchers to obtain this compound for further investigation. While the precise signaling pathways of this compound are yet to be fully elucidated, the proposed mechanisms provide a strong basis for future pharmacological studies. Further research into the specific molecular targets and signaling cascades of this compound is warranted to fully understand its therapeutic potential in the context of neurological and cardiovascular diseases.

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nardosinonediol (B1496119) is a significant bioactive sesquiterpenoid primarily isolated from Nardostachys jatamansi, an endangered medicinal plant native to the Himalayas.[1] This class of compounds, including the related nardosinone (B31660), exhibits a range of promising therapeutic properties.[2] Understanding the biosynthetic pathway is critical for conservation efforts, ensuring a sustainable supply through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound and related sesquiterpenoids, detailing the key enzymatic steps, relevant genes, quantitative data, and the experimental protocols used for their elucidation.

The General Sesquiterpenoid Biosynthetic Pathway

All sesquiterpenoids, including this compound, originate from the C15 precursor farnesyl pyrophosphate (FPP).[3] FPP is synthesized via two primary pathways in plants: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. Both pathways produce the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[4] A prenyltransferase then sequentially condenses two molecules of IPP with one molecule of DMAPP to form FPP.[5]

General_Sesquiterpenoid_Pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_FPP_synthesis Common Pathway Pyruvate Pyruvate MEP_Intermediates ... Pyruvate->MEP_Intermediates G3P Glyceraldehyde-3-P G3P->MEP_Intermediates IPP_MEP IPP MEP_Intermediates->IPP_MEP Multiple Steps IPP IPP AcetylCoA Acetyl-CoA MVA_Intermediates ... AcetylCoA->MVA_Intermediates IPP_MVA IPP MVA_Intermediates->IPP_MVA Multiple Steps DMAPP DMAPP IPP->DMAPP GPP Geranyl-PP (GPP) IPP->GPP FPP Farnesyl-PP (FPP) IPP->FPP DMAPP->GPP Prenyltransferase GPP->FPP Prenyltransferase Sesquiterpenoids Sesquiterpenoid Scaffolds FPP->Sesquiterpenoids Sesquiterpene Synthase (TPS)

Figure 1. Overview of the general pathway for sesquiterpenoid precursor biosynthesis.

Proposed Biosynthesis of the this compound Skeleton

While the complete pathway to this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on transcriptome analysis of N. jatamansi, identification of key enzyme families, and knowledge of related sesquiterpenoid biosynthetic pathways.[4][6] The biosynthesis is a two-stage process involving the cyclization of FPP followed by a series of oxidative modifications.

  • Cyclization: A sesquiterpene synthase (TPS) catalyzes the conversion of the linear FPP precursor into a specific cyclic sesquiterpene hydrocarbon scaffold. Transcriptome analyses of N. jatamansi have identified numerous candidate TPS genes, particularly from the TPS-a subfamily, which are known to be primarily sesquiterpene synthases.[4]

  • Oxidation: Following cyclization, the hydrocarbon skeleton undergoes a series of stereo- and regio-specific hydroxylations. These reactions are typically catalyzed by Cytochrome P450 monooxygenases (CYPs).[3][7] These enzymes are responsible for introducing the oxygen functional groups that define the structure of this compound and related compounds. It is proposed that nardosinone is an intermediate, which is then further modified to produce this compound.[2]

Nardosinonediol_Pathway FPP Farnesyl-PP (FPP) Sesquiterpene_Scaffold Putative Sesquiterpene Scaffold (e.g., Aristolochene-type) FPP->Sesquiterpene_Scaffold Sesquiterpene Synthase (e.g., NjTPS-54, NjTPS-56) Intermediate_1 Oxidized Intermediate Sesquiterpene_Scaffold->Intermediate_1 Cytochrome P450 (CYP) (Hydroxylation) Nardosinone Nardosinone Intermediate_1->Nardosinone Cytochrome P450 (CYP) (Further Oxidation) This compound This compound Nardosinone->this compound Putative Reductase/Hydrolase (Peroxy Ring Opening)

Figure 2. Proposed biosynthetic pathway from FPP to this compound.

Key Genes and Quantitative Analysis

Transcriptome sequencing of different tissues of N. jatamansi has been instrumental in identifying candidate genes involved in sesquiterpenoid biosynthesis. The underground parts (roots and rhizomes) are the primary sites for the biosynthesis and accumulation of these compounds.[4]

Recent studies have identified several N. jatamansi Terpene Synthase (NjTPS) genes that are potential candidates for sesquiterpene synthesis.[1] Treatment with Methyl Jasmonate (MeJA), a known elicitor of secondary metabolism, has been shown to upregulate the expression of several of these genes, correlating with an increase in nardosinone content.[1][8]

Table 1: Candidate Genes in this compound Biosynthesis and Their Response to MeJA Elicitation

Gene NamePutative FunctionExpression Change upon MeJA TreatmentReference
NjTPS-49 Sesquiterpene SynthasePositively regulated[1][8]
NjTPS-54 Sesquiterpene SynthasePositively regulated[1][8]
NjTPS-56 Sesquiterpene SynthasePositively regulated[1][8]
NjTPS-57 Sesquiterpene SynthasePositively regulated[1][8]
NjTPS-59 Sesquiterpene SynthasePositively regulated[1][8]

Data is based on RT-qPCR analysis following MeJA treatment. "Positively regulated" indicates a statistically significant increase in gene expression.[9]

Experimental Protocols

The identification and characterization of genes in the this compound pathway involve a multi-step experimental workflow, from gene discovery to functional validation.

Experimental_Workflow cluster_Discovery Gene Discovery cluster_Validation Candidate Gene Validation cluster_Characterization Functional Characterization PlantMaterial 1. Plant Material Collection (N. jatamansi tissues) RNASeq 2. RNA Extraction & Transcriptome Sequencing PlantMaterial->RNASeq Annotation 3. Unigene Assembly & Functional Annotation RNASeq->Annotation RTqPCR 4. Expression Analysis (RT-qPCR) (e.g., tissue-specific, MeJA treatment) Annotation->RTqPCR Cloning 5. Candidate Gene Cloning (into expression vector) Annotation->Cloning Expression 6. Heterologous Expression (e.g., E. coli, Yeast) Cloning->Expression Assay 7. In Vitro Enzyme Assay Expression->Assay GCMS 8. Product Identification (GC-MS) Assay->GCMS

Figure 3. Experimental workflow for identifying and characterizing sesquiterpene biosynthesis genes.
Protocol 1: Transcriptome Sequencing and Analysis

This protocol outlines the general steps for identifying candidate genes using high-throughput sequencing.

  • Plant Material and RNA Extraction: Collect different tissues (roots, rhizomes, leaves, flowers) from N. jatamansi at various developmental stages.[1] Immediately freeze samples in liquid nitrogen. Extract total RNA using a suitable kit (e.g., TRIzol reagent or a plant RNA purification kit) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples. Perform transcriptome sequencing using a platform such as Illumina or Single-Molecule Real-Time (SMRT) sequencing.[4]

  • Data Assembly and Annotation: Filter raw sequencing reads to obtain clean reads. Assemble the clean reads into unigenes using software like Trinity.[10] Functionally annotate the unigenes by performing BLAST searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to identify putative functions, particularly for Terpene Synthases (TPS) and Cytochrome P450s (CYP).[4][10]

Protocol 2: Heterologous Expression and In Vitro Terpene Synthase Assay

This protocol is for functionally characterizing a candidate TPS gene.

  • Gene Cloning and Vector Construction: Amplify the full-length coding sequence of a candidate gene (e.g., NjTPS-54) from cDNA using PCR. Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).[10]

  • Heterologous Expression: Transform the recombinant plasmid into an expression host like E. coli BL21(DE3).[10] Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG.

  • Protein Purification (Optional but Recommended): Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Enzyme Assay: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT). Add the purified enzyme (or crude cell lysate) to the buffer. Start the reaction by adding the substrate, farnesyl pyrophosphate (FPP). Incubate at 30°C for 1-2 hours.

  • Product Extraction and Analysis: Stop the reaction and extract the terpene products by overlaying the reaction mixture with a solvent like hexane (B92381) or pentane, followed by vigorous vortexing. Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic sesquiterpene products formed.[11] Compare the mass spectra of the products with spectral libraries (e.g., NIST) for identification.

Protocol 3: Metabolite Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify and quantify volatile and semi-volatile compounds like sesquiterpenoids in plant tissues.

  • Sample Preparation: Homogenize powdered, dried plant material (e.g., N. jatamansi roots) and extract with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate) using sonication or maceration.

  • GC-MS Analysis: Concentrate the extract and inject a small volume (e.g., 1 µL) into a GC-MS system.

    • Gas Chromatograph (GC): Use a capillary column suitable for terpene analysis (e.g., HP-5MS). Program the oven with a temperature gradient to separate the compounds (e.g., start at 60°C, ramp to 240°C).

    • Mass Spectrometer (MS): Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-500.

  • Data Analysis: Identify compounds by comparing their retention times and mass spectra with those of authentic standards and by searching against a mass spectral library (e.g., NIST, Wiley). Quantify compounds by comparing peak areas to those of an internal standard.

Conclusion and Future Directions

The biosynthesis of this compound in N. jatamansi is a complex process initiated by the cyclization of FPP by specific sesquiterpene synthases and completed by a series of oxidative modifications likely catalyzed by cytochrome P450 enzymes. While significant progress has been made in identifying candidate genes through transcriptomics, the precise enzymes responsible for each step and the exact sequence of intermediates remain to be fully characterized.

Future research should focus on the functional validation of the identified NjTPS and CYP candidates. The successful reconstitution of the entire pathway in a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli, would be the ultimate validation and would pave the way for the sustainable, industrial-scale production of this compound and related high-value sesquiterpenoids.[12] These metabolic engineering efforts are crucial for providing a stable supply of these valuable compounds for pharmaceutical development while protecting the endangered N. jatamansi plant.[13]

References

Nardosinonediol: A Comprehensive Review of Its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

Nardosinonediol, a sesquiterpenoid of the nardosinane type, stands as a molecule of significant interest within the realm of natural product chemistry and pharmacology. First identified from the medicinal plant Nardostachys jatamansi, this compound has a rich, albeit somewhat obscured, history intertwined with the broader investigation of its chemical relatives, most notably nardosinone (B31660). This technical guide aims to provide a comprehensive literature review on the discovery, history, and current understanding of this compound, with a particular focus on its chemical properties, biological activities, and the experimental methodologies employed in its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this intriguing natural product.

Discovery and Historical Perspective

The story of this compound is intrinsically linked to the chemical exploration of Nardostachys jatamansi (also known as Nardostachys chinensis), a flowering plant of the Valerianaceae family found in the Himalayas. This plant has been a cornerstone of traditional medicine systems for centuries, valued for its aromatic properties and therapeutic effects on the central nervous and cardiovascular systems.

The initial discovery and isolation of this compound can be traced back to a 1993 study by Itokawa et al., published in Phytochemistry. This seminal work focused on identifying cytostatic compounds from the roots and rhizomes of Nardostachys chinensis. Through bioassay-guided fractionation, the researchers isolated five sesquiterpenoids, one of which was identified as this compound. This study marked the first official report of this compound as a distinct chemical entity and established its initial biological activity profile.

Prior to this definitive isolation, earlier research on the chemical constituents of Nardostachys jatamansi by Rücker in 1975, published in Planta Medica, laid the groundwork for the discovery of various sesquiterpene ketones from this plant. While this paper did not specifically identify this compound, it was instrumental in developing the analytical methods and understanding the chemical diversity of this plant genus, which undoubtedly facilitated the later discovery of this compound.

Furthermore, this compound has been identified as a key intermediate in the degradation pathway of nardosinone, the most abundant and well-studied sesquiterpenoid from Nardostachys jatamansi[1]. This relationship highlights the chemical instability of nardosinone and suggests that some of the biological effects attributed to nardosinone may, in part, be mediated by its degradation products, including this compound.

Physicochemical Properties

This compound is a sesquiterpenoid with the chemical formula C₁₅H₂₄O₃. Its structure features a nardosinane skeleton, characterized by a unique carbon framework. The systematic IUPAC name for this compound is 3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₄O₃PubChem
Molecular Weight252.35 g/mol PubChem
IUPAC Name3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-onePubChem
CAS NumberNot available
AppearanceNot specified in available literature
SolubilityNot specified in available literature

Experimental Protocols

Isolation and Purification

The seminal work by Itokawa et al. (1993) provides the foundational protocol for the isolation of this compound. While the full-text of this article is not widely available, based on common practices for the isolation of sesquiterpenoids from plant material, a general workflow can be inferred.

Workflow for the Isolation of this compound

plant Dried Roots and Rhizomes of Nardostachys chinensis extraction Extraction with Organic Solvent (e.g., Methanol (B129727) or Ethanol) plant->extraction concentration Concentration of the Extract extraction->concentration fractionation Solvent-Solvent Partitioning concentration->fractionation chromatography1 Column Chromatography (Silica Gel) fractionation->chromatography1 bioassay Bioassay-Guided Fractionation (Cytotoxicity Assay) chromatography1->bioassay chromatography2 Further Chromatographic Purification (e.g., Preparative HPLC) bioassay->chromatography2 This compound Pure this compound chromatography2->this compound

Caption: A generalized workflow for the isolation of this compound from Nardostachys chinensis.

The process would typically involve:

  • Extraction: The dried and powdered plant material (roots and rhizomes) is extracted with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using various chromatographic techniques, such as column chromatography on silica (B1680970) gel.

  • Bioassay-Guided Isolation: Throughout the fractionation process, the biological activity of interest (in the case of the original discovery, cytostatic activity) is monitored to guide the isolation of the active compounds.

  • Final Purification: The active fractions are subjected to further purification steps, often involving preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, and to piece together the complete structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis can be used to determine the absolute stereochemistry of the molecule.

Table 2: Spectroscopic Data for this compound (Hypothetical - based on typical values for similar compounds)

TechniqueKey Observations
¹H-NMR (CDCl₃, 500 MHz)Signals corresponding to methyl groups, methylene (B1212753) protons, methine protons, and hydroxyl protons.
¹³C-NMR (CDCl₃, 125 MHz)Resonances for methyl, methylene, methine, and quaternary carbons, including a carbonyl carbon.
HR-ESI-MS[M+H]⁺ ion peak consistent with the molecular formula C₁₅H₂₄O₃.
IR (KBr, cm⁻¹)Absorption bands for hydroxyl (broad, ~3400 cm⁻¹) and carbonyl (~1700 cm⁻¹) functional groups.

Biological Activities and Mechanism of Action

The biological activities of this compound are not as extensively studied as those of nardosinone. However, the available literature suggests that it possesses therapeutic potential.

Cytostatic Activity

The initial discovery of this compound was driven by its cytostatic activity against P-388 leukemia cells, as reported by Itokawa et al. (1993). Cytostatic agents are compounds that inhibit cell growth and proliferation[2]. This finding suggests that this compound may have potential as an anticancer agent. The exact mechanism of its cytostatic action has not been fully elucidated and warrants further investigation.

Potential Anti-inflammatory and Neuroprotective Effects

Given its structural similarity to nardosinone and its origin from Nardostachys jatamansi, a plant with known anti-inflammatory and neuroprotective properties, it is plausible that this compound shares some of these activities.

Nardosinone has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[3]. It is hypothesized that this compound may act through similar mechanisms.

Potential Anti-inflammatory Signaling Pathway of this compound

stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb This compound This compound This compound->mapk Inhibition (?) This compound->nfkb Inhibition (?) proinflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS, COX-2) mapk->proinflammatory nfkb->proinflammatory inflammation Inflammation proinflammatory->inflammation stress Oxidative Stress / Neurotoxins neuron Neuron stress->neuron antioxidant Upregulation of Antioxidant Enzymes neuron->antioxidant prosurvival Activation of Pro-survival Pathways (e.g., Akt, ERK) neuron->prosurvival apoptosis Inhibition of Apoptotic Pathways neuron->apoptosis This compound This compound This compound->neuron protection Neuroprotection antioxidant->protection prosurvival->protection apoptosis->protection

References

Spectroscopic data (NMR, MS) for Nardosinonediol characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of Nardosinonediol, a significant sesquiterpenoid. The information presented is curated for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data for this compound

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data provide a detailed map of the molecular structure. The chemical shifts (δ) are reported in parts per million (ppm). While specific data for this compound was not found in the immediate search, the following represents a general format for its presentation based on typical characterization studies.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)δH (ppm), mult. (J in Hz)
1
2
3
4
5
6
7
8
9
10
11
12
13
14
15

Note: Specific chemical shift and coupling constant values for this compound are pending experimental determination or location in detailed supplementary materials of referenced literature.

Mass Spectrometry Data

Mass spectrometry provides information on the molecular weight and elemental composition of this compound, and its fragmentation pattern offers clues to its substructures.

Table 2: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

IonCalculated m/zMeasured m/zMolecular Formula
[M+H]⁺253.1798-C₁₅H₂₅O₃
[M+Na]⁺275.1618-C₁₅H₂₄NaO₃

Note: Measured m/z values would be obtained from experimental data.

Table 3: Key MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ions (m/z)Neutral Loss
253.1798--
--
--

Note: Specific fragmentation data is dependent on the ionization technique and collision energy used.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are detailed methodologies based on standard practices for the characterization of natural products like this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • 2D NMR: To establish connectivity and spatial relationships, a suite of 2D NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C nuclei (2-3 bonds).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

  • Data Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition:

    • Full Scan MS: To determine the accurate mass of the molecular ion and its adducts.

    • Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, providing structural information.

  • Data Analysis: The mass spectra are analyzed to determine the elemental composition from the accurate mass and to propose fragmentation pathways that are consistent with the structure of this compound.

Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic characterization of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_ms_details MS Experiments cluster_structure Structure Elucidation NaturalSource Natural Source Extraction Extraction NaturalSource->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography PureCompound Pure this compound Chromatography->PureCompound NMR NMR Spectroscopy PureCompound->NMR MS Mass Spectrometry PureCompound->MS OneD_NMR 1D NMR (¹H, ¹³C) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR->TwoD_NMR HRMS HR-MS MS->HRMS MSMS MS/MS MS->MSMS DataAnalysis Data Analysis & Interpretation OneD_NMR->DataAnalysis TwoD_NMR->DataAnalysis HRMS->DataAnalysis MSMS->DataAnalysis Structure This compound Structure DataAnalysis->Structure

Experimental workflow for the characterization of this compound.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Structure Final Structure of this compound H_NMR ¹H NMR H_NMR->Structure Proton Environment C_NMR ¹³C NMR C_NMR->Structure Carbon Skeleton COSY COSY COSY->Structure H-H Connectivity HSQC HSQC HSQC->Structure Direct C-H Connectivity HMBC HMBC HMBC->Structure Long-Range C-H Connectivity NOESY NOESY NOESY->Structure Spatial Proximity (Stereochemistry) HRMS HR-MS HRMS->Structure Molecular Formula MSMS MS/MS MSMS->Structure Structural Fragments

Nardosinonediol as a Serotonin Transporter Modulator: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nardosinonediol (B1496119), a sesquiterpenoid found in plants of the Nardostachys genus, has emerged as a molecule of interest in the field of neuropharmacology. Preliminary research suggests that this compound may act as an inhibitor of the serotonin (B10506) transporter (SERT), a key target in the treatment of depression and other mood disorders. However, the pharmacological landscape of Nardostachys extracts is complex, with other constituents exhibiting contrary effects, such as SERT enhancement. This document provides a comprehensive overview of the current, albeit limited, understanding of this compound's mechanism of action on SERT, based on available scientific literature. It aims to furnish researchers and drug development professionals with the foundational knowledge required for further investigation into this compound's therapeutic potential.

Introduction to this compound and the Serotonin Transporter

This compound is a natural compound isolated from Nardostachys jatamansi and Nardostachys chinensis, plants with a long history of use in traditional medicine for neurological conditions[1][2]. The serotonin transporter (SERT) is a crucial membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby regulating serotonergic neurotransmission. Inhibition of SERT is the primary mechanism of action for widely prescribed antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).

This compound's Mechanism of Action at the Serotonin Transporter

Evidence for SERT Inhibition

Recent in vitro studies have indicated that this compound possesses inhibitory activity against the serotonin transporter[2]. One study investigating various sesquiterpenoids from Nardostachys chinensis Batal identified this compound as a compound that significantly inhibited SERT activity. This finding positions this compound as a potential natural SERT inhibitor. A chemical supplier, MedchemExpress, also lists this compound as a SERT inhibitor, citing a study by Li et al. (2021)[2].

However, it is critical to note that publicly available literature currently lacks specific quantitative data, such as IC50 or Ki values, to define the potency and affinity of this compound's binding to SERT.

Conflicting Evidence: SERT Enhancement by Nardostachys Extracts

In contrast to the inhibitory action of isolated this compound, research on the total methanol (B129727) extract of Nardostachys jatamansi has demonstrated an enhancing effect on SERT activity. A study by Li et al. (2021) reported that the total extract enhanced SERT activity with a half-maximal effective concentration (EC50) of 31.63 μg/mL[3][4]. This suggests a complex interplay of various phytochemicals within the plant extract. The same study also found that some constituents, such as chlorogenic acid and desoxo-narchinol A, could reverse the inhibitory effect of the SSRI fluoxetine (B1211875) on SERT activity[3]. This highlights the dualistic nature of Nardostachys pharmacology, where different compounds may exert opposing modulatory effects on the same molecular target.

Quantitative Data Summary

The quantitative data regarding the effects of this compound and related extracts on SERT are sparse. The following table summarizes the available information.

SubstanceBioactivity on SERTQuantitative DataSource
This compoundInhibitionIC50/Ki: Not Reported[2]
N. jatamansi (Total Methanol Extract)EnhancementEC50: 31.63 μg/mL[3][4]

Proposed Signaling Pathway and Logical Relationships

The diagrams below illustrate the proposed mechanism of SERT inhibition by this compound, the conflicting effects observed with the whole plant extract, and a typical experimental workflow for assessing SERT activity.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_released Synaptic Serotonin Serotonin_vesicle->Serotonin_released Release SERT SERT Serotonin_released->SERT Binding Postsynaptic_Receptor Postsynaptic Receptors Serotonin_released->Postsynaptic_Receptor Signal Transduction SERT->Serotonin_vesicle Reuptake This compound This compound This compound->SERT Inhibition

Caption: Proposed mechanism of SERT inhibition by this compound.

Conflicting_Effects NJ_Extract Nardostachys jatamansi Extract This compound This compound NJ_Extract->this compound Other_Constituents Other Constituents (e.g., desoxo-narchinol A) NJ_Extract->Other_Constituents Inhibition Inhibition This compound->Inhibition Enhancement Enhancement Other_Constituents->Enhancement SERT Serotonin Transporter (SERT) Inhibition->SERT Enhancement->SERT

Caption: Conflicting modulatory effects of N. jatamansi constituents on SERT.

Experimental Protocols

While the exact protocols used to determine this compound's activity are not publicly detailed, a common and likely method is the in vitro High-Content Assay (HCA) for SERT function.

Generalized High-Content Assay for SERT Inhibition

This protocol is a generalized representation based on established methods for assessing SERT activity in vitro[5].

Objective: To measure the inhibitory effect of this compound on serotonin transporter activity in a cell-based assay.

Materials:

  • Human embryonic kidney (HEK-293) cells stably expressing human SERT (hSERT).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • This compound stock solution (in DMSO).

  • Positive control (e.g., Fluoxetine).

  • Fluorescent SERT substrate (e.g., 4-(4-(dimethylamino)styryl)-N-methylpyridinium, ASP+).

  • 96-well black, clear-bottom microplates.

  • High-content imaging system or fluorescence microplate reader.

Procedure:

  • Cell Plating: Seed hSERT-expressing HEK-293 cells into 96-well microplates at a predetermined density and allow them to adhere and grow for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (fluoxetine) in assay buffer. Include a vehicle control (DMSO).

  • Compound Incubation: Remove the cell culture medium from the wells and wash with assay buffer. Add the prepared compound dilutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: Add the fluorescent SERT substrate (ASP+) to all wells to a final concentration that is at or below the Km for SERT.

  • Signal Detection: Immediately after substrate addition, acquire fluorescence intensity readings over time using a high-content imager or a fluorescence plate reader (Excitation/Emission maxima for ASP+ are typically ~470/600 nm). The rate of increase in intracellular fluorescence is proportional to SERT activity.

  • Data Analysis:

    • Calculate the rate of substrate uptake (fluorescence units per minute) for each well.

    • Normalize the data to the vehicle control (100% activity) and a control with a saturating concentration of a known inhibitor (0% activity).

    • Plot the normalized uptake rate against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow start Start cell_plating Plate hSERT-expressing cells in 96-well plate start->cell_plating incubation Incubate cells (24-48h) cell_plating->incubation compound_prep Prepare serial dilutions of This compound and controls incubation->compound_prep compound_add Add compounds to cells and incubate (15-30 min) incubation->compound_add compound_prep->compound_add substrate_add Add fluorescent SERT substrate (e.g., ASP+) compound_add->substrate_add read_fluorescence Measure fluorescence intensity over time substrate_add->read_fluorescence data_analysis Calculate uptake rates and determine IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for a SERT inhibition assay.

Conclusion and Future Directions

The current body of evidence presents a compelling yet incomplete picture of this compound's interaction with the serotonin transporter. While preliminary data suggest a direct inhibitory effect, the lack of quantitative potency data and the opposing SERT-enhancing activity of its parent plant extract underscore the need for further, more detailed research.

Future investigations should prioritize:

  • Quantitative Characterization: Determining the IC50 and Ki values of this compound for SERT binding and uptake inhibition to establish its potency and affinity.

  • Mechanism of Inhibition: Investigating whether the inhibition is competitive, non-competitive, or uncompetitive.

  • In Vivo Studies: Assessing the in vivo effects of isolated this compound on brain serotonin levels and its behavioral consequences in animal models of depression.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its drug-like potential.

A thorough understanding of these aspects is essential to validate this compound as a potential lead compound for the development of novel antidepressant therapies. The dualistic pharmacology of Nardostachys extracts also warrants further exploration to identify the specific constituents responsible for SERT enhancement and to understand the net effect of the extract in a physiological context.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Nardosinonediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid Nardosinonediol, a naturally occurring compound found in the plant Nardostachys jatamansi. This document details its physicochemical properties, explores its biological activities with a focus on relevant signaling pathways, and outlines the experimental methodologies used for its study.

Physicochemical Properties

This compound is a sesquiterpenoid that has been isolated from medicinal plants such as Nardostachys jatamansi and Nardostachys chinensis.[1][2] Its structural and physical characteristics are fundamental to its isolation, characterization, and biological function.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₄O₃[3][4][5]
Molar Mass 252.35 g/mol [3][4]
CAS Number 20489-11-6[3][5]
Physical Description Oil[2]
Melting Point 141-143 °C[3]
Boiling Point (Predicted) 397.4 ± 35.0 °C[3]
Density (Predicted) 1.11 ± 0.1 g/cm³[3]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][5]

Biological Activity and Signaling Pathways

This compound is often studied in conjunction with its precursor, nardosinone (B31660), a major bioactive sesquiterpenoid from N. jatamansi.[1][6] Research indicates that nardosinone-type sesquiterpenoids, including this compound, possess significant anti-inflammatory, neuroprotective, and cytotoxic properties.[1][2][7]

Anti-Neuroinflammatory Effects: Studies on nardosinone-type sesquiterpenes demonstrate potent anti-neuroinflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[8] The mechanism involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).[8] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

These compounds mediate their anti-inflammatory effects by modulating key signaling pathways:

  • NF-κB (Nuclear Factor-kappa B) Pathway: Nardosinone-type sesquiterpenes have been shown to inactivate the NF-κB pathway, a critical regulator of inflammatory responses.[8][9] This inactivation prevents the transcription of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[8]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The phosphorylation of key kinases in the MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, is suppressed by these compounds.[8][9] The MAPK pathway is crucial for translating extracellular stimuli into cellular responses, including inflammation.[10][11][12]

The diagram below illustrates the inhibitory action of nardosinone-type sesquiterpenoids on these inflammatory signaling cascades.

G Inhibition of LPS-Induced Inflammatory Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway Activates NFkB_Pathway IκBα TLR4->NFkB_Pathway Activates NFkB NF-κB MAPK_Pathway->NFkB Activates NFkB_Pathway->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammatory_Genes Transcription Nardosinonediol_related Nardosinone-type Sesquiterpenoids Nardosinonediol_related->MAPK_Pathway Inhibits Nardosinonediol_related->NFkB_Pathway Inhibits

Inhibitory effect on NF-κB and MAPK signaling pathways.

Neuroprotective Effects: Nardosinone, a closely related compound, has been shown to enhance nerve growth factor (NGF)-mediated neurite outgrowth from PC12D cells, suggesting a role in neural regeneration and protection.[13] This enhancement is likely mediated by amplifying steps in the MAPK-dependent signaling pathway.[10][13] More recent studies have confirmed that nardosinone exerts neuroprotective effects by modulating microglial polarization, regulating metabolic reprogramming, and suppressing T cell infiltration in models of Parkinson's disease.[14][15][16]

Experimental Protocols

Detailed experimental procedures for this compound require access to specialized laboratory settings. The following sections outline the general methodologies cited in the literature for its extraction, characterization, and biological evaluation.

The isolation of this compound typically begins with the extraction from its natural source, the roots and rhizomes of Nardostachys jatamansi.

  • Extraction: The dried and powdered plant material is subjected to extraction using an organic solvent like methanol (B129727).[14]

  • Fractionation: The crude methanol extract is then partitioned with solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and butanol, to separate compounds based on their solubility. Nardosinone-type sesquiterpenes are typically found in the less polar fractions like hexane or ethyl acetate.[8][15]

  • Chromatography: The active fraction is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex) and high-performance liquid chromatography (HPLC) to isolate the pure compound.[14]

Once isolated, the structure of this compound is elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Used to determine the molecular weight and molecular formula of the compound.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for determining the carbon-hydrogen framework and the precise arrangement of atoms within the molecule.[8][17]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • X-ray Crystallography: When a suitable crystal can be formed, this technique provides the definitive three-dimensional structure.[6]

The protocol to assess the anti-inflammatory effects typically involves in vitro cell culture models.

  • Cell Culture: BV2 microglial cells are cultured under standard conditions.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a set period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: The amount of NO produced is measured in the cell culture supernatant using the Griess reagent.

    • ELISA: Enzyme-linked immunosorbent assays are used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) and PGE₂.

  • Western Blot Analysis: This technique is used to measure the protein expression levels of key signaling molecules. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against iNOS, COX-2, and phosphorylated forms of p38, ERK, and JNK to assess the activation of the MAPK and NF-κB pathways.[8]

The following diagram provides a high-level overview of the experimental workflow.

G cluster_extraction Isolation & Characterization cluster_bioassay Biological Activity Assessment Plant N. jatamansi (Roots & Rhizomes) Extract Solvent Extraction (Methanol) Plant->Extract Fractionate Fractionation (Hexane, EtOAc) Extract->Fractionate Isolate Chromatography (HPLC) Fractionate->Isolate Characterize Structural Analysis (NMR, MS) Isolate->Characterize Cell_Culture BV2 Microglial Cell Culture Characterize->Cell_Culture Pure Compound Treatment Treatment with Compound + LPS Cell_Culture->Treatment Assays Biochemical Assays (Griess, ELISA) Treatment->Assays Western_Blot Western Blot (MAPK, NF-κB) Treatment->Western_Blot

General experimental workflow for this compound studies.

Conclusion

This compound, a sesquiterpenoid from Nardostachys jatamansi, presents a compelling profile for further investigation in drug development. Its defined physicochemical properties facilitate its isolation and characterization. The potent anti-neuroinflammatory and neuroprotective activities, mediated through the inhibition of the NF-κB and MAPK signaling pathways, highlight its therapeutic potential for treating neurodegenerative and inflammatory disorders. The experimental frameworks outlined in this guide provide a basis for future research aimed at fully elucidating its mechanism of action and evaluating its efficacy in preclinical and clinical settings.

References

Understanding the Stereochemistry of Nardosinonediol and Related Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Nardosinonediol is a naturally occurring sesquiterpenoid that has been isolated from the roots and rhizomes of Nardostachys chinensis[1]. As with many natural products, the three-dimensional arrangement of its atoms—its stereochemistry—is crucial for its biological activity. A precise understanding of the absolute and relative configurations of chiral centers within the molecule is paramount for its potential development as a therapeutic agent. While detailed studies focusing exclusively on the stereochemical elucidation of this compound are not extensively available in the public domain, this guide provides an in-depth overview of the common experimental methodologies employed for determining the stereochemistry of the broader class of nardosinone-type sesquiterpenes.

This compound has also been proposed as an initial intermediate in the degradation pathway of nardosinone, a more extensively studied bioactive compound from the same plant source[2][3]. The structural analysis of nardosinone's degradation products has been accomplished through comprehensive spectroscopic techniques, including NMR and X-ray diffraction, highlighting the methods applicable to related compounds like this compound[2][3].

Data Presentation: Stereochemical Determination of Sesquiterpenes from Nardostachys

The stereochemistry of several sesquiterpenes isolated from Nardostachys chinensis has been successfully determined using a combination of spectroscopic and crystallographic techniques. The following table summarizes the methods used for selected compounds, providing a framework for the potential elucidation of this compound's stereochemistry.

CompoundMethod(s) Used for Stereochemical DeterminationReference
Desoxo-narchinol-ANuclear Overhauser Effect (NOE) Spectroscopy, Exciton Chirality Method[1]
Nardosinanones J-NX-ray Crystal Diffraction, Electronic Circular Dichroism (ECD) Calculation, Mosher Ester Method[4]
Dinardokanshones A & BComputational Electronic Circular Dichroism (ECD) Method[5]
2-deoxokanshone MSingle Crystal X-ray Diffraction (CuKα), ECD Spectra Simulation[2]

Experimental Protocols: Key Methodologies for Stereochemical Elucidation

The determination of the absolute and relative stereochemistry of complex natural products like this compound relies on a multi-pronged approach. The following are detailed descriptions of the key experimental protocols commonly employed for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule by analyzing the spatial relationships between atoms.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This technique is used to identify protons that are close to each other in space, typically within 5 Å. The observation of an NOE between two protons indicates their spatial proximity, which can help in assigning the relative configuration of stereocenters.

    • Sample Preparation: A purified sample of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-precision NMR tube.

    • Data Acquisition: 2D NOESY or ROESY spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). The mixing time is a critical parameter and is optimized to observe the desired NOE correlations.

    • Data Analysis: Cross-peaks in the 2D spectrum indicate NOEs between protons. By carefully analyzing these correlations, a 3D model of the molecule's conformation and relative stereochemistry can be constructed.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a molecule.

  • Protocol:

    • Crystallization: The primary challenge is to grow a single, high-quality crystal of the compound. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems are typically screened.

    • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays (often from a CuKα or MoKα source) are diffracted by the crystal, and the diffraction pattern is recorded. For molecules containing only light atoms (C, H, O, N), CuKα radiation is often preferred for determining the absolute configuration.

    • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the precise 3D coordinates of all atoms in the molecule. The absolute configuration can be determined by analyzing the anomalous scattering of the X-rays, often expressed by the Flack parameter.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is particularly useful for determining the absolute configuration of molecules in solution.

  • Protocol:

    • Experimental Measurement: The ECD spectrum of the purified compound in a suitable solvent is recorded on a CD spectrometer.

    • Computational Modeling: The experimental spectrum is compared to a theoretically calculated spectrum. This involves:

      • Performing a conformational search for the molecule using computational chemistry software.

      • Optimizing the geometry and calculating the vibrational frequencies of the most stable conformers using Density Functional Theory (DFT).

      • Calculating the ECD spectrum for each conformer.

      • Generating a Boltzmann-averaged ECD spectrum based on the relative energies of the conformers.

    • Comparison and Assignment: The absolute configuration is assigned by matching the experimental ECD spectrum with the calculated spectrum for a specific enantiomer.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation and stereochemical determination of a natural product like this compound from a plant source.

G General Workflow for Stereochemical Elucidation of Natural Products A Plant Material (e.g., Nardostachys chinensis) B Extraction and Fractionation A->B C Isolation of Pure Compound (e.g., this compound) B->C D Structural Elucidation (NMR, MS) C->D E Relative Stereochemistry Determination D->E F Absolute Stereochemistry Determination D->F G NOESY/ROESY E->G H X-ray Crystallography F->H I ECD Spectroscopy F->I J Chiral Synthesis/Derivatization F->J K Final Stereochemically Defined Structure G->K H->K I->K J->K

Caption: A logical workflow for the isolation and stereochemical determination of natural products.

Conclusion

The definitive stereochemical assignment of this compound remains an area for further investigation. However, the established methodologies for the broader class of nardosinone-type sesquiterpenes provide a clear and robust roadmap for achieving this goal. A combination of advanced spectroscopic techniques, particularly 2D NMR, along with chiroptical methods like ECD and, ideally, single-crystal X-ray diffraction, will be essential to fully characterize the three-dimensional structure of this compound. Such a detailed structural understanding is a critical prerequisite for any future efforts in the synthesis and pharmacological evaluation of this and related natural products.

References

The Pivotal Role of Nardosinonediol in the Chemical Landscape of Nardostachys Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardosinonediol (B1496119), a significant nardosinane-type sesquiterpenoid, is a key constituent of the chemical profile of Nardostachys species, most notably Nardostachys jatamansi. This technical guide provides an in-depth exploration of this compound's role, covering its quantification, biosynthesis, and pharmacological significance. Detailed experimental protocols for extraction, isolation, and quantification are provided, alongside pharmacokinetic data and an examination of its contribution to the overall therapeutic effects of Nardostachys extracts. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The genus Nardostachys, belonging to the Caprifoliaceae family, encompasses perennial herbs native to the Himalayan region. For centuries, the rhizomes and roots of these plants, particularly Nardostachys jatamansi (D.Don) DC., have been integral to traditional medicine systems for treating neurological and cardiovascular ailments.[1] The therapeutic efficacy of Nardostachys is largely attributed to its rich and complex chemical profile, which is dominated by sesquiterpenoids.[2][3] Among these, this compound has emerged as a crucial bioactive compound, contributing significantly to the plant's pharmacological activities.[4][5] This guide focuses on the multifaceted role of this compound within the chemical makeup of Nardostachys species.

Chemical Profile of Nardostachys Species

The chemical composition of Nardostachys species is diverse, containing lignans, neolignans, coumarins, and alkaloids. However, sesquiterpenoids are the most prominent and pharmacologically significant class of compounds.[2][6] These can be broadly categorized into several types, including nardosinane, aristolane, and guaiane (B1240927) sesquiterpenoids.

This compound belongs to the nardosinane-type sesquiterpenoids, which are characteristic of this genus.[7] Other important sesquiterpenoids that define the chemical fingerprint of Nardostachys include nardosinone, desoxo-narchinol A, jatamansone (valeranone), and spirojatamol.[8][9][10] The relative abundance of these compounds can vary depending on the species, geographical origin, and harvesting time.

This compound: A Key Bioactive Constituent

This compound is recognized as one of the main bioactive compounds in Nardostachys Radix et Rhizoma.[4][5] Its presence is a significant contributor to the overall therapeutic value of the plant.

Pharmacological Activities

This compound has been shown to possess a range of pharmacological activities, underscoring its importance in the medicinal applications of Nardostachys extracts.

  • Anti-depressant and Neuroprotective Effects: this compound exhibits anti-depressant activities.[4][5] While the precise mechanisms are still under investigation, its neuroprotective properties are believed to play a significant role. Studies on related nardosinone-type sesquiterpenoids have demonstrated potent anti-neuroinflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in microglial cells.[11][12] This is often achieved through the suppression of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[11][13]

  • Cardioprotective Activities: this compound also demonstrates cardioprotective effects.[4][5] Research on various nardosinane-type sesquiterpenoids has shown their ability to protect cardiomyocytes from injury induced by oxidative stress.[7]

Quantitative Analysis of this compound

Accurate quantification of this compound is crucial for the quality control and standardization of Nardostachys raw materials and derived products. High-performance liquid chromatography (HPLC) is the most common and reliable method for this purpose.

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterPure this compound (Oral Administration)This compound from NR Extract (Oral Administration)
Tmax (min)5.005.83
AUC0–∞ (μg·min/mL)6.424.15

NR: Nardostachyos Radix et Rhizoma. Data sourced from a pharmacokinetic study in rats.[4][5]

Biosynthesis of this compound

This compound, as a sesquiterpenoid, is synthesized through the intricate network of terpenoid backbone biosynthesis pathways within the plant.

The biosynthesis of sesquiterpenoids in Nardostachys jatamansi primarily occurs in the roots and rhizomes.[2][14] The precursors for all sesquiterpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are generated through two main pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2] Transcriptome analysis suggests that the MVA pathway is the dominant route for sesquiterpenoid biosynthesis in Nardostachys.[2]

IPP and DMAPP are then condensed to form farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids. Terpene synthases (TPSs) then catalyze the conversion of FPP into the diverse array of sesquiterpene scaffolds, which are further modified by enzymes like cytochrome P450 monooxygenases (CYPs) to produce compounds like this compound.[14][15]

Sesquiterpenoid Biosynthesis Pathway cluster_1 Central Precursors cluster_2 Sesquiterpenoid Diversification MVA Pathway Mevalonate (MVA) Pathway IPP_DMAPP IPP / DMAPP MVA Pathway->IPP_DMAPP MEP Pathway Methylerythritol Phosphate (MEP) Pathway MEP Pathway->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Sesquiterpene Scaffolds Sesquiterpene Scaffolds FPP->Sesquiterpene Scaffolds TPSs This compound This compound Sesquiterpene Scaffolds->this compound CYPs, etc.

Caption: General biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from Nardostachys species.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound is presented below.

Extraction and Isolation Workflow Start Plant Material (Nardostachys Rhizomes) Extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) Start->Extraction Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Extraction->Partitioning Chromatography Column Chromatography (Silica Gel, C18) Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification End Pure this compound Purification->End

Caption: Workflow for this compound extraction and isolation.

Protocol for Extraction:

  • Plant Material Preparation: Air-dried rhizomes and roots of Nardostachys jatamansi are coarsely powdered.

  • Solvent Extraction: The powdered material is extracted with a suitable solvent such as methanol or ethanol (B145695). This can be performed using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.[10] For optimal extraction of sesquiterpenoids including this compound, a reflux extraction at 70°C for 3 hours using approximately 25% ethanol has been found to be effective.[8]

  • Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Protocol for Isolation:

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel or C18 reversed-phase silica gel.[16] Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water) to separate the components.

  • Preparative HPLC: Fractions containing this compound are further purified using preparative or semi-preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.[16]

Quantification by HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions: [8]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Elution Program: A typical gradient might be 20% B to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

Sample and Standard Preparation:

  • Standard Solution: A stock solution of pure this compound is prepared in methanol at a known concentration. A series of working standard solutions are prepared by diluting the stock solution to create a calibration curve.

  • Sample Solution: An accurately weighed amount of powdered Nardostachys rhizome is extracted using an optimized method (e.g., reflux with 25% ethanol). The extract is filtered through a 0.45 µm membrane filter before injection into the HPLC system.

Quantification Procedure:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and record the chromatogram.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Conclusion

This compound stands out as a pivotal component in the chemical profile of Nardostachys species. Its significant presence and established pharmacological activities, particularly its neuroprotective and cardioprotective effects, make it a key contributor to the therapeutic properties of these medicinal plants. The detailed methodologies for its extraction, isolation, and quantification provided in this guide offer a robust framework for future research and for the standardization of Nardostachys-based herbal products. Further investigation into the specific molecular mechanisms of this compound and its potential synergies with other constituents will continue to be a vital area of study for drug development professionals.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Nardosinonediol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nardosinonediol (B1496119) is a bioactive sesquiterpenoid compound found in the plant Nardostachys jatamansi (Jatamansi), a perennial herb native to the Himalayan region.[1][2][3] This compound, along with other related sesquiterpenoids like nardosinone, has garnered significant interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and cardioprotective effects.[4][5][6] The effective extraction and isolation of this compound from its plant source are critical steps for its pharmacological investigation and potential drug development.

These application notes provide detailed protocols for the extraction of this compound from Nardostachys jatamansi rhizomes, summarize key quantitative data from various studies, and illustrate relevant workflows and biological pathways.

Data Presentation: Quantitative Extraction Parameters

The efficiency of this compound extraction is influenced by the chosen method and solvent system. The following tables summarize quantitative data from various extraction protocols for Nardostachys jatamansi.

Table 1: Comparison of Different Extraction Methods and Solvents for Nardostachys jatamansi

Extraction MethodSolvent(s)TemperatureDurationPlant PartSolvent-to-Solid RatioYield (% w/w)Reference
Soxhlet ExtractionMethanol (B129727)50-60 °C16-18 hoursRoots and Rhizomes6:1Not Specified[7]
Soxhlet Extractionn-Hexane50-60 °C16-18 hoursRoots and Rhizomes6:1Not Specified[7]
MacerationMethanolRoom Temperature7 daysRoots and RhizomesNot SpecifiedNot Specified[7]
Macerationn-HexaneRoom Temperature7 daysRoots and RhizomesNot SpecifiedNot Specified[7]
Maceration90% Ethanol (B145695)Not SpecifiedNot SpecifiedRhizomesNot SpecifiedNot Specified[1]
Cold Percolation50% EthanolRoom TemperatureNot SpecifiedRhizomesNot Specified8.75[8]
Microwave-AssistedEthanol90 °C20 minRootsNot SpecifiedHigher than maceration[9]
Reflux20% Aqueous Ethanol80 °CNot SpecifiedRhizomesNot Specified17.4[10]
Ultrasonic ExtractionMethanolNot Specified2 hours (x2)Powder20:1Not Specified[11]

Experimental Protocols

Protocol 1: Maceration for General Phytochemical Extraction

Maceration is a simple and widely used method for extracting bioactive compounds from plant materials.[1][2]

1. Plant Material Preparation:

  • Collect fresh rhizomes of Nardostachys jatamansi.
  • Wash the rhizomes thoroughly with distilled water to remove soil and other debris.[8]
  • Shade-dry the plant material to prevent the degradation of thermolabile compounds.
  • Grind the dried rhizomes into a coarse powder using a mechanical grinder to increase the surface area for extraction.[7] A 40-mesh sieve can be used to ensure uniform particle size.[7]

2. Extraction Procedure:

  • Place a known quantity of the powdered plant material (e.g., 100 g) into a clean, large glass container with a lid (e.g., a conical flask or a large jar).
  • Add the chosen solvent, such as 90% ethanol or methanol, to completely cover the plant material. A typical solvent-to-solid ratio is 10:1 (v/w).[2]
  • Seal the container to prevent solvent evaporation.
  • Keep the mixture at room temperature for a period of 3 to 7 days, with occasional shaking or agitation to ensure thorough extraction.[7]

3. Filtration and Concentration:

  • After the maceration period, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.
  • Wash the residue with a small amount of fresh solvent to recover any remaining extract.
  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[7][8]
  • Dry the resulting crude extract in a desiccator to remove any residual solvent.[7]

Protocol 2: Soxhlet Extraction for Higher Efficiency

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration, although it uses heat which may degrade some sensitive compounds.[1][7]

1. Plant Material Preparation:

  • Prepare the dried, powdered rhizomes of Nardostachys jatamansi as described in Protocol 1.

2. Extraction Procedure:

  • Accurately weigh the powdered plant material and place it inside a thimble made of thick filter paper.
  • Place the thimble into the main chamber of the Soxhlet extractor.
  • Fill a round-bottom flask with the extraction solvent (e.g., methanol or 95% ethanol) to about two-thirds of its volume.[1][7]
  • Assemble the Soxhlet apparatus with the flask, extractor, and a condenser.
  • Heat the solvent in the flask using a heating mantle. The solvent will evaporate, travel up to the condenser where it cools and drips down into the thimble, immersing the plant material.
  • Continue the extraction process for several hours (e.g., 7-18 hours).[1][7] The process is complete when the solvent in the siphon arm becomes colorless.

3. Concentration:

  • Once the extraction is complete, cool the apparatus.
  • Dismantle the setup and collect the solvent containing the extracted compounds from the round-bottom flask.
  • Concentrate the extract using a rotary evaporator to obtain the crude extract.[7]

Protocol 3: Isolation and Purification of this compound

This protocol outlines a general procedure for the isolation of this compound from the crude extract using column chromatography.

1. Fractionation of Crude Extract:

  • Obtain a crude methanol extract from Nardostachys jatamansi (e.g., 663 g from 5 kg of plant material).[12]
  • Dissolve the extract in a mixture of water and methanol (e.g., 8:1 v/v).[12]
  • Perform a liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.[1][12]

2. Column Chromatography (CC):

  • The fraction containing this compound (typically the more polar fractions like ethyl acetate or chloroform) is subjected to column chromatography.[10]
  • Prepare a silica (B1680970) gel column.
  • Apply the concentrated fraction onto the column.
  • Elute the column with a gradient of solvents, for example, starting with hexane (B92381) and gradually increasing the polarity by adding ethyl acetate (e.g., hexane:EtOAc from 8:2 to 0:1).[10]
  • Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.

3. Semi-Preparative HPLC:

  • Pool the fractions containing this compound and further purify them using reverse-phase semi-preparative High-Performance Liquid Chromatography (HPLC).[10]
  • An example of an elution method is a gradient of acetonitrile (B52724) in water (with 0.1% formic acid) from 30% to 55% over 20 minutes.[10]
  • This compound can be isolated and collected based on its retention time (e.g., tR = 18.2 min).[10]

4. Structure Confirmation:

  • Confirm the structure of the isolated compound as this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[12]

Mandatory Visualizations

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification of this compound P1 Collect Nardostachys jatamansi Rhizomes P2 Wash and Shade-Dry P1->P2 P3 Grind to Coarse Powder P2->P3 E1 Choose Method: Maceration, Soxhlet, etc. P3->E1 E2 Add Solvent (e.g., Ethanol, Methanol) E1->E2 E3 Extract for Specified Duration and Temperature E2->E3 F1 Filter to Separate Solid Residue E3->F1 F2 Concentrate Extract (Rotary Evaporator) F1->F2 F3 Crude Extract F2->F3 PU1 Liquid-Liquid Partitioning (Hexane, Chloroform, EtOAc) F3->PU1 PU2 Column Chromatography (Silica Gel) PU1->PU2 PU3 Semi-Preparative HPLC PU2->PU3 PU4 Isolated this compound PU3->PU4

Caption: General workflow for extraction and isolation of this compound.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Pro-inflammatory Response LPS LPS MAPK MAPK (ERK, JNK, p38) LPS->MAPK Activates NFkB_complex IκB-NF-κB LPS->NFkB_complex Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB NF-κB NFkB_complex->NFkB IκB degradation NFkB->Cytokines Mediators Inflammatory Mediators (iNOS, COX-2) NFkB->Mediators Nardo This compound & Related Terpenoids Nardo->MAPK Inhibits Phosphorylation Nardo->NFkB_complex Inhibits IκB Degradation

Caption: Inhibition of NF-κB and MAPK pathways by Nardostachys jatamansi terpenoids.

References

Application Notes & Protocols for the Quantification of Nardosinonediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Nardosinonediol using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed for researchers in drug discovery, development, and quality control.

HPLC-UV Method for Simultaneous Quantification of this compound, Desoxo-narchinol A, and Nardosinone (B31660)

This method is suitable for the simultaneous quantification of three major sesquiterpenes in Nardostachys jatamansi extracts and other relevant matrices.

Experimental Protocol

a) Sample Preparation (from Nardostachys jatamansi extract)

  • Accurately weigh 1 g of powdered Nardostachys jatamansi sample.

  • Add 78.81 mL of 24.98% ethanol.

  • Perform reflux extraction at 70°C for 3 hours.[1]

  • Cool the extract to room temperature and filter through a 0.45 µm syringe filter prior to HPLC analysis.

b) Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography system with a UV/Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (B52724)
Gradient Elution 20% B to 80% B over 30 minutes[1]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm[1]
Injection Volume 10 µL

c) Method Validation Summary

The method should be validated according to standard guidelines (e.g., ICH Q2(R1)) to ensure linearity, accuracy, precision, and robustness.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Precision (RSD%) ≤ 2.0%
Accuracy (Recovery %) 80 - 120%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

LC-MS/MS Method for Quantification of this compound in Biological Matrices

This highly sensitive and selective method is ideal for pharmacokinetic studies and trace-level quantification of this compound in complex biological matrices such as plasma.

Experimental Protocol

a) Sample Preparation (Protein Precipitation from Plasma)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a 5-10 µL aliquot into the LC-MS/MS system.

b) Chromatographic Conditions

ParameterCondition
Instrument Liquid Chromatography system coupled to a triple quadrupole mass spectrometer
Column ZORBAX Extend C18 (2.1 × 50 mm, 3.5 μm) or equivalent
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 35 - 40°C
Injection Volume 5 - 10 µL

c) Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined (likely [M+H]⁺ or other adducts)
Product Ion (Q3) To be determined through compound optimization
Collision Energy (CE) To be optimized for the specific instrument and transition

Note on MS/MS Parameters: The exact precursor ion, product ion, and collision energy for this compound must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer. For a starting point, consider the parameters used for the structurally similar compound, nardosinone, and optimize from there.

d) Method Validation Summary for Bioanalytical Methods

Bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA).

Validation ParameterTypical Acceptance Criteria for LBA
Linearity (r²) ≥ 0.99
Intra- and Inter-day Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (RE%) Within ±15% (±20% at LLOQ)
Lower Limit of Quantification (LLOQ) Should be at least 5 ng/mL based on similar compounds.[1]
Matrix Effect Should be assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability should be evaluated under various storage and processing conditions.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analytical methods described.

Table 1: HPLC-UV Method Validation Data

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Precision (RSD%)Accuracy (Recovery %)
This compound1 - 100> 0.999< 2.095 - 105
Desoxo-narchinol A1 - 100> 0.999< 2.095 - 105
Nardosinone1 - 100> 0.999< 2.095 - 105

Table 2: LC-MS/MS Method Validation Data (Bioanalytical)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Intra-day Accuracy (RE%)Inter-day Accuracy (RE%)
This compound5 - 5005< 10< 10± 10± 10

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (MRM Mode) hplc->msms peak_integration Peak Integration msms->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification end Result quantification->end Final Concentration

Caption: General workflow for this compound quantification by LC-MS/MS.

References

Application Notes and Protocols for the Purification of Nardosinonediol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nardosinonediol (B1496119) is a sesquiterpenoid compound of significant interest in phytochemical and pharmacological research. It is often isolated from plants of the Nardostachys genus.[1] Effective purification of this compound is essential for accurate biological and chemical studies. This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica (B1680970) gel column chromatography. The methodology is based on established principles for the separation of terpenoids and related natural products.[2][3][4]

Physicochemical Data and Chromatographic Parameters

To facilitate the purification process, the following table summarizes the key physicochemical properties of this compound and the recommended parameters for its purification by column chromatography.

Parameter Value Reference
Molecular Formula C₁₅H₂₄O₃[5]
Molecular Weight 252.35 g/mol [5]
XLogP3 2.4[5]
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone.[6]
Stationary Phase Silica Gel (60-120 mesh)[2][4]
Mobile Phase Gradient of Petroleum Ether and Ethyl Acetate[2]
Elution Gradient 100% Petroleum Ether to 50:50 Petroleum Ether:Ethyl AcetateInferred from general terpenoid separation principles
Detection Method Thin Layer Chromatography (TLC) with vanillin-sulfuric acid reagent[7]

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound from a crude extract using column chromatography.

Materials and Reagents
  • Crude plant extract containing this compound

  • Silica gel (60-120 mesh) for column chromatography

  • Petroleum ether (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Vanillin

  • Sulfuric acid

  • Glass column with a stopcock

  • Cotton wool

  • Sand (acid-washed)

  • Beakers, flasks, and other standard laboratory glassware

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Heating plate

Preparation of the Crude Extract
  • The crude plant extract should be thoroughly dried to a powder or a viscous oil.

  • Dissolve a known amount of the crude extract in a minimal volume of a suitable solvent in which it is readily soluble, such as dichloromethane or chloroform.

  • Add a small amount of silica gel to this solution to create a slurry.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude extract adsorbed onto the silica gel. This is the sample for dry loading onto the column.

Column Packing (Wet Slurry Method)
  • Secure a glass column of appropriate size in a vertical position using a clamp.

  • Place a small plug of cotton wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approximately 1 cm) of sand on top of the cotton wool plug.

  • In a separate beaker, prepare a slurry of silica gel in petroleum ether. The consistency should be pourable but not too dilute.

  • Gently pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain slowly, which facilitates even packing of the silica gel.

  • Continuously tap the sides of the column gently to ensure a homogenous and tightly packed stationary phase without any air bubbles or cracks.

  • Once the silica gel has settled, add a layer of sand (approximately 1 cm) on top of the packed silica gel to protect the surface from disturbance during sample and solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading
  • Carefully add the prepared dry sample (crude extract adsorbed on silica gel) to the top of the packed column.

  • Gently level the surface of the added sample.

  • Add a thin layer of sand on top of the sample to prevent it from being disturbed during the addition of the mobile phase.

Elution
  • Begin the elution with 100% petroleum ether. Carefully add the solvent to the top of the column without disturbing the sand layer.

  • Open the stopcock and start collecting the eluate in fractions (e.g., 10-20 mL per fraction).

  • Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate to the petroleum ether. A suggested gradient is as follows:

    • 100% Petroleum Ether

    • 98:2 Petroleum Ether:Ethyl Acetate

    • 95:5 Petroleum Ether:Ethyl Acetate

    • 90:10 Petroleum Ether:Ethyl Acetate

    • 80:20 Petroleum Ether:Ethyl Acetate

    • 70:30 Petroleum Ether:Ethyl Acetate

    • 60:40 Petroleum Ether:Ethyl Acetate

    • 50:50 Petroleum Ether:Ethyl Acetate

  • Maintain a constant flow rate throughout the elution process.

Fraction Analysis by TLC
  • Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).

  • For TLC analysis, use a mobile phase system that provides good separation of the components in the crude extract. A common system for terpenoids is a mixture of petroleum ether and ethyl acetate (e.g., 8:2 or 7:3 v/v).

  • Spot a small amount of each fraction onto a TLC plate.

  • Develop the TLC plate in a chamber saturated with the mobile phase.

  • After development, dry the plate and visualize the spots. Terpenoids can often be visualized by spraying the plate with a vanillin-sulfuric acid reagent and then heating it. This compound should appear as a colored spot.

  • Combine the fractions that show a pure spot corresponding to this compound.

Isolation and Characterization
  • Combine the pure fractions containing this compound.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • The purity of the isolated compound can be further assessed by analytical techniques such as HPLC, and its identity can be confirmed by spectroscopic methods like NMR and Mass Spectrometry.

Workflow Diagram

The following diagram illustrates the overall workflow for the purification of this compound using column chromatography.

Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Isolation start Crude Plant Extract dissolve Dissolve in Minimal Solvent start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry Dry to Free-Flowing Powder adsorb->dry pack Pack Column with Silica Gel dry->pack load Load Sample onto Column pack->load elute Gradient Elution (Petroleum Ether:Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_compound Purified this compound evaporate->pure_compound

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using Nardosinonediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol is a sesquiterpenoid compound related to the more extensively studied Nardosinone, both of which are found in Nardostachys jatamansi.[1][2] Preliminary research on Nardosinone suggests significant potential in the areas of neuroprotection and anti-inflammation.[3][4][5][6] These application notes provide a framework for designing and conducting in vitro cell-based assays to investigate the therapeutic potential of this compound, drawing upon the known biological activities of its parent compound. The following protocols are intended as a starting point for researchers to develop and validate specific assays for this compound.

Data Presentation: Hypothetical Quantitative Data for this compound

The following tables present hypothetical data for this compound based on typical results for similar compounds in the described assays. These tables are for illustrative purposes and should be replaced with experimental data.

Table 1: Neuroprotective Effects of this compound on SH-SY5Y Cells

AssayEndpointThis compound Concentration (µM)Result (% of Control)
MTT Assay Cell Viability vs. 6-OHDA165%
1085%
5095%
Neurite Outgrowth % of Cells with Neurites1120%
10150%
50180%
MAP Kinase Assay p-ERK1/2 Expression10130%

Table 2: Anti-inflammatory Effects of this compound on RAW264.7 Macrophages

AssayEndpointThis compound Concentration (µM)Result (% of Control)
Griess Assay Nitric Oxide (NO) Production180%
1050%
5025%
ELISA TNF-α Secretion185%
1060%
5035%
Western Blot iNOS Expression1040%

Experimental Protocols

Protocol 1: Neuroprotective Effect of this compound Against 6-hydroxydopamine (6-OHDA)-induced Toxicity in SH-SY5Y Cells

This protocol is designed to assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a model relevant to Parkinson's disease research.[3][5]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • 6-hydroxydopamine (6-OHDA)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Toxicity: Add 6-OHDA to the wells to a final concentration of 100 µM and incubate for an additional 24 hours.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Protocol 2: Assessment of Neurite Outgrowth in PC12 Cells

This assay evaluates the potential of this compound to promote neuronal differentiation, a key aspect of neuroregeneration.[7]

Materials:

  • PC12 rat pheochromocytoma cells

  • RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Nerve Growth Factor (NGF) as a positive control

  • Collagen-coated 24-well plates

  • Microscope with imaging software

Procedure:

  • Cell Seeding: Seed PC12 cells on collagen-coated 24-well plates at a density of 5 x 10⁴ cells per well and allow them to attach for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or NGF (50 ng/mL). Include a vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • Imaging and Analysis:

    • Capture images of the cells using a phase-contrast microscope.

    • A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.

    • Count at least 100 cells per well and determine the percentage of cells with neurites.

  • Data Analysis: Compare the percentage of neurite-bearing cells in treated groups to the vehicle control.

Protocol 3: Anti-inflammatory Activity of this compound in LPS-stimulated RAW264.7 Macrophages

This protocol assesses the ability of this compound to suppress the inflammatory response in macrophages, a key cell type in innate immunity.

Materials:

  • RAW264.7 murine macrophage cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • ELISA kit for TNF-α

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in 24-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used to quantify NO levels.

  • TNF-α Measurement (ELISA):

    • Use the collected supernatant and follow the manufacturer's instructions for the TNF-α ELISA kit.

  • Data Analysis: Compare the levels of NO and TNF-α in treated groups to the LPS-only stimulated group.

Mandatory Visualizations

cluster_0 Neuroprotection Assay Workflow Seed SH-SY5Y Cells Seed SH-SY5Y Cells Pre-treat with this compound Pre-treat with this compound Seed SH-SY5Y Cells->Pre-treat with this compound 24h Induce Toxicity (6-OHDA) Induce Toxicity (6-OHDA) Pre-treat with this compound->Induce Toxicity (6-OHDA) 2h Assess Viability (MTT) Assess Viability (MTT) Induce Toxicity (6-OHDA)->Assess Viability (MTT) 24h cluster_1 Anti-inflammatory Assay Workflow Seed RAW264.7 Cells Seed RAW264.7 Cells Pre-treat with this compound Pre-treat with this compound Seed RAW264.7 Cells->Pre-treat with this compound 24h Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS 1h Measure NO and TNF-α Measure NO and TNF-α Stimulate with LPS->Measure NO and TNF-α 24h cluster_2 Proposed this compound Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor MAPK_pathway MAP Kinase Pathway Receptor->MAPK_pathway NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway Inhibits Neurite_Outgrowth Neurite Outgrowth MAPK_pathway->Neurite_Outgrowth Promotes Inflammation Inflammation NFkB_pathway->Inflammation Reduces

References

Application Notes and Protocols for In Vivo Experimental Design with Nardosinonediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol is a sesquiterpenoid derived from Nardosinone, a major bioactive compound isolated from Nardostachys jatamansi.[1][2] Nardosinone has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer effects.[3] These properties are attributed to its modulation of key signaling pathways such as NF-κB, MAPK, and cAMP.[4][5] Given that this compound is a derivative of Nardosinone, it is hypothesized to possess similar therapeutic potential.

These application notes provide a framework for the in vivo evaluation of this compound in animal models. The following protocols are adapted from established methodologies for evaluating novel compounds with anti-inflammatory, neuroprotective, and anti-cancer properties and should be optimized for the specific characteristics of this compound.

Experimental Design Considerations

Before commencing in vivo studies, it is crucial to establish the pharmacokinetic and toxicological profile of this compound. This includes determining its solubility, stability, and maximum tolerated dose (MTD) in the selected animal models.

Animal Models: The choice of animal model is critical and should be appropriate for the research question. Common choices include mice (e.g., C57BL/6, BALB/c, athymic nude) and rats (e.g., Sprague-Dawley, Wistar).

Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be selected based on the physicochemical properties of this compound and the intended clinical application.

Dosing Regimen: The dose and frequency of administration should be based on MTD studies and any available pharmacokinetic data. A dose-response study is recommended to identify the optimal therapeutic dose.

Experimental Protocols

Evaluation of Anti-Inflammatory Activity

a) Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • 1% Carrageenan solution in sterile saline

    • Positive control: Indomethacin (B1671933) (10 mg/kg)

    • Plethysmometer

  • Procedure:

    • Acclimatize animals for at least one week.

    • Fast animals overnight before the experiment with free access to water.

    • Divide animals into groups (n=6-8 per group): Vehicle control, this compound (multiple doses), and Positive control.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer this compound, vehicle, or indomethacin orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Endpoint Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

b) Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of a compound on systemic inflammation and cytokine production.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Materials:

    • This compound

    • Vehicle

    • LPS (from E. coli)

    • Positive control: Dexamethasone (1 mg/kg)

  • Procedure:

    • Acclimatize animals for at least one week.

    • Divide animals into groups (n=6-8 per group): Vehicle control, this compound (multiple doses), and Positive control.

    • Administer this compound, vehicle, or dexamethasone.

    • After 1 hour, inject LPS (1 mg/kg) intraperitoneally.

    • Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.

  • Endpoint Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.

Evaluation of Neuroprotective Activity

a) Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia in Rats

This model mimics the pathophysiology of ischemic stroke in humans.

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Materials:

    • This compound

    • Vehicle

    • 4-0 nylon suture with a rounded tip

    • Anesthetics (e.g., isoflurane)

  • Procedure:

    • Acclimatize animals and handle them daily for one week before surgery.

    • Anesthetize the rat.

    • Perform MCAO surgery by introducing the nylon suture into the internal carotid artery to block the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

    • Administer this compound or vehicle at the time of reperfusion and continue for a specified duration (e.g., daily for 3 days).

    • Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system.

  • Endpoint Analysis: At the end of the experiment, euthanize the animals and perfuse the brains. Measure the infarct volume using TTC staining. Perform histological analysis (e.g., Nissl staining) to assess neuronal survival.

b) Rotenone-Induced Model of Parkinson's Disease in Rats

This model is used to study the neuroprotective effects of compounds against dopamine (B1211576) neuron degeneration.[4]

  • Animals: Male Wistar rats (200-250 g).

  • Materials:

  • Procedure:

    • Administer rotenone (e.g., 2.5 mg/kg/day, subcutaneously) for a specified period (e.g., 4 weeks) to induce Parkinsonian features.

    • Co-administer this compound or vehicle during the rotenone treatment period.

    • Perform behavioral tests (e.g., rotarod test, open field test) weekly to assess motor function.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals. Analyze the brains for dopamine levels in the striatum (using HPLC), and perform immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron loss.

Evaluation of Anti-Cancer Activity

a) Xenograft Tumor Model in Nude Mice

This model is used to evaluate the efficacy of a compound in inhibiting the growth of human tumors.

  • Animals: Athymic nude mice (6-8 weeks old).

  • Materials:

    • This compound

    • Vehicle

    • Human cancer cell line (e.g., a cell line relevant to the hypothesized mechanism of action)

    • Positive control: A standard-of-care chemotherapeutic agent

  • Procedure:

    • Inject human cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups: Vehicle control, this compound (multiple doses), and Positive control.

    • Administer treatment as per the defined schedule.

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform histological and immunohistochemical analysis (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
Vehicle Control-0
This compoundX
This compoundY
This compoundZ
Indomethacin10

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-
This compoundX
This compoundY
This compoundZ
Dexamethasone1

Table 3: Effect of this compound on Infarct Volume and Neurological Deficit in MCAO Rats

Treatment GroupDose (mg/kg)Infarct Volume (%)Neurological Score
Sham-00
Vehicle Control-
This compoundX
This compoundY
This compoundZ

Table 4: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Weight (g)% Tumor Growth Inhibition
Vehicle Control-0
This compoundX
This compoundY
This compoundZ
Positive Control-

Visualization of Signaling Pathways and Workflows

G General Experimental Workflow for In Vivo Studies cluster_preclinical Preclinical Assessment cluster_invivo In Vivo Efficacy Models cluster_analysis Endpoint Analysis In Vitro Studies In Vitro Studies Toxicity & MTD Studies Toxicity & MTD Studies In Vitro Studies->Toxicity & MTD Studies Inform Animal Model Selection Animal Model Selection Toxicity & MTD Studies->Animal Model Selection Guide Dose-Response Study Dose-Response Study Animal Model Selection->Dose-Response Study Efficacy Evaluation Efficacy Evaluation Dose-Response Study->Efficacy Evaluation Behavioral Tests Behavioral Tests Efficacy Evaluation->Behavioral Tests Biochemical Assays Biochemical Assays Efficacy Evaluation->Biochemical Assays Histopathology Histopathology Efficacy Evaluation->Histopathology G This compound and the NF-κB Signaling Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Upregulates This compound This compound This compound->IKK Complex Inhibits G This compound and the MAPK Signaling Pathway Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Phosphorylates Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors Activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound This compound This compound->MAPK (ERK, JNK, p38) Inhibits Phosphorylation G This compound and Neuroprotective Pathways This compound This compound Dopamine D2 Receptor Dopamine D2 Receptor This compound->Dopamine D2 Receptor Agonist? AKT/mTOR Pathway AKT/mTOR Pathway This compound->AKT/mTOR Pathway Inhibits cAMP Signaling cAMP Signaling Dopamine D2 Receptor->cAMP Signaling Modulates Neuronal Survival Neuronal Survival cAMP Signaling->Neuronal Survival Promotes Reduced Neuroinflammation Reduced Neuroinflammation AKT/mTOR Pathway->Reduced Neuroinflammation Leads to

References

Application of Nardosinonediol in Neuroinflammation Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to utilizing Nardosinonediol in in vitro models of neuroinflammation. The information is curated for researchers in neuroscience, immunology, and pharmacology, as well as professionals in drug discovery and development.

This compound, a sesquiterpenoid derived from Nardostachys jatamansi, is emerging as a compound of interest for its potential anti-neuroinflammatory properties. While direct research on this compound is growing, data from the closely related compound Nardosinone, for which this compound is a plausible intermediate, provides significant insights into its mechanism of action[1]. This document outlines the effects of these compounds on key inflammatory pathways and provides detailed protocols for their application in research settings.

Mechanism of Action

This compound and related compounds are understood to exert their anti-neuroinflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In response to inflammatory stimuli, such as Lipopolysaccharide (LPS), microglial cells, the resident immune cells of the central nervous system, become activated and release a cascade of pro-inflammatory mediators.

Nardosinone-type sesquiterpenes have been shown to inhibit the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated BV-2 microglial cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism involves the suppression of the NF-κB and MAPK signaling pathways[2].

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Nardosinone-type compounds have been observed to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65[2].

MAPK Signaling Pathway

The MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of the inflammatory response in microglia. Activation of these kinases leads to the production of pro-inflammatory cytokines. Nardosinone and its analogs have been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated microglial cells[2].

Data Presentation

The following tables summarize the quantitative effects of Nardosinone, a closely related compound to this compound, on key inflammatory markers in LPS-stimulated microglial cells. This data is essential for designing experiments and interpreting results.

Table 1: Inhibitory Effect of Nardosinone on Nitric Oxide (NO) Production

Cell LineStimulantCompoundIC50 (μM)Reference
BV-2 MicrogliaLPSNardosinone37.82–74.21[1]

Table 2: Qualitative Effects of Nardosinone-Type Sesquiterpenes on Pro-inflammatory Mediators

MediatorEffectCell LineStimulantReference
NOInhibitionBV-2 MicrogliaLPS[2]
PGE2InhibitionBV-2 MicrogliaLPS[2]
iNOSDownregulationBV-2 MicrogliaLPS[2]
COX-2DownregulationBV-2 MicrogliaLPS[2]
TNF-αAttenuated mRNA expressionBV-2 MicrogliaLPS[2]
IL-6Attenuated mRNA expressionBV-2 MicrogliaLPS[2]
IL-1βAttenuated mRNA expressionBV-2 MicrogliaLPS[2]

Table 3: Effects of Nardosinone-Type Sesquiterpenes on NF-κB and MAPK Signaling Pathways

ProteinEffectCell LineStimulantReference
p-IκBαInhibition of phosphorylationRAW264.7 & BV-2LPS[2]
p65 Nuclear TranslocationBlockingRAW264.7 & BV-2LPS[2]
p-ERKSuppression of phosphorylationBV-2 MicrogliaLPS[2]
p-JNKSuppression of phosphorylationRAW264.7 & BV-2LPS[2]
p-p38Suppression of phosphorylationRAW264.7 & BV-2LPS[2]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the application of this compound in neuroinflammation research.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_Kinases MAPK Kinases (ERK, JNK, p38) TLR4->MAPK_Kinases Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK Inhibits This compound->MAPK_Kinases Inhibits DNA DNA p65_p50_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: this compound's inhibitory action on NF-κB and MAPK pathways.

G cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis A 1. Cell Culture BV-2 Microglial Cells B 2. Pre-treatment This compound (various conc.) A->B C 3. Stimulation LPS (e.g., 1 µg/mL) B->C D 4. Incubation (e.g., 6-24 hours) C->D E 5. Sample Collection Supernatant & Cell Lysate D->E F ELISA (TNF-α, IL-6, PGE2) E->F G Griess Assay (Nitric Oxide) E->G H Western Blot (iNOS, COX-2, p-p65, p-MAPKs) E->H

Caption: General workflow for studying this compound's effects.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-neuroinflammatory effects of this compound.

Protocol 1: Cell Culture and Treatment of BV-2 Microglial Cells
  • Cell Culture:

    • Culture BV-2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

    • Seed 5 x 10^5 cells/well in a 6-well plate and allow them to adhere for 24 hours before treatment.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should be less than 0.1%.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

    • Incubate the cells for the desired duration (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis and cytokine release).

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • After the treatment period, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) in a 96-well plate.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (TNF-α, IL-6)
  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the detection antibody conjugated to an enzyme (e.g., biotinylated anti-mouse TNF-α or IL-6) and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate five times with wash buffer.

  • Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentration from the standard curve.

Protocol 4: Western Blot Analysis for iNOS, COX-2, and Phosphorylated NF-κB and MAPK Proteins
  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein extract.

    • For analysis of nuclear translocation of p65, perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

References

Application Notes and Protocols for Studying the Serotonin Transport System Using Nardosinonediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol, a sesquiterpenoid compound isolated from Nardostachys jatamansi, has been identified as an inhibitor of the serotonin (B10506) transporter (SERT). The serotonin transport system is a critical regulator of serotonergic neurotransmission, playing a key role in various physiological and pathological processes, including mood, cognition, and psychiatric disorders. As such, SERT is a primary target for many antidepressant medications. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the serotonin transport system, including detailed protocols for in vitro assays and data presentation guidelines.

Data Presentation

The inhibitory activity of this compound on the serotonin transporter (SERT) has been qualitatively established. However, specific quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are not yet publicly available in the scientific literature. Researchers are encouraged to perform the described experimental protocols to determine these values. For comparative purposes, the table below includes known values for well-established SERT inhibitors.

CompoundAction on SERTIC50 (nM)Ki (nM)Reference
This compound Inhibitor Data not available Data not available
Fluoxetine (B1211875)Inhibitor~1-10~0.8-2.5[Various Sources]
SertralineInhibitor~0.2-1~0.1-0.5[Various Sources]
ParoxetineInhibitor~0.1-0.5~0.05-0.2[Various Sources]

Experimental Protocols

Protocol 1: In Vitro SERT Inhibition Assay Using a Fluorescent Substrate

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for the serotonin transporter (SERT) in a cell-based assay using a fluorescent substrate.

Materials and Reagents:

  • Human embryonic kidney (HEK-293) cells stably expressing human SERT (hSERT)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics

  • Phosphate-buffered saline (PBS)

  • This compound

  • Fluoxetine (as a positive control)

  • A fluorescent SERT substrate (e.g., ASP+ - 4-(4-(dimethylamino)styryl)-N-methylpyridinium)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture hSERT-HEK-293 cells in DMEM supplemented with 10% FBS and selection antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the hSERT-HEK-293 cells into 96-well black, clear-bottom microplates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in assay buffer to achieve a range of final concentrations for the assay. Also, prepare a serial dilution of fluoxetine as a positive control.

  • Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add the various concentrations of this compound or fluoxetine to the respective wells. Include wells with assay buffer only as a negative control. c. Incubate the plate at 37°C for 15-30 minutes. d. Add the fluorescent SERT substrate (e.g., ASP+) to all wells at a final concentration appropriate for the assay. e. Incubate the plate at 37°C for 10-20 minutes, protected from light.

  • Signal Detection: Measure the fluorescence intensity in each well using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen fluorescent substrate.

  • Data Analysis: a. Subtract the background fluorescence (wells with no cells) from all readings. b. Normalize the data by setting the fluorescence in the negative control wells (no inhibitor) to 100% SERT activity and the fluorescence in the wells with the highest concentration of fluoxetine to 0% SERT activity. c. Plot the normalized SERT activity against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Visualizations

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH2 Serotonin_vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_vesicle AADC Serotonin_cleft Serotonin (5-HT) Serotonin_vesicle->Serotonin_cleft Release Serotonin_receptor 5-HT Receptors Serotonin_cleft->Serotonin_receptor SERT SERT Serotonin_cleft->SERT Downstream_signaling Downstream Signaling (e.g., cAMP, IP3/DAG) Serotonin_receptor->Downstream_signaling SERT->Serotonin_vesicle This compound This compound This compound->SERT

Caption: Serotonin signaling at the synapse and the inhibitory action of this compound on SERT.

Experimental_Workflow start Start cell_culture Culture hSERT-HEK-293 Cells start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions cell_seeding->compound_prep incubation Pre-incubate Cells with this compound compound_prep->incubation substrate_add Add Fluorescent SERT Substrate incubation->substrate_add signal_detection Measure Fluorescence substrate_add->signal_detection data_analysis Analyze Data and Determine IC50 signal_detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the IC50 of this compound on SERT.

Application Notes & Protocols: Nardosinonediol as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nardosinonediol (B1496119) is a sesquiterpenoid compound found in the medicinal plant Nardostachys jatamansi DC., an herb with a long history of use in traditional medicine systems for treating neurological and cardiovascular diseases[1][2]. It is also a key initial intermediate in the degradation pathway of nardosinone, another major bioactive constituent of the plant[2][3][4]. Due to its presence in extracts and its potential bioactivities, including anti-depressant and cardioprotective effects, the use of a well-characterized this compound reference standard is crucial for the accurate identification, quantification, and quality control of N. jatamansi and its related products[5]. These application notes provide detailed protocols and data for utilizing this compound as a reference standard in phytochemical analysis.

Physicochemical Properties

A reference standard must have well-defined physical and chemical properties. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₅H₂₄O₃[6]
Molecular Weight 252.35 g/mol [6]
IUPAC Name 3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one[6]
PubChem CID 12313519[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 3[6]
Application in Quantitative Analysis

This compound serves as an essential reference standard for the quantitative analysis of herbal extracts and formulations. Its concentration in a 20% aqueous ethanol (B145695) extract of N. jatamansi has been determined using High-Performance Liquid Chromatography (HPLC)[1].

Analytical MethodSample MatrixReported Content (% w/w)
HPLC20% aqueous ethanol extract of N. jatamansiNot explicitly quantified as a percentage in the provided text, but was identified and analyzed alongside other compounds[1].
Application in Pharmacokinetic Studies

Understanding the pharmacokinetic profile of a bioactive compound is critical in drug development. This compound has been the subject of pharmacokinetic studies in animal models, where its concentration in plasma over time was measured using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[5].

ParameterPure this compoundThis compound in NR ExtractUnit
Tmax (Time to maximum plasma concentration)5.005.83min
AUC0-∞ (Area under the plasma concentration curve)6.424.15µg·min/mL
Data sourced from a pharmacokinetic study in rats following oral administration[5].

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Extracts via HPLC-UV

This protocol describes a general method for the quantification of this compound in a plant extract, based on methodologies used for analyzing N. jatamansi[1].

1. Materials and Reagents:

  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Methanol (B129727) (HPLC grade)

  • Formic Acid (optional, for mobile phase modification)

  • Plant extract sample

  • 0.45 µm syringe filters

2. Preparation of Standard Stock and Working Solutions:

  • Stock Solution (0.5 mg/mL): Accurately weigh 5.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards at concentrations ranging from 0.0125 to 0.5 mg/mL[1]. For example, prepare standards at 0.2, 0.1, 0.05, 0.025, and 0.0125 mg/mL.

3. Preparation of Sample Solution:

  • Accurately weigh a known amount of the dried plant extract (e.g., 100 mg).

  • Dissolve the extract in a known volume of methanol (e.g., 10 mL).

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A typical gradient might be:

    • 0-30 min: 20% A to 80% A

    • 30-35 min: 80% A to 100% A

    • 35-40 min: Hold at 100% A

    • 40-45 min: 100% A to 20% A

    • 45-50 min: Re-equilibration at 20% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Determined by UV scan of this compound standard (typically in the range of 200-220 nm).

  • Injection Volume: 10 µL

5. Analysis and Calculation:

  • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

  • Calculate the linear regression equation (y = mx + c) and the correlation coefficient (R²), which should be >0.995.

  • Inject the prepared sample solution in triplicate.

  • Using the peak area of this compound from the sample chromatogram, calculate its concentration in the sample solution using the regression equation.

  • Calculate the final content of this compound in the original extract (% w/w).

Protocol 2: Bioanalytical Method for this compound in Plasma via LC-MS/MS

This protocol provides an outline for determining the concentration of this compound in plasma, adapted from a pharmacokinetic study[5].

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw plasma samples on ice.

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute this compound with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: UHPLC or HPLC system.

  • Column: ZORBAX Extend C18 (2.1 × 50 mm, 3.5 μm) or equivalent[5].

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water, run under a gradient elution program[5].

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined by infusing the standards into the mass spectrometer.

3. Data Analysis:

  • Prepare a calibration curve using this compound-spiked blank plasma samples that have undergone the same extraction procedure.

  • Quantify the this compound concentration in the study samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualized Workflows and Pathways

Nardosinone_Degradation_Pathway Nardosinone Degradation Pathway cluster_conditions Nardosinone Nardosinone This compound This compound (Initial Intermediate) Nardosinone->this compound Peroxy Ring-Opening (Degradation) KanshoneA Kanshone A This compound->KanshoneA Dehydration (Acidic / High Temp) Oxonardosinone 7-Oxonardosinone This compound->Oxonardosinone Oxidation Isonardosinone Isonardosinone KanshoneA->Isonardosinone

Caption: Degradation pathway of Nardosinone with this compound as the key intermediate product.[2][3][4]

Quantification_Workflow General Workflow for Phytochemical Quantification cluster_std Reference Standard Preparation cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing std_weigh 1. Accurately Weigh This compound Standard std_stock 2. Prepare Stock Solution (e.g., 0.5 mg/mL) std_weigh->std_stock std_work 3. Create Calibration Curve Standards via Serial Dilution std_stock->std_work hplc_inject_std 8. Inject Standards & Build Calibration Curve std_work->hplc_inject_std sample_weigh 4. Weigh Herbal Extract sample_dissolve 5. Dissolve & Sonicate in Solvent sample_weigh->sample_dissolve sample_filter 6. Filter through 0.45 µm Filter sample_dissolve->sample_filter hplc_inject_sample 9. Inject Sample (in triplicate) sample_filter->hplc_inject_sample hplc_setup 7. Set Up HPLC Method Parameters hplc_setup->hplc_inject_std hplc_setup->hplc_inject_sample data_calc 11. Calculate Concentration using Calibration Curve hplc_inject_std->data_calc data_integrate 10. Integrate Peak Area of this compound hplc_inject_sample->data_integrate data_integrate->data_calc data_report 12. Report Content (% w/w) data_calc->data_report

Caption: Workflow for quantifying this compound in an herbal extract using a reference standard.

PK_Workflow Experimental Workflow for Pharmacokinetic Analysis admin 1. Oral Administration (Pure Compound or Extract) to Animal Models (Rats) collect 2. Collect Blood Samples at Timed Intervals admin->collect plasma 3. Process Blood to Obtain Plasma collect->plasma spe 4. Sample Cleanup (Solid-Phase Extraction) plasma->spe lcms 5. Analysis via LC-MS/MS (MRM Mode) spe->lcms quant 6. Quantify Concentration using Calibrants in Matrix lcms->quant pk_params 7. Calculate PK Parameters (Tmax, AUC, etc.) quant->pk_params

Caption: Workflow for a typical pharmacokinetic study of this compound in an animal model.[5]

References

Application Notes and Protocols for Nardosinonediol Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of Nardosinonediol, a sesquiterpene with known cytostatic properties. The following sections outline the necessary cell culture techniques, cytotoxicity assays, and data analysis procedures to evaluate the potential of this compound as a therapeutic agent.

Introduction to this compound and its Cytotoxic Potential

This compound is a sesquiterpene isolated from Nardostachys chinensis. Preliminary studies have indicated that this compound exhibits cytotoxic activity against murine leukemia (P-388) cells.[1] Understanding the extent and mechanism of this cytotoxicity is crucial for its potential development as an anticancer agent. These protocols are designed to provide a framework for the systematic evaluation of this compound's effects on cell viability, proliferation, and the induction of apoptosis. Furthermore, based on the activity of the structurally related compound Nardosinone, the potential involvement of the NF-κB and MAPK signaling pathways in this compound-induced cytotoxicity is explored.[2]

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be summarized for clear interpretation and comparison. The following table provides a template for presenting key findings.

Cell LineAssayParameterIncubation Time (hours)This compound Concentration (µM)Result (e.g., % Viability, % Cytotoxicity, % Apoptosis)IC50 (µM)
P-388MTTViability481
10
50
100
P-388LDHCytotoxicity481
10
50
100
P-388Annexin V/PIApoptosis241
10
50
100

IC50: The half-maximal inhibitory concentration.

Experimental Workflow

The overall workflow for assessing this compound cytotoxicity involves several key stages, from cell culture preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., P-388) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_prep This compound Preparation treatment This compound Treatment compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc pathway_analysis Signaling Pathway Analysis (Western Blot) ic50_calc->pathway_analysis

Experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture and Maintenance of P-388 Cells

P-388 (murine leukemia) cells are suitable for studying the cytotoxic effects of this compound.[1]

Materials:

  • P-388 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Culture P-388 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Monitor cell density and viability regularly using a microscope and Trypan Blue exclusion.

  • Subculture the cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

Protocol 2: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • P-388 cells

  • Complete RPMI-1640 medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well clear-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed P-388 cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow cells to acclimate.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent at the same concentration as the highest this compound treatment) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance of treated cells / Absorbance of untreated control) x 100%.

Protocol 3: LDH Cytotoxicity Assay

The LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, a marker of cytotoxicity.

Materials:

  • P-388 cells

  • Complete RPMI-1640 medium

  • This compound stock solution

  • 96-well clear-bottom microplates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed and treat P-388 cells with this compound as described in the MTT assay protocol (steps 1-5).

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • P-388 cells

  • Complete RPMI-1640 medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed P-388 cells in 6-well plates at a density of 1 x 10^6 cells/well.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples using a flow cytometer within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Potential Signaling Pathways

The cytotoxic effects of this compound may be mediated through the modulation of key signaling pathways. Based on studies of the related compound Nardosinone, the NF-κB and MAPK pathways are potential targets.[2] Experimental validation through techniques like Western blotting is necessary to confirm the involvement of these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. Its inhibition can lead to apoptosis in cancer cells.

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Anti-apoptotic, Pro-inflammatory) Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition

Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

mapk_pathway This compound This compound Ras Ras This compound->Ras Inhibition? Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Apoptosis Apoptosis ERK->Apoptosis Induction? Proliferation Cell Proliferation Transcription_Factors->Proliferation Inhibition

Potential modulation of the MAPK pathway by this compound.

References

Techniques for Measuring Nardosinonediol Uptake in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the cellular uptake of Nardosinonediol, a bioactive sesquiterpenoid. The described methods are essential for pharmacokinetic and pharmacodynamic studies, enabling a deeper understanding of this compound's mechanism of action and facilitating drug development processes. Three distinct protocols are presented, offering flexibility based on available instrumentation and experimental goals: a direct quantification method using Liquid Chromatography-Mass Spectrometry (LC-MS), a fluorescence-based imaging and quantification assay, and an indirect functional assay measuring downstream signaling events.

Core Concepts in Cellular Uptake Measurement

The concentration of a drug at its intracellular site of action is a critical determinant of its efficacy and potential toxicity.[1] Measuring the cellular uptake of a compound like this compound is therefore fundamental. It is important to distinguish between the total intracellular concentration and the unbound intracellular concentration, as the latter is generally considered the pharmacologically active fraction.[2] Factors such as passive diffusion, active transport, and subcellular sequestration can all influence the intracellular accumulation of a small molecule.[2][3]

Protocol 1: Direct Quantification of Intracellular this compound using LC-MS/MS

This protocol describes the gold standard method for the direct and label-free quantification of small molecules within cells.[4] It relies on the high sensitivity and specificity of tandem mass spectrometry to measure the precise amount of this compound in cell lysates.

Experimental Protocol
  • Cell Culture and Treatment:

    • Seed cells (e.g., PC12, H9c2, or other relevant cell lines) in 6-well plates at a density of 5 x 10^5 cells/well and culture overnight.

    • Wash the cells twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).[2]

    • Initiate the uptake experiment by adding 1 mL of pre-warmed HBSS containing the desired concentration of this compound (e.g., 0.1-100 µM) to each well.[5] Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates at 37°C on an orbital shaker for various time points (e.g., 5, 15, 30, 60 minutes) to determine uptake kinetics.

  • Cell Lysis and Sample Preparation:

    • To terminate uptake, aspirate the drug-containing medium and immediately wash the cell monolayer three times with 2 mL of ice-cold PBS to remove any extracellular compound.

    • Add 200 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing a known concentration of an appropriate internal standard (e.g., a structurally similar but chromatographically distinct molecule) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for LC-MS/MS analysis.

    • In a parallel set of wells, determine the total protein concentration using a BCA assay for normalization.[6]

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Develop a Multiple Reaction Monitoring (MRM) method specific for this compound and the internal standard. This involves optimizing the precursor and product ion transitions and collision energies.

    • Prepare a standard curve of this compound in lysis buffer to quantify the concentration in the cell lysates.

  • Data Analysis:

    • Calculate the intracellular concentration of this compound by normalizing the quantified amount to the total protein content of the lysate (e.g., pmol/mg protein).

    • Plot the intracellular concentration over time to determine the uptake rate.

Data Presentation
Time Point (min)This compound Concentration (pmol/mg protein) ± SD
00
5[Insert Data]
15[Insert Data]
30[Insert Data]
60[Insert Data]
Table 1: Example data table for time-dependent uptake of this compound measured by LC-MS/MS.

Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis Seed Seed Cells in 6-well Plates Wash_HBSS Wash with HBSS Seed->Wash_HBSS Treat Add this compound Wash_HBSS->Treat Incubate Incubate (Time Course) Treat->Incubate Wash_PBS Wash with Cold PBS Incubate->Wash_PBS Lyse Lyse Cells with Internal Std. Wash_PBS->Lyse Scrape Scrape & Collect Lysate Lyse->Scrape Centrifuge Centrifuge Lysate Scrape->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMS LC-MS/MS Analysis Collect->LCMS Quantify Quantify vs. Standard Curve LCMS->Quantify Normalize Normalize to Protein Content Quantify->Normalize

Caption: Workflow for direct quantification of this compound uptake by LC-MS/MS.

Protocol 2: Cellular Uptake and Distribution using a Fluorescent Analog

This protocol uses a fluorescently labeled version of this compound (this compound-Fluor) to visualize and quantify its uptake. This method is suitable for high-throughput screening and for studying the subcellular localization of the compound.[7] Note: This protocol is contingent on the synthesis of a fluorescently-tagged this compound that retains its biological activity.

Experimental Protocol
  • Cell Culture and Treatment:

    • For imaging: Seed cells on glass-bottom dishes suitable for microscopy.

    • For quantification: Seed cells in a 96-well black, clear-bottom plate.

    • Wash cells twice with pre-warmed HBSS.

    • Add HBSS containing this compound-Fluor at the desired concentration.

    • Incubate for the desired time at 37°C. To study subcellular localization, co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Imaging and Quantification:

    • Microscopy (Qualitative):

      • Wash cells three times with cold PBS containing a cell-impermeant quencher for any surface-bound fluorescence, if necessary.

      • Add fresh imaging medium (e.g., phenol (B47542) red-free HBSS).

      • Image the cells using a confocal or high-content imaging system with appropriate filter sets for the fluorophore.

    • Plate Reader (Quantitative):

      • Terminate the assay by washing the cells three times with cold PBS.[6]

      • Add 100 µL of lysis buffer to each well.

      • Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.[6]

      • Normalize the fluorescence signal to the cell number or protein concentration.

Data Presentation
CompoundConcentration (µM)Mean Fluorescence Intensity (a.u.) ± SD
Vehicle0[Insert Data]
This compound-Fluor1[Insert Data]
This compound-Fluor10[Insert Data]
This compound-Fluor + Inhibitor10[Insert Data]
Table 2: Example data table for quantitative uptake of a fluorescent this compound analog.
Workflow Diagram```dot

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Detection Seed Seed Cells (Plate or Dish) Wash Wash with HBSS Seed->Wash Treat Add this compound-Fluor Wash->Treat Incubate Incubate at 37°C Treat->Incubate Wash_Final Wash with Cold PBS Incubate->Wash_Final Detect Detection Method Wash_Final->Detect Microscopy Confocal Microscopy (Qualitative) Detect->Microscopy PlateReader Plate Reader (Quantitative) Detect->PlateReader

References

Troubleshooting & Optimization

Nardosinonediol stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Nardosinonediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a sesquiterpenoid that is a key intermediate in the degradation of Nardosinone, a bioactive compound isolated from Nardostachys jatamansi.[1][2] Understanding the stability of this compound is crucial as its degradation can impact the overall stability and pharmacological profile of Nardosinone-containing products.

Q2: Under what conditions is this compound known to be unstable?

A2: this compound is particularly susceptible to degradation under acidic and/or high-temperature conditions.[3] It is considered to be generally stable in a neutral pH environment.[3]

Q3: What are the primary degradation pathways of this compound?

A3: The primary degradation pathways for this compound involve oxidation and dehydration. Under acidic and/or high-temperature conditions, it can be oxidized to form 7-oxonardosinone or dehydrated to form kanshone A.[3]

Q4: Are there any analytical methods recommended for monitoring the stability of this compound?

A4: Yes, Ultra-High-Performance Liquid Chromatography coupled with a Photo Diode Array detector (UPLC-PDA) and/or a Quadrupole Time-of-Flight Mass Spectrometer (UHPLC-DAD/Q-TOF MS) are powerful techniques for profiling the degradation of this compound and its parent compound, Nardosinone.[3][4] These methods allow for the separation and identification of the parent compound and its degradation products.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid disappearance of this compound in my sample. The sample is being stored or processed in acidic conditions (e.g., simulated gastric fluid).Maintain a neutral pH environment (around pH 7.0) for your samples. Use buffered solutions to ensure pH stability.
The sample is being exposed to high temperatures.Store and process samples at controlled, cool temperatures. Avoid unnecessary exposure to heat.
I am observing unexpected peaks in my chromatogram when analyzing this compound. These could be degradation products of this compound, such as 7-oxonardosinone or kanshone A.Use a mass spectrometer (MS) detector to identify the mass of the unknown peaks and compare them with the known masses of this compound degradation products. Run forced degradation studies on a pure this compound standard to confirm the identity of the degradation peaks.
My quantitative analysis of this compound is not reproducible. The instability of this compound is leading to variable concentrations in your samples.Ensure consistent and controlled experimental conditions (pH, temperature, light exposure) for all samples and standards. Prepare fresh samples and standards immediately before analysis.

Quantitative Data

Direct quantitative stability data for this compound is limited in the available literature. However, as it is a primary intermediate in the degradation of Nardosinone, the stability data for Nardosinone provides critical insights into the conditions under which this compound will be formed and subsequently degrade.

Table 1: Degradation of Nardosinone under Different Conditions

ConditionIncubation Time% Nardosinone RemainingMajor Degradation Products Observed
High Temperature (Boiling Water) 30 minNot specified2-deoxokanshone M, desoxo-narchinol A, 2-deoxokanshone L, isonardosinone
60 minNot specified2-deoxokanshone M, desoxo-narchinol A, 2-deoxokanshone L, isonardosinone
120 min0%2-deoxokanshone M, desoxo-narchinol A, 2-deoxokanshone L, isonardosinone
Simulated Gastric Fluid (SGF, pH ~1.2) Not specifiedDegrades more easily than in SIFDesoxo-narchinol A, 2-deoxokanshone L
Simulated Intestinal Fluid (SIF, pH ~6.8) Not specifiedMore stable than in SGF and at high temperatureThis compound, Desoxo-narchinol A, 2-deoxokanshone L, 2-deoxokanshone M

Data is inferred from studies on Nardosinone degradation.[3][4] this compound was only detected in SIF, highlighting its instability in acidic and high-temperature conditions.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for various time points. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points.

    • Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven at a high temperature (e.g., 80°C) for various time points. Dissolve the sample in the mobile phase before analysis.

    • Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) or a photostability chamber for a defined period.

  • Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating UPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Use the MS data to determine the mass-to-charge ratio of the degradation products for structural elucidation.

Protocol 2: UPLC-MS Method for the Analysis of this compound and its Degradation Products

  • Instrumentation: An ultra-performance liquid chromatography system coupled with a photodiode array detector and a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate this compound from its more polar and less polar degradation products.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • UV Detection: Monitor at a wavelength where this compound and its degradation products have significant absorbance.

  • MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes to obtain mass spectra of the parent compound and its degradation products.

Visualizations

This compound Degradation Pathway Nardosinone Nardosinone This compound This compound Nardosinone->this compound Peroxy Ring-Opening (Acid/Heat) SevenOxo 7-oxonardosinone This compound->SevenOxo Oxidation (Acid/Heat) KanshoneA Kanshone A This compound->KanshoneA Dehydration (Acid/Heat) Experimental Workflow for this compound Stability cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock This compound Stock Solution Acid Acidic Hydrolysis Stock->Acid Base Alkaline Hydrolysis Stock->Base Oxidation Oxidative Degradation Stock->Oxidation Thermal Thermal Degradation Stock->Thermal UPLC UPLC-UV/MS Analysis Acid->UPLC Base->UPLC Oxidation->UPLC Thermal->UPLC Data Data Evaluation (Peak Purity, Mass Balance) UPLC->Data

References

Technical Support Center: Optimizing Nardosinonediol Extraction from Nardostachys rhizomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Nardosinonediol from Nardostachys rhizomes.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from Nardostachys rhizomes?

A1: Both conventional and modern extraction techniques can be effectively employed. Conventional methods include Soxhlet extraction, maceration, and percolation.[1] Modern, "green" techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are gaining prominence due to their efficiency, reduced extraction times, and lower solvent consumption.[2] Supercritical Fluid Extraction (SCFE) with CO2 is another green alternative.[3]

Q2: Which solvents are most suitable for this compound extraction?

A2: The choice of solvent is critical and depends on the polarity of this compound. Common and effective solvents include ethanol (B145695), methanol, and mixtures of these with water. For instance, 70% ethanol has been used effectively in ultrasound-assisted extraction.[4] Hexane has also been used, particularly for extracting less polar sesquiterpenoids. The selection should be based on the desired purity and the specific extraction method.

Q3: What is the expected yield of this compound?

A3: The yield of this compound can vary significantly based on the plant material's quality, geographical origin, harvesting time, and the extraction method and parameters used. While specific yield percentages for this compound are not always reported, studies on related compounds from Nardostachys jatamansi can provide some indication. For instance, the total extract yield from maceration has been reported to be around 5.35% w/w. Optimized MAE has been shown to significantly enhance the extract yield compared to conventional methods.

Q4: How can I quantify the this compound content in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and accurate method for quantifying this compound.[5] A validated LC-MS/MS method has been developed for the quantification of this compound in plasma, which can be adapted for extract analysis.[5]

Q5: Is this compound stable during the extraction process?

A5: Sesquiterpenoids can be susceptible to degradation, especially at high temperatures. Nardosinone, a closely related compound, has been shown to degrade at high temperatures and in acidic conditions.[6] It is plausible that this compound may also be sensitive to heat. Therefore, it is crucial to control the temperature during extraction and solvent removal to minimize degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Poor Quality of Raw Material: Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation.- Verify the botanical identity of the Nardostachys rhizomes. - Ensure rhizomes are harvested at the optimal time for sesquiterpenoid content. - Properly dry and store the rhizomes in a cool, dark, and dry place.
2. Inadequate Sample Preparation: Insufficient grinding of rhizomes, leading to poor solvent penetration.- Grind the dried rhizomes to a fine and uniform powder (e.g., 40-mesh) to increase the surface area for extraction.[5]
3. Suboptimal Extraction Parameters: Incorrect solvent, temperature, time, or solid-to-liquid ratio.- Solvent: Test different solvents and their aqueous mixtures (e.g., ethanol, methanol) to find the optimal polarity for this compound. - Temperature: Optimize the extraction temperature. For heat-sensitive compounds, lower temperatures for a longer duration may be preferable. For MAE, a temperature of around 90°C has been found to be optimal for Nardostachys jatamansi extracts.[7] - Time: Adjust the extraction time. UAE may require around 20 minutes,[4] while MAE can also be effective in a similar timeframe.[7] Soxhlet extraction typically requires several hours. - Solid-to-Liquid Ratio: Optimize the ratio of plant material to solvent. A common starting point is 1:15 to 1:21.[4][7]
4. Degradation of this compound: Exposure to high temperatures or harsh pH conditions during extraction or solvent removal.- Use lower temperatures during extraction where possible. - For solvent removal, use a rotary evaporator under reduced pressure at a controlled, low temperature (e.g., below 40-50°C). - Avoid strongly acidic or alkaline conditions unless specifically required for the extraction protocol.
Co-extraction of Impurities 1. Inappropriate Solvent Polarity: The solvent may be too non-polar or too polar, leading to the extraction of a wide range of other compounds.- Use a solvent system with a polarity that is more selective for this compound. Stepwise extraction with solvents of increasing polarity can also be employed for fractionation.
2. Complex Plant Matrix: Nardostachys rhizomes contain a complex mixture of phytochemicals.- Employ post-extraction purification techniques such as column chromatography (e.g., silica (B1680970) gel) or preparative HPLC to isolate this compound from the crude extract.
Emulsion Formation (in liquid-liquid extraction) 1. Presence of Surfactant-like Molecules: High concentrations of fats, waxes, or other compounds in the extract can cause emulsions.- Gently swirl or rock the separatory funnel instead of vigorous shaking. - Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase and break the emulsion. - Centrifuge the mixture to aid in phase separation.

Data Presentation

Table 1: Comparison of Extraction Methods for Compounds from Nardostachys jatamansi

Extraction MethodSolventKey ParametersReported Yield/EfficiencyReference
MacerationEthanol:Water (80:20)8 days at room temperature5.35 ± 0.14% w/w (total extract)
Soxhlet ExtractionMethanol or n-Hexane16-18 hours at 50-60°CQualitative analysis showed the presence of various sesquiterpenoids.[5]
Ultrasound-Assisted Extraction (UAE)~70% EthanolSonication time: ~20 min; Liquid/Solid ratio: ~21:1Showed improved concentration of sesquiterpenes compared to Soxhlet.[4]
Microwave-Assisted Extraction (MAE)Ethanol:Water (80:20)Microwave power: 187.04 W; Temperature: 90°C; Irradiation time: 20 minSignificantly enhanced extract yield compared to maceration.[7]
Supercritical Fluid Extraction (SCFE)Supercritical CO2Pressure: 200 bar; Temperature: 333 K; Time: 120 minOptimized for overall extraction yield.[3]

Note: The yields reported are for the total extract or a class of compounds and not specifically for this compound, as direct comparative data is limited. The efficiency of this compound extraction is expected to follow similar trends.

Experimental Protocols

Protocol 1: Soxhlet Extraction
  • Preparation of Plant Material: Dry the Nardostachys rhizomes at room temperature in the shade and then grind them into a coarse powder (e.g., 40-mesh).

  • Apparatus Setup: Assemble a Soxhlet apparatus with a round-bottom flask, the Soxhlet extractor, and a condenser.

  • Loading: Place a known amount of the powdered rhizomes (e.g., 20 g) into a cellulose (B213188) thimble and place the thimble inside the Soxhlet extractor.

  • Solvent Addition: Add a suitable solvent (e.g., 250 mL of 95% ethanol) to the round-bottom flask.

  • Extraction: Heat the flask using a heating mantle. The solvent will vaporize, condense in the condenser, and drip onto the sample in the thimble. The extraction chamber will fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask. Allow this process to run continuously for 6-8 hours.[8]

  • Solvent Removal: After extraction, allow the apparatus to cool. Remove the solvent from the extract using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the dried and powdered Nardostachys rhizomes as described for Soxhlet extraction.

  • Mixing: Place a known amount of the powdered rhizomes (e.g., 10 g) into an Erlenmeyer flask. Add the optimized solvent mixture (e.g., ~210 mL of 70% ethanol) to achieve a liquid-to-solid ratio of approximately 21:1.[4]

  • Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for approximately 20 minutes at a controlled temperature (e.g., 25-30°C) to prevent degradation of thermolabile compounds.

  • Separation: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to yield the crude extract.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Preparation of Plant Material: Prepare the dried and powdered Nardostachys rhizomes as described previously.

  • Mixing: Place a known amount of the powdered rhizomes (e.g., 1 g) into a microwave-safe extraction vessel. Add the appropriate solvent (e.g., 15 mL of 80:20 ethanol:water) to achieve the desired solid-to-liquid ratio.[7]

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the extraction parameters to the optimized conditions: microwave power of approximately 187 W, a temperature of 90°C, and an irradiation time of 20 minutes.[7]

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract to remove the solid residue.

  • Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Analysis

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Analysis & Purification a Nardostachys rhizomes b Drying & Grinding a->b c Soxhlet Extraction b->c Select Method d Ultrasound-Assisted Extraction (UAE) b->d Select Method e Microwave-Assisted Extraction (MAE) b->e Select Method f Filtration / Centrifugation c->f d->f e->f g Solvent Evaporation (Rotary Evaporator) f->g h Crude Extract g->h i HPLC / LC-MS Quantification h->i j Column Chromatography (Purification) h->j k Pure this compound j->k

Caption: Workflow for this compound extraction.

Potential Signaling Pathways Modulated by this compound-related Sesquiterpenes

G cluster_0 Cellular Stimuli (e.g., Stress, Inflammation) cluster_1 Potential this compound Intervention cluster_2 Signaling Pathways cluster_3 Cellular Responses stimuli External Stimuli mapk MAPK Pathway (ERK, JNK, p38) stimuli->mapk nfkb NF-κB Pathway stimuli->nfkb akt AKT/mTOR Pathway stimuli->akt nardo This compound nardo->mapk Inhibits nardo->nfkb Inhibits nardo->akt Modulates inflammation Inflammation mapk->inflammation apoptosis Apoptosis mapk->apoptosis nfkb->inflammation proliferation Cell Proliferation akt->proliferation

References

Troubleshooting low yield and purity in Nardosinonediol isolation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies for common issues encountered during the isolation and purification of Nardosinonediol, focusing on low yield and purity.

Frequently Asked Questions (FAQs)

Section 1: Low Yield

Q1: My overall crude extract yield is very low. What are the primary causes?

A1: Low crude extract yield can stem from issues with the raw material or the extraction process itself. Key factors include:

  • Raw Material Quality: The concentration of this compound can vary based on the plant's species, geographical origin, harvesting time, and storage conditions.[1] Using improperly stored or incorrectly identified plant material can lead to significantly lower yields.

  • Material Preparation: Inadequate grinding of the plant material reduces the surface area available for solvent penetration, leading to inefficient extraction.[1][2]

  • Solvent Selection: The polarity of the extraction solvent is critical. Using a solvent that is too polar or non-polar for this compound will result in poor solubilization and extraction.[2][3]

  • Extraction Parameters: Suboptimal conditions such as incorrect temperature, insufficient extraction time, or an improper solvent-to-solid ratio can drastically reduce yield.[3]

Q2: I have a good amount of crude extract, but the final yield of pure this compound is minimal. What's happening?

A2: This common problem often points to compound degradation or losses during the purification stages.[3]

  • Compound Instability: this compound can be sensitive to heat, light, or pH changes.[2][4] High temperatures during solvent evaporation (e.g., using a rotary evaporator at high heat) or exposure to highly acidic or alkaline conditions can cause degradation.[3][5][6][7] Nardosinone, a related compound, is known to degrade into this compound and other products in boiling solutions, highlighting the temperature sensitivity of this class of compounds.[5][8]

  • Inefficient Purification: Significant product loss can occur during multi-step purifications like liquid-liquid partitioning or column chromatography if the techniques are not optimized.[3]

  • Improper Fraction Collection: During chromatography, fractions containing the target compound may be inadvertently discarded if monitoring (e.g., by TLC) is not performed carefully.[2]

Section 2: Purity Issues

Q3: My purified sample shows multiple spots on a TLC plate. How can I improve its purity?

A3: Contamination with structurally similar compounds is a frequent challenge. To enhance purity, consider the following:

  • Optimize Column Chromatography: The choice of stationary phase (e.g., silica (B1680970) gel, ODS) and the solvent system is crucial.[5] A gradient elution, where the solvent polarity is gradually changed, is often more effective at separating closely related compounds than an isocratic (constant solvent composition) elution.[2]

  • Multi-Step Purification: A single purification step is often insufficient. Combining techniques like liquid-liquid partitioning to remove major classes of impurities before proceeding to column chromatography can be highly effective.[3] Techniques like preparative TLC or using different stationary phases (e.g., Sephadex LH-20) can further refine the product.[5][8]

  • Recrystallization: This is a powerful final step for purification. Finding the right solvent or solvent system is key to obtaining high-purity crystals.[9]

Q4: My this compound sample is not crystallizing. What can I do?

A4: Crystallization can be challenging. If your compound is resistant to crystallization, try these methods:

  • Solvent Selection: Experiment with a variety of solvents and solvent mixtures (e.g., a good solvent paired with a poor solvent) to find conditions where your compound is sparingly soluble.[10]

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed. This can be done at room temperature or in a refrigerator to slow the process further.

  • Seeding: Introduce a tiny crystal of pure this compound (if available) into a supersaturated solution to initiate crystal growth.[11]

  • Temperature Reduction: Slowly cooling a saturated solution can induce crystallization.[11]

  • Co-crystallization: In some cases, adding a co-crystallant can help form a crystalline solid.[11]

Section 3: Compound Stability

Q5: How stable is this compound? What conditions should I avoid?

A5: this compound's stability is influenced by temperature and pH.[4] Nardosinone, a closely related precursor, readily degrades under high temperatures and in simulated gastric fluid (acidic pH).[5][6][7][12] The initial step in this degradation pathway is the opening of a peroxy ring to form this compound, which itself can be further dehydrated or oxidized under acidic and/or high-temperature conditions.[8]

  • Avoid High Temperatures: Use low-temperature extraction methods and remove solvents under reduced pressure (e.g., rotary evaporator) at temperatures below 40-50°C.[1][3]

  • Maintain Neutral pH: During extraction and partitioning, try to maintain a neutral or slightly acidic pH to prevent degradation.[3]

  • Protect from Light: Store extracts and purified compounds in the dark, as some natural products are light-sensitive.[2][4]

Experimental Protocols

Protocol 1: Extraction of Crude this compound

This protocol outlines a general procedure for obtaining a crude extract from plant material.

  • Material Preparation: Dry the plant material (e.g., roots and rhizomes of Nardostachys jatamansi) in an oven at 40-50°C to a constant weight.[2] Grind the dried material into a fine, uniform powder to maximize surface area.[1][3]

  • Extraction:

    • Maceration (Cold Extraction): Macerate the powdered material in a solvent like 80% methanol (B129727) at a 1:10 solid-to-solvent ratio (w/v).[3] Allow it to stand for 48-72 hours at room temperature with occasional agitation. This method is gentle and minimizes thermal degradation.[3]

    • Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with a solvent such as methanol or ethanol (B145695) for 8-12 hours. Be aware of the potential for thermal degradation of sensitive compounds.[1][3]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.[2][3] Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.[1]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for the separation of this compound from the crude extract.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[2] Carefully pour the slurry into a glass column, allowing it to pack uniformly without air bubbles. Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[13]

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).[13] Carefully apply the dissolved sample to the top of the column.[2]

  • Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a stepwise or linear gradient.[2] The optimal solvent system must be determined empirically, often guided by TLC analysis.

  • Fraction Collection and Monitoring: Collect fractions of a consistent volume.[2] Monitor the composition of each fraction using Thin Layer Chromatography (TLC).[2][8] Combine the fractions that contain pure this compound.

  • Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Problem Area Potential Cause Recommended Solution
Raw Material & Preparation Incorrect plant species or poor quality.[1]Verify botanical identity. Use properly dried and stored material.
Inadequate grinding of plant material.[1][2]Grind material to a fine, uniform powder to increase surface area.
Extraction Suboptimal solvent choice (polarity mismatch).[2][3]Test a range of solvents (e.g., hexane, ethyl acetate, ethanol, methanol) and their mixtures.
Inefficient extraction parameters (time, temp).[3]Optimize extraction time and temperature. Use methods like maceration for thermolabile compounds.
Compound degradation due to heat or pH.[2][3][5]Use low-temperature extraction/evaporation. Maintain a neutral pH.
Purification Product loss during partitioning or chromatography.[3]Optimize solvent systems for each step. Monitor all phases/fractions for the target compound.
Inaccurate fraction collection.[2]Use TLC or HPLC to carefully monitor fractions and prevent premature discarding.

Table 2: Typical Solvents for Chromatography & Extraction

Technique Solvent Type Examples Purpose
Extraction PolarMethanol, Ethanol, Water[3]To extract a broad range of polar and moderately polar compounds.
Non-Polarn-Hexane, DichloromethaneTo extract non-polar compounds and lipids.
Column Chromatography (Normal Phase) Non-Polar (Mobile Phase)n-Hexane, ChloroformElutes non-polar compounds first.
Polar (Mobile Phase Modifier)Ethyl Acetate, Methanol[2]Increases mobile phase polarity to elute more polar compounds.
Crystallization VariousAcetonitrile, Acetone, Ethanol[9]To find a system where the compound has low solubility for crystal formation.

Visualizations

Experimental Workflow & Troubleshooting

This diagram illustrates the general workflow for this compound isolation and highlights key troubleshooting points.

G cluster_prep Phase 1: Preparation & Extraction cluster_purify Phase 2: Purification cluster_trouble Troubleshooting Points RM Raw Material (Nardostachys jatamansi) Grind Drying & Grinding RM->Grind Extract Solvent Extraction (e.g., Methanol) Grind->Extract T1 Low Yield? Check Material Quality & Grinding Grind->T1 Crude Crude Extract Extract->Crude T2 Low Yield? Optimize Solvent & Time/Temp Extract->T2 CC Column Chromatography (Silica Gel) Crude->CC T3 Degradation? Use Low Temp & Neutral pH Crude->T3 Fractions Collect & Monitor Fractions (TLC) CC->Fractions Gradient Elution Combine Combine Pure Fractions Fractions->Combine T4 Low Purity? Optimize Gradient & Fraction Collection Fractions->T4 Pure Purified this compound Combine->Pure Solvent Evaporation Cryst Recrystallization Pure->Cryst Optional

Caption: Workflow for this compound isolation with key troubleshooting checkpoints.

Signaling Pathway

Nardosinone, a related sesquiterpene, has been shown to inhibit neuroinflammation by attenuating the NF-κB and MAPK signaling pathways.[14] This provides insight into the potential biological mechanisms of compounds isolated from Nardostachys jatamansi.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_response Cellular Response LPS Inflammatory Stimulus (e.g., LPS) MAPK_Activation Phosphorylation of MAPKs LPS->MAPK_Activation NFkB_Activation NF-κB Activation LPS->NFkB_Activation Nardo Nardosinone-type Sesquiterpenes (e.g., Nardosinone) Nardo->MAPK_Activation Inhibits Nardo->NFkB_Activation Inhibits ERK ERK iNOS iNOS / COX-2 Expression ERK->iNOS JNK JNK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) JNK->Cytokines p38 p38 p38->Cytokines MAPK_Activation->ERK MAPK_Activation->JNK MAPK_Activation->p38 NFkB_Activation->iNOS NFkB_Activation->Cytokines Inflammation Neuroinflammation iNOS->Inflammation Cytokines->Inflammation

Caption: Inhibition of NF-κB and MAPK pathways by Nardosinone-type compounds.[14]

References

Improving the resolution of Nardosinonediol in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Nardosinonediol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common HPLC method for the analysis of this compound?

A common approach for the analysis of this compound and related sesquiterpenoids is reverse-phase HPLC (RP-HPLC) using a C18 column. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape. Gradient elution is frequently employed to achieve good separation of complex mixtures.[1][2]

Q2: What are the key factors affecting the resolution of this compound in HPLC?

Several factors can influence the resolution of this compound, including:

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to the aqueous phase is critical. Adjusting this ratio can significantly impact retention and selectivity.

  • Column Chemistry: The choice of stationary phase (e.g., C18, C8, Phenyl) affects the interaction with this compound and other sample components.

  • Column Temperature: Temperature can influence solvent viscosity and mass transfer, thereby affecting peak shape and resolution.

  • Flow Rate: Optimizing the flow rate can improve efficiency and resolution, though it may also affect analysis time and backpressure.

  • pH of the Mobile Phase: For ionizable compounds, pH plays a crucial role. While this compound is not strongly ionizable, pH can affect the ionization of other matrix components or silanol (B1196071) groups on the column, indirectly impacting peak shape.

Q3: How can I prepare a sample containing this compound for HPLC analysis?

Sample preparation is crucial for accurate and reproducible results. A general workflow includes:

  • Extraction: If this compound is in a solid matrix (e.g., plant material), it needs to be extracted using a suitable solvent like methanol (B129727) or ethanol.

  • Filtration: It is essential to filter the sample extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could clog the HPLC column.

  • Dilution: The sample may need to be diluted with the mobile phase to ensure the concentration is within the linear range of the detector and to avoid column overload.

Below is a general workflow for sample preparation:

G Figure 1: General Sample Preparation Workflow A Sample Collection (e.g., Plant Material, Formulation) B Extraction (e.g., with Methanol/Ethanol) A->B C Filtration (0.22 or 0.45 µm filter) B->C D Dilution (with mobile phase) C->D E HPLC Injection D->E

Figure 1: General Sample Preparation Workflow

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on resolution improvement.

Problem 1: Poor Resolution or Overlapping Peaks

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Strength Adjust the organic-to-aqueous ratio. For reverse-phase, decreasing the organic solvent percentage will increase retention times and may improve separation.
Suboptimal Selectivity Try a different organic solvent (e.g., methanol instead of acetonitrile) or a different stationary phase (e.g., a phenyl column for potential π-π interactions).
Gradient is Too Steep A shallower gradient provides more time for separation. Decrease the rate of change of the organic solvent concentration.
High Flow Rate Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.
Inadequate Column Temperature Optimizing the column temperature can affect selectivity. Try adjusting the temperature in 5°C increments.
Problem 2: Peak Tailing

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanol Groups Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) to suppress silanol activity.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Sample Overload Reduce the injection volume or dilute the sample.
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase composition whenever possible.
Problem 3: Peak Fronting

Possible Causes & Solutions:

CauseSolution
Sample Overload This is the most common cause. Decrease the concentration of the sample or reduce the injection volume.[2]
Sample Solvent Stronger than Mobile Phase Prepare the sample in a solvent that is weaker than or equal in elution strength to the mobile phase.
Column Collapse (less common) This can occur with some polymer-based columns if inappropriate solvents are used. Ensure solvent compatibility with your column.

The following diagram illustrates a logical approach to troubleshooting poor resolution in HPLC analysis:

G Figure 2: Troubleshooting Workflow for Poor Resolution decision decision solution solution Start Poor Resolution Observed CheckMethod Review Method Parameters (Mobile Phase, Gradient, Flow Rate) Start->CheckMethod IsGradientOptimal IsGradientOptimal CheckMethod->IsGradientOptimal AdjustGradient Decrease Gradient Slope IsGradientOptimal->AdjustGradient Yes IsFlowRateHigh IsFlowRateHigh IsGradientOptimal->IsFlowRateHigh No End End AdjustGradient->End AdjustFlowRate Decrease Flow Rate IsFlowRateHigh->AdjustFlowRate Yes CheckSelectivity Evaluate Selectivity IsFlowRateHigh->CheckSelectivity No AdjustFlowRate->End ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) CheckSelectivity->ChangeSolvent ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl) CheckSelectivity->ChangeColumn ChangeSolvent->End ChangeColumn->End

Figure 2: Troubleshooting Workflow for Poor Resolution

Experimental Protocols

While a single, universally optimized method for this compound is not available, the following tables summarize conditions from published methods analyzing this compound or its closely related compounds. These can serve as a starting point for method development.

Table 1: Example UHPLC-Q-TOF-MS Conditions for Nardosinone Metabolites (including this compound) [1]

ParameterSetting
Column ACQUITY UPLC BEH C18 (2.1 x 150 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Not specified in detail, but a gradient was used.
Flow Rate Not specified.
Column Temperature Not specified.
Detector Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)

Table 2: Example UPLC-PDA Conditions for Nardosinone and its Degradation Products (including this compound) [2]

ParameterSetting
Column Not specified, but a C18 column is implied.
Mobile Phase A Acetonitrile
Mobile Phase B 0.1% Formic Acid in Water
Gradient 0-22 min: 18-26% A; 22-30 min: 26-95% A
Flow Rate 0.3 mL/min
Injection Volume 3 µL
Detection Wavelength 270 nm
Column Temperature Not specified.

These tables highlight that a C18 column with an acetonitrile/water gradient containing formic acid is a common choice. Researchers should start with these conditions and then systematically adjust parameters as outlined in the troubleshooting guide to optimize the resolution for their specific application.

References

Nardosinonediol solubility challenges in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility challenges of Nardosinonediol in aqueous buffers. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and diagrams to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a sesquiterpenoid, a class of naturally occurring organic compounds. Like many other sesquiterpenes, this compound is a lipophilic molecule, meaning it has a strong affinity for fats and oils and is inherently poorly soluble in water and aqueous buffers.[1] This low aqueous solubility can pose significant challenges in experimental settings, particularly for in vitro and cell-based assays that require the compound to be in a dissolved state to interact with biological targets.

Q2: What are the initial signs of solubility problems with this compound in my experiments?

Common indicators of solubility issues include:

  • Visible Precipitation: The most obvious sign is the formation of a solid precipitate, cloudiness, or turbidity when the this compound stock solution is diluted into your aqueous experimental buffer.[2]

  • Inconsistent Results: Poor solubility can lead to inconsistent and non-reproducible data in biological assays.

  • Low Bioactivity: If the compound is not fully dissolved, its effective concentration is lower than intended, potentially leading to an underestimation of its biological activity.

Q3: What organic solvents are recommended for preparing a stock solution of this compound?

For hydrophobic compounds like this compound, it is advisable to first prepare a high-concentration stock solution in an organic solvent in which it is readily soluble.[2] Common choices include:

Q4: What is the maximum concentration of organic solvent, like DMSO, that is safe for my cell-based assays?

The tolerance of cell lines to organic solvents can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 1%, with many researchers aiming for concentrations of 0.1% or lower to minimize potential toxicity and off-target effects.[3] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific experimental system.

Q5: Can I heat the solution to improve the solubility of this compound?

Gentle warming of the solution can aid in dissolving this compound. However, it is crucial to be cautious as excessive heat may lead to the degradation of the compound.[2] The thermal stability of this compound should be considered, and if warming is used, the solution should be allowed to cool to room temperature slowly to prevent rapid precipitation.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution of the stock solution into an aqueous buffer.
  • Symptom: The solution becomes cloudy or a visible precipitate forms.

  • Troubleshooting Workflow:

    G start Precipitation Observed check_dmso Is final DMSO concentration sufficient? start->check_dmso increase_dmso Increase final DMSO concentration (if tolerated by the assay). check_dmso->increase_dmso No sonicate Apply sonication to the final diluted solution. check_dmso->sonicate Yes end Solution Clear increase_dmso->end use_cosolvent Use a co-solvent (e.g., ethanol, PEG). use_cosolvent->end use_cosolvent->end gentle_warming Gently warm the solution (check thermal stability). sonicate->gentle_warming solubilizing_agent Consider using a solubilizing agent (e.g., surfactants, cyclodextrins). gentle_warming->solubilizing_agent solubilizing_agent->use_cosolvent

    Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Inconsistent or lower-than-expected biological activity.
  • Symptom: Experimental results are not reproducible, or the observed effect of this compound is weak.

  • Troubleshooting Workflow:

    G start Inconsistent/Low Activity check_solubility Confirm complete dissolution of this compound in stock. start->check_solubility prepare_fresh_stock Prepare a fresh stock solution. check_solubility->prepare_fresh_stock No visual_inspection Visually inspect for micro-precipitates in the final diluted solution. check_solubility->visual_inspection Yes end Consistent Activity prepare_fresh_stock->end centrifuge Centrifuge a sample of the final solution to check for pellets. visual_inspection->centrifuge optimize_dilution Optimize the dilution method (e.g., stepwise dilution, vortexing). centrifuge->optimize_dilution optimize_dilution->end

    Caption: Troubleshooting workflow for inconsistent results.

Data Presentation: this compound Solubility

PropertyValue/Information
Molecular Formula C₁₅H₂₄O₃
Molar Mass 252.35 g/mol
Aqueous Solubility Predicted to be very low ("practically insoluble").[1] Nardosinone, a related compound, exists in a suspended state in simulated gastrointestinal fluids at room temperature.[4]
Recommended Solvents DMSO, Ethanol, Methanol
Stock Solution Conc. A high concentration (e.g., 10-50 mM) in a recommended organic solvent is advisable.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Weighing: Accurately weigh out 2.52 mg of this compound powder.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Visual inspection should confirm a clear solution with no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer

This protocol provides a method for diluting the DMSO stock solution into an aqueous buffer for a final concentration of 10 µM this compound and 0.1% DMSO.

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution of the 10 mM stock solution in DMSO to get a 1 mM solution.

  • Final Dilution: Add 1 µL of the 1 mM this compound solution to 999 µL of your pre-warmed aqueous buffer or cell culture medium.

  • Mixing: Immediately vortex the solution gently to ensure rapid and uniform mixing.

  • Sonication (If Necessary): If any cloudiness is observed, sonicate the solution in a water bath for 5-10 minutes.

  • Use Immediately: It is recommended to use the final diluted solution immediately to minimize the risk of precipitation over time.

Signaling Pathways

This compound and related nardosinone-type sesquiterpenes have been reported to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[5]

NF-κB Signaling Pathway Inhibition

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) (Nucleus) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_p65_p50_nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits G LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces This compound This compound This compound->MAPK Inhibits Phosphorylation

References

Best practices for long-term storage of Nardosinonediol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides best practices for the long-term storage of Nardosinonediol to prevent degradation, troubleshooting advice for common issues, and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored at 2-8°C.[1] To further minimize degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial to protect it from moisture and oxidation. Protecting the compound from light by using an amber vial or storing it in the dark is also a recommended practice.

Q2: How should I prepare and store this compound stock solutions?

For long-term storage, it is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). For short-term storage, ethanol (B145695) can be used. Stock solutions should be stored at -20°C or, for extended periods, at -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the main factors that cause this compound degradation?

This compound is known to be unstable under certain conditions. The primary factors leading to its degradation are:

  • High Temperatures: Elevated temperatures significantly accelerate the degradation process.

  • Acidic Conditions: this compound readily degrades in acidic environments.

  • Oxidation: As a diol, it is susceptible to oxidation.

  • Dehydration: The compound can undergo dehydration, especially under acidic and/or high-temperature conditions.[2]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage.1. Verify storage conditions (temperature, light exposure, etc.).2. Prepare a fresh stock solution from solid compound.3. Perform a quality control check on your sample using an appropriate analytical method like HPLC or LC-MS to assess its purity and concentration.
Cloudiness or precipitation in a stock solution upon thawing. 1. The concentration may exceed the solubility limit in the chosen solvent at low temperatures.2. The precipitate could be insoluble degradation products.1. Gently warm the solution to room temperature and vortex to see if the compound redissolves.2. If precipitation persists, it may indicate degradation. Consider preparing a fresh, lower-concentration stock solution.3. Filter the solution to remove any precipitate before use, and re-quantify the concentration.
Change in color of the solid compound or stock solution. This can be a visual indicator of chemical degradation.Discard the sample and use a fresh, properly stored batch of this compound for your experiments.

Data on Factors Influencing this compound Stability

The following table summarizes conditions known to affect the stability of this compound, based on studies of its parent compound, nardosinone.

Parameter Effect on Stability Recommendation Reference
Temperature High temperatures (e.g., 80°C) cause rapid degradation.Store solid at 2-8°C. Store solutions at -20°C or -80°C.[1][3]
pH Degrades rapidly in acidic conditions (e.g., simulated gastric fluid). It is more stable in neutral conditions (e.g., simulated intestinal fluid).For aqueous buffers, use a neutral pH and prepare the solution fresh before each experiment. For long-term storage, use an aprotic solvent like DMSO.[2]
Solvent Protic solvents like water or methanol (B129727) can participate in degradation reactions, especially at high temperatures.For long-term storage of solutions, use anhydrous aprotic solvents (e.g., DMSO).[3]
Oxygen The presence of oxygen can lead to oxidative degradation.Store solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen) where possible.Inferred from chemical structure
Light The parent compound, nardosinone, is unstable in strong light.Store in amber vials or protect from light.[3]

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound under specific conditions (e.g., different temperatures, pH values, or in the presence of other substances).

  • Preparation of this compound Samples:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • For the stability study, dilute the stock solution to a final concentration (e.g., 100 µM) in the desired test buffer or solvent.

    • Prepare several identical aliquots for analysis at different time points.

    • Include a control sample stored under ideal conditions (e.g., -80°C in an amber vial) to serve as a baseline (Time 0).

  • Incubation:

    • Expose the test aliquots to the desired stress condition (e.g., 37°C in a pH 4 buffer).

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from the stress condition.

    • Immediately quench any further degradation by freezing the sample at -80°C until analysis.

  • HPLC Analysis:

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column is suitable.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional modifier like 0.1% formic acid, if compatible with the compound's stability at low pH for the short duration of the run) is commonly used for separating sesquiterpenoids.

    • Detection: Monitor the elution profile at a wavelength appropriate for this compound (this may need to be determined empirically by a UV scan).

    • Quantification:

      • Inject the samples from each time point onto the HPLC system.

      • Integrate the peak area corresponding to this compound.

      • The percentage of this compound remaining at each time point can be calculated relative to the peak area of the Time 0 sample.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics under the tested condition.

Visualizations

Fig. 1: this compound Degradation Pathway This compound This compound Oxidation Oxidation This compound->Oxidation Dehydration Dehydration (Acidic and/or High Temp) This compound->Dehydration Oxo 7-Oxonardosinone Oxidation->Oxo Kanshone Kanshone A Dehydration->Kanshone

Caption: this compound Degradation Pathway

Fig. 2: Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Stress Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_aliquots Create Aliquots in Test Buffer prep_stock->prep_aliquots stress Expose to Stress Condition (e.g., 37°C, pH 4) prep_aliquots->stress sampling Sample at Time Points (0, 2, 4, 8, 24h) stress->sampling hplc HPLC Analysis sampling->hplc quant Quantify Peak Area hplc->quant plot Plot % Remaining vs. Time quant->plot kinetics Determine Degradation Kinetics plot->kinetics

Caption: Workflow for this compound Stability Testing

References

Identifying and characterizing Nardosinonediol degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nardosinonediol (B1496119) and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

This compound is a key intermediate in the degradation of nardosinone (B31660). Its degradation pathway involves a series of chemical reactions including peroxy ring-opening, keto-enol tautomerization, oxidation, isopropyl cleavage, and pinacol (B44631) rearrangement.[1][2][3][4][5] This pathway leads to the formation of several degradation products.

Q2: What are the major degradation products observed from this compound?

Under conditions such as refluxing in boiling water, the degradation of nardosinone (which proceeds via this compound) primarily yields four main products.[1][3][5] These include two previously undescribed compounds, 2–deoxokanshone M and 2–deoxokanshone L, and two known compounds, desoxo-narchinol A and isonardosinone.[1][3][5][6]

Q3: Under what conditions is this compound expected to degrade?

This compound, as an intermediate of nardosinone, is susceptible to degradation under various stress conditions. Nardosinone, its precursor, readily degrades under high temperatures and in simulated gastric fluid.[1][2][3][4] It is more stable in simulated intestinal fluid.[1][2][4] Specifically, nardosinone was found to be unstable in hot water, completely degrading after 2 hours of refluxing in boiling water.[4] Given that this compound is an intermediate in this process, it is expected to be transient under these conditions.

Q4: What analytical techniques are recommended for identifying and characterizing this compound degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the robust identification and characterization of this compound degradation products. The following methods have been successfully employed:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) with Photodiode Array (PDA) detection for separation and preliminary identification.[1][4]

  • UHPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) for accurate mass measurements and structural elucidation of degradation products.[1][4][7]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HSQC, HMBC, ¹H–¹H COSY) for definitive structural determination of isolated degradation products.[1][3]

  • X-ray diffraction analysis for determining the absolute configuration of crystalline degradation products.[1][3]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) for establishing the molecular formula of the products.[3]

Troubleshooting Guides

Problem 1: I am not observing the expected degradation products in my experiment.

  • Possible Cause 1: Inappropriate Stress Conditions. The degradation of this compound is highly dependent on the nature and intensity of the stress applied.

    • Solution: Ensure that the stress conditions are appropriate to induce degradation. For thermal degradation, refluxing in boiling water has been shown to be effective.[4] For pH-related degradation, incubation in simulated gastric fluid (acidic pH) is more effective than simulated intestinal fluid (neutral to alkaline pH).[1][4]

  • Possible Cause 2: Insufficient Incubation Time. The degradation process may not have proceeded long enough to generate detectable levels of the products.

    • Solution: Increase the duration of the stress exposure. For example, when refluxing in boiling water, significant degradation of the parent compound was observed after 60 minutes, with complete degradation after 120 minutes.[4]

  • Possible Cause 3: Analytical Method Not Sensitive Enough. The concentration of the degradation products may be below the limit of detection of your analytical method.

    • Solution: Optimize your analytical method for higher sensitivity. This may involve using a more sensitive detector (e.g., mass spectrometry instead of UV), optimizing the sample preparation to concentrate the analytes, or increasing the injection volume.

Problem 2: I am observing unexpected peaks in my chromatogram.

  • Possible Cause 1: Further Degradation of Primary Products. The initial degradation products may themselves be unstable under the experimental conditions and degrade further into secondary products.

    • Solution: Perform a time-course study to monitor the formation and disappearance of peaks over time. This can help to identify primary, secondary, and tertiary degradation products. For instance, 2–deoxokanshone M was observed to disappear over time when incubated in simulated intestinal fluid.[4]

  • Possible Cause 2: Interaction with Solvents or Buffers. The degradation products may react with components of the mobile phase or sample matrix.

    • Solution: Investigate potential interactions by systematically changing the composition of your solvents and buffers. For example, 2–deoxokanshone M was found to be prone to methylation of its enol group in hot aqueous methanol (B129727).[4]

  • Possible Cause 3: Contamination. The unexpected peaks could be due to contamination from glassware, reagents, or the sample itself.

    • Solution: Run blank injections of your solvent and sample matrix to identify any background peaks. Ensure all glassware is thoroughly cleaned and use high-purity reagents.

Quantitative Data

Table 1: Relative Yields of Major Degradation Products of Nardosinone in Refluxing Boiling Water

Degradation ProductChemical ClassYield (%)
2–deoxokanshone MNorsesquiterpenoid64.23
desoxo-narchinol AKnown Compound2.17
2–deoxokanshone LNorsesquiterpenoid1.10
isonardosinoneKnown Compound3.44

Data sourced from studies on nardosinone degradation, where this compound is the initial intermediate.[1][3][5][6]

Experimental Protocols

Protocol 1: Forced Degradation of this compound under Thermal Stress

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% aqueous methanol).

  • Stress Condition: Transfer a known volume of the stock solution into a round-bottom flask and reflux in boiling water (approximately 100°C).

  • Time Points: Withdraw aliquots at specific time intervals (e.g., 0, 30, 60, 120 minutes).[4]

  • Sample Quenching: Immediately cool the withdrawn aliquots in an ice bath to stop further degradation.

  • Analysis: Dilute the samples with methanol and analyze using a validated UHPLC-PDA or UHPLC-MS method.

Protocol 2: Analysis of Degradation Products using UHPLC-DAD/Q-TOF MS

  • Chromatographic Separation:

    • Column: Use a suitable reversed-phase column (e.g., ZORBAX Extend C18, 2.1 × 50 mm, 3.5 µm).[8]

    • Mobile Phase: Employ a gradient elution with acetonitrile (B52724) and 0.1% formic acid in water.[8]

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.3 mL/min).

    • Column Temperature: Maintain the column at a constant temperature (e.g., 30°C).

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in both positive and negative modes for comprehensive analysis.

    • Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect a variety of degradation products.

    • MS/MS Analysis: Perform data-dependent acquisition to obtain fragmentation patterns for structural elucidation.

Visualizations

This compound Degradation Pathway Nardosinone Nardosinone This compound This compound (Initial Intermediate) Nardosinone->this compound Peroxy ring-opening Intermediates Keto-enol tautomers, Oxidized intermediates This compound->Intermediates Keto-enol tautomerization, Oxidation Degradation_Products Degradation Products: - 2-deoxokanshone M - desoxo-narchinol A - 2-deoxokanshone L - isonardosinone Intermediates->Degradation_Products Isopropyl cleavage, Pinacol rearrangement

Caption: Proposed degradation pathway of Nardosinone via this compound.

Experimental Workflow for Degradation Analysis Start Start: this compound Sample Stress Apply Stress Conditions (e.g., High Temperature, pH) Start->Stress Sampling Collect Aliquots at Different Time Points Stress->Sampling Analysis UHPLC-MS/MS Analysis Sampling->Analysis Data_Processing Data Processing and Structure Elucidation Analysis->Data_Processing End End: Characterized Degradation Products Data_Processing->End

Caption: General workflow for identifying this compound degradation products.

References

Overcoming matrix effects in LC-MS/MS analysis of Nardosinonediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Nardosinonediol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In LC-MS/MS analysis, the matrix effect is the alteration of ionization efficiency for the target analyte, this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[3][4] These effects arise at the interface between the LC and the MS system, specifically in the ion source.[1]

Q2: I am observing poor sensitivity and inconsistent results for this compound. Could this be a matrix effect?

A2: Yes, poor sensitivity, inconsistent peak areas, and high variability between samples are common indicators of matrix effects.[2][3] Components of biological matrices, such as phospholipids (B1166683), can co-elute with this compound and suppress its ionization, leading to lower than expected signal intensity.[5]

Q3: What are the most common strategies to overcome matrix effects for this compound analysis?

A3: The primary strategies involve:

  • Optimizing Sample Preparation: Employing effective extraction techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) to remove interfering matrix components before analysis.[6][7]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from matrix components.[3]

  • Calibration Strategy: Using matrix-matched calibration standards or a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[6]

Q4: Which sample preparation method is best for minimizing matrix effects in this compound analysis?

A4: While the optimal method can be matrix-dependent, Solid-Phase Extraction (SPE) has been successfully used for the pharmacokinetic analysis of this compound and is generally considered highly effective at removing matrix interferences.[8] Techniques like protein precipitation are simpler but tend to be less effective at removing phospholipids, a major source of matrix effects.[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.

Issue 1: Low Analyte Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction The chosen sample preparation method (PPT, LLE, or SPE) may not be optimal for this compound in your specific matrix.
Solution: Evaluate different extraction protocols. For LLE, test various organic solvents. For SPE, screen different sorbent types (e.g., C18, mixed-mode). A study on various compounds found that SPE on a C18 material showed the best performance for a broad spectrum of analytes in plasma.[5]
Analyte Degradation This compound may be unstable under the extraction or storage conditions. A study on the related compound, nardosinone, showed it degrades at high temperatures and in simulated gastric fluid.
Solution: Perform stability tests of this compound in the biological matrix at relevant storage and processing temperatures. Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -80°C).
Issue 2: Significant Ion Suppression or Enhancement
Possible Cause Troubleshooting Step
Co-elution of Matrix Components Endogenous substances, particularly phospholipids in plasma, are likely eluting at the same time as this compound.
Solution 1 (Improve Sample Cleanup): Switch to a more rigorous sample preparation method. While protein precipitation is fast, it is often insufficient for removing phospholipids.[8] SPE, particularly with a mixed-mode sorbent, can be much more effective.[7]
Solution 2 (Optimize Chromatography): Adjust the LC gradient to better separate this compound from the region where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.[3]
Inappropriate Internal Standard The internal standard (IS) may not be co-eluting with the analyte and therefore not adequately compensating for the matrix effect.
Solution: The ideal IS is a stable isotope-labeled version of this compound. If unavailable, select a structural analog that elutes very close to this compound and exhibits similar ionization behavior.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the expected performance of common sample preparation techniques in reducing matrix effects for the analysis of a small molecule like this compound in plasma. While specific values for this compound are not available from a single comparative study, these represent typical findings.

Sample Preparation Method Typical Analyte Recovery (%) Typical Matrix Effect (%) *Advantages Disadvantages
Protein Precipitation (PPT) 80 - 9550 - 80Fast, simple, inexpensiveHigh matrix effects, less clean extract[7][8]
Liquid-Liquid Extraction (LLE) 70 - 9080 - 95Good for non-polar analytes, cleaner than PPTCan be labor-intensive, may have lower recovery for polar analytes[7]
Solid-Phase Extraction (SPE) 85 - 10590 - 110High recovery, clean extracts, minimal matrix effects[8]More expensive, requires method development

*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value close to 100% indicates minimal matrix effect.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is based on a method successfully used for the pharmacokinetic analysis of this compound.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma sample, add the internal standard. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for this compound from Plasma
  • Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation IS->PPT Simple & Fast SPE Solid-Phase Extraction IS->SPE Cleaner Extract LCMS LC-MS/MS Analysis PPT->LCMS SPE->LCMS Data Data Processing LCMS->Data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Inconsistent Results? CheckRecovery Assess Analyte Recovery Start->CheckRecovery CheckME Evaluate Matrix Effect (Post-column Infusion) Start->CheckME LowRecovery Recovery < 85%? CheckRecovery->LowRecovery HighME Significant Ion Suppression/Enhancement? CheckME->HighME LowRecovery->HighME No OptimizeSPE Optimize SPE Method (Sorbent, Solvents) LowRecovery->OptimizeSPE Yes OptimizeChroma Optimize LC Gradient HighME->OptimizeChroma Yes UseSIL_IS Use Stable Isotope-Labeled IS HighME->UseSIL_IS Yes Success Reliable Quantification OptimizeSPE->Success OptimizeChroma->Success UseSIL_IS->Success

Caption: Troubleshooting logic for matrix effect issues.

References

How to control for variability in Nardosinonediol bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in Nardosinonediol bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be handled?

A1: this compound is a bioactive sesquiterpenoid. It is a degradation product of Nardosinone, which has a unique peroxide bridge that is prone to ring-opening, especially in acidic and high-temperature conditions, converting it to this compound.[1] For consistent experimental results, it is crucial to handle this compound and its precursor, Nardosinone, with care.

Q2: How should I prepare and store this compound stock solutions?

Q3: What are the major sources of variability in this compound bioassays?

A3: Variability in this compound bioassays can arise from several factors, including:

  • Compound Stability: As Nardosinone readily converts to this compound, the integrity of the test compound is a primary concern.[1]

  • Cell Culture Conditions: Inconsistent cell density, passage number, and media composition can significantly impact cellular responses.[1][3]

  • Assay Protocol Execution: Variations in incubation times, reagent concentrations, and liquid handling can introduce errors.

  • Plate Effects: Edge effects in microplates can lead to inconsistent results across wells.

  • Autofluorescence: Background fluorescence from media components like phenol (B47542) red can interfere with fluorescence-based assays.[4]

Troubleshooting Guides

Neurite Outgrowth Assays

Issue: High variability in neurite length between replicate wells.

Potential Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before seeding and use a consistent pipetting technique.
Edge effects Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.
Inconsistent compound concentration Verify the accuracy of serial dilutions and ensure proper mixing.
Variability in incubation time Use a timer to ensure consistent treatment duration for all plates.

Issue: No significant neurite outgrowth observed with this compound treatment.

Potential Cause Troubleshooting Step
Sub-optimal this compound concentration Perform a dose-response experiment to determine the optimal concentration range. Nardosinone has been shown to enhance neurite outgrowth at concentrations ranging from 0.1-100 µM.[5]
Cell health issues Confirm cell viability before and after the experiment using a viability assay (e.g., MTT or MTS assay).[6] Ensure cells are not over-confluent.
Inactive compound Check the storage conditions and age of the this compound stock solution. Consider preparing a fresh stock.
Insufficient incubation time Optimize the incubation period; neurite outgrowth assays are often run for 48-72 hours.[7][8]
Signaling Pathway Assays (MAPK, NF-κB, cAMP)

Issue: Inconsistent results in NF-κB luciferase reporter assays.

Potential Cause Troubleshooting Step
Variable transfection efficiency Optimize the transfection protocol and use a co-transfected control reporter (e.g., Renilla luciferase) to normalize the results.[9]
High background luminescence Use a cell-free control well to determine and subtract the background luminescence.[10]
Cell stress affecting NF-κB activity Handle cells gently during passaging and seeding to minimize stress-induced NF-κB activation.

Issue: Difficulty in detecting changes in cAMP levels.

Potential Cause Troubleshooting Step
Low signal-to-noise ratio Optimize cell density and the concentration of the stimulating agent.
Phosphodiesterase (PDE) activity Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation.
Inappropriate assay timing Perform a time-course experiment to determine the optimal time point for measuring cAMP levels after stimulation.

Experimental Protocols

General Neurite Outgrowth Assay Protocol
  • Cell Seeding: Plate a suitable neuronal cell line (e.g., PC12 or iPSC-derived neurons) onto laminin-coated 96- or 384-well plates.[7]

  • Compound Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound. Include a vehicle control (e.g., 0.5% DMSO) and a positive control.

  • Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 48-72 hours.[7]

  • Staining and Imaging: Fix the cells and stain for neuronal markers (e.g., βIII-tubulin or MAP2) and nuclei (e.g., DAPI).[11] Acquire images using a high-content imaging system.

  • Analysis: Quantify neurite length, branch points, and the number of neurite-bearing cells using appropriate image analysis software.[11]

General NF-κB Luciferase Reporter Assay Protocol
  • Transfection: Co-transfect cells (e.g., HEK293 or THP-1) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a white, opaque 96-well plate.[9][10]

  • Compound Treatment: After 24 hours, replace the medium and treat the cells with this compound.

  • Stimulation: Following pre-incubation with this compound, stimulate the cells with an NF-κB activator (e.g., TNFα or LPS).[10]

  • Incubation: Incubate for an optimized period (typically 6 hours).[10]

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.[12]

  • Data Normalization: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.[9]

Visualizations

Nardosinonediol_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Treatment Treat with this compound and Controls Stock_Solution->Treatment Cell_Culture Culture and Maintain Cell Line Seeding Seed Cells in Microplate Cell_Culture->Seeding Seeding->Treatment Incubation Incubate for Optimized Duration Treatment->Incubation Measurement Measure Assay-Specific Signal Incubation->Measurement Normalization Normalize Data (if applicable) Measurement->Normalization Quantification Quantify Biological Response Normalization->Quantification Variability_Assessment Assess Variability (e.g., CV) Quantification->Variability_Assessment

Caption: General experimental workflow for this compound bioassays.

Troubleshooting_Logic Start High Variability Observed Check_Compound Check Compound Stability & Purity Start->Check_Compound Check_Cells Evaluate Cell Health & Seeding Consistency Check_Compound->Check_Cells [Compound OK] Optimize_Parameters Optimize Assay Parameters Check_Compound->Optimize_Parameters [Issue Found] Check_Protocol Review Assay Protocol Execution Check_Cells->Check_Protocol [Cells OK] Check_Cells->Optimize_Parameters [Issue Found] Check_Protocol->Optimize_Parameters [Protocol OK] Check_Protocol->Optimize_Parameters [Issue Found] Resolved Variability Controlled Optimize_Parameters->Resolved

Caption: A logical approach to troubleshooting variability in bioassays.

Nardosinone_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_other Other Pathways Nardosinone Nardosinone/ This compound MAPK MAPK (ERK, JNK, p38) Nardosinone->MAPK NFkB NF-κB Nardosinone->NFkB Inhibits cAMP cAMP Pathway Nardosinone->cAMP DRD2 Dopamine D2 Receptor Nardosinone->DRD2 Neurite_Outgrowth Neurite Outgrowth MAPK->Neurite_Outgrowth Inflammation Anti-inflammatory Effects NFkB->Inflammation

Caption: Signaling pathways modulated by Nardosinone/Nardosinonediol.

References

Technical Support Center: Nardosinonediol Dosing Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining dosing protocols for Nardosinonediol (B1496119) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a sesquiterpene compound found in the plant Nardostachys jatamansi. It is a derivative of the more abundant compound, nardosinone (B31660). Research suggests that this compound may possess neuroprotective and cardioprotective properties, making it a compound of interest for studies on neurological and cardiovascular diseases.[1][2]

Q2: What are the known signaling pathways affected by this compound and related compounds?

While research specifically on this compound is limited, studies on nardosinone and other sesquiterpenoids from Nardostachys jatamansi suggest involvement of the following pathways:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is implicated in the anti-neuroinflammatory effects of nardosinone-type sesquiterpenes.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Similar to the MAPK pathway, the NF-κB pathway is associated with the anti-inflammatory and neuroprotective effects of these compounds.

  • cAMP/PKA (Cyclic AMP/Protein Kinase A) Pathway: This pathway is linked to the potential cardioprotective effects of nardosinone.

Q3: What is a recommended starting dose for this compound in rodent studies?

Q4: How should this compound be formulated for oral administration in animal studies?

This compound, like many sesquiterpenoids, is expected to have low aqueous solubility. Therefore, a suitable vehicle is required for oral administration. Common approaches for formulating poorly soluble compounds for animal studies include:

  • Suspension in an aqueous vehicle: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • Solution in a co-solvent system: A mixture of solvents like polyethylene (B3416737) glycol (PEG) 400, propylene (B89431) glycol, and water can be used to dissolve the compound.

  • Lipid-based formulations: Formulations using oils (e.g., corn oil, sesame oil) can enhance the oral absorption of lipophilic compounds.

It is crucial to assess the stability of this compound in the chosen vehicle over the duration of the experiment.

Troubleshooting Guides

Issue 1: Low or Variable Bioavailability after Oral Administration

Possible Causes:

  • Poor Solubility: this compound's inherent low water solubility can limit its dissolution in the gastrointestinal tract.

  • Compound Instability: The compound may be unstable in the gastric environment.

  • Improper Gavage Technique: Incorrect oral gavage technique can lead to inaccurate dosing or aspiration.

Solutions:

  • Optimize Formulation:

    • Reduce particle size of the this compound powder to increase surface area for dissolution.

    • Experiment with different formulation strategies as mentioned in FAQ Q4. A self-emulsifying drug delivery system (SEDDS) could also be considered for enhancing solubility and absorption.

  • Check Compound Stability:

    • Assess the stability of this compound in simulated gastric and intestinal fluids to understand its degradation profile.

  • Refine Gavage Technique:

    • Ensure proper training in oral gavage techniques for rodents. Use appropriate gavage needle size and length.

    • Administer the formulation slowly to avoid regurgitation.

    • Confirm correct placement of the gavage needle in the esophagus before administration.

Issue 2: Signs of Toxicity in Experimental Animals

Possible Causes:

  • High Dose: The administered dose may be approaching or exceeding the maximum tolerated dose.

  • Vehicle Toxicity: The vehicle used for formulation may have inherent toxicity at the administered volume.

  • Acute Toxic Effects of Sesquiterpenoids: Some sesquiterpene lactones have been reported to have toxic effects at high doses.[3][4][5]

Solutions:

  • Dose De-escalation: If signs of toxicity (e.g., lethargy, weight loss, ruffled fur) are observed, reduce the dose in subsequent experiments.

  • Conduct a Preliminary Toxicity Study: Perform an acute toxicity study to determine the LD50 (median lethal dose) or the maximum tolerated dose (MTD) of this compound in the specific animal strain being used. A study on sesquiterpene lactones in rats showed mortality at 3000 mg/kg.[3]

  • Evaluate Vehicle Safety: Administer the vehicle alone to a control group of animals to rule out any vehicle-induced toxicity.

  • Monitor Animals Closely: Observe animals for any adverse effects for at least 24-48 hours after dosing.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

ParameterValueUnitReference
Tmax (Time to maximum plasma concentration)5.00minutes[1]

Note: This data is from a study where pure this compound was administered orally to rats. The exact dose administered to achieve this Tmax was not specified in the abstract.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile, purified water.

  • Mixing: Gradually add the this compound powder to the CMC solution while continuously stirring or vortexing to ensure a uniform suspension.

  • Homogenization (Optional): For a more uniform and stable suspension, sonicate the mixture on ice or use a homogenizer.

  • Storage: Store the suspension at 4°C and protect from light. Prepare fresh daily or as stability data permits.

  • Pre-dosing: Before each administration, vortex the suspension thoroughly to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Rats
  • Animal Handling: Acclimatize the rats to handling for several days prior to the experiment to reduce stress.

  • Dosage Calculation: Calculate the volume of the this compound formulation to be administered based on the animal's body weight and the desired dose (mg/kg).

  • Restraint: Gently but firmly restrain the rat.

  • Gavage Needle Insertion:

    • Select an appropriately sized gavage needle (typically 16-18 gauge for adult rats).

    • Measure the length from the tip of the rat's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the mouth, over the tongue, and advance it along the esophagus. Do not force the needle.

  • Administration: Once the needle is in the correct position, slowly administer the calculated volume of the formulation.

  • Post-administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as choking or difficulty breathing.

Mandatory Visualization

Signaling_Pathways cluster_neuro Neuroprotective & Anti-inflammatory Pathways cluster_cardio Cardioprotective Pathway This compound This compound / Nardosinone-type Sesquiterpenes MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB Inflammation ↓ Pro-inflammatory Cytokines ↓ Neuroinflammation MAPK->Inflammation NFkB->Inflammation Nardosinonediol2 This compound / Nardosinone-type Sesquiterpenes cAMP cAMP/PKA Pathway Nardosinonediol2->cAMP Cardioprotection ↑ Cardioprotection cAMP->Cardioprotection

Caption: Putative signaling pathways of this compound and related compounds.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration & Monitoring Phase cluster_analysis Analysis Phase Formulation This compound Formulation (e.g., 0.5% CMC suspension) Dosing Oral Gavage Administration Formulation->Dosing Animal_Acclimatization Animal Acclimatization & Baseline Measurements Animal_Acclimatization->Dosing Monitoring Post-dosing Monitoring (Toxicity & Behavioral Changes) Dosing->Monitoring PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Monitoring->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Efficacy in Disease Model) Monitoring->PD_Analysis Tissue_Analysis Tissue Collection & Analysis PD_Analysis->Tissue_Analysis

Caption: General experimental workflow for this compound animal studies.

References

Validation & Comparative

A Comparative Pharmacokinetic Profile of Nardosinonediol and Desoxo-narchinol A

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

Nardosinonediol (B1496119) and Desoxo-narchinol A, two prominent sesquiterpenoids derived from the medicinal plant Nardostachys jatamansi, have garnered significant interest for their distinct therapeutic properties. This compound is recognized for its anti-depressant and cardioprotective effects, while Desoxo-narchinol A exhibits potent anti-inflammatory activity.[1] A thorough understanding of their pharmacokinetic profiles is paramount for advancing their preclinical and clinical development. This guide provides a comparative analysis of the available pharmacokinetic data for this compound and Desoxo-narchinol A, supported by experimental evidence.

Executive Summary of Pharmacokinetic Parameters

A comparative summary of the key pharmacokinetic parameters for this compound and Desoxo-narchinol A following oral administration in rats is presented below. This data highlights significant differences in their absorption and overall systemic exposure.

Pharmacokinetic ParameterThis compound (Oral)Desoxo-narchinol A (Oral)Desoxo-narchinol A (Intravenous - Mice)
Tmax (Time to Maximum Concentration) 5.00 min[1]7.50 min[1]-
Cmax (Maximum Concentration) Not ReportedNot Reported-
AUC0-∞ (Area Under the Curve) 6.42 µg·min/mL[1]156.34 µg·min/mL[1]-
Oral Bioavailability (F%) Not Determined18.1% (in rats)[2], 28.4% (in mice)[2]-
Half-life (t1/2) Not ReportedNot Reported-
Clearance (CL) Not DeterminedNot Determined-
Volume of Distribution (Vd) Not DeterminedNot Determined-

Absorption and Bioavailability

Following oral administration in rats, both this compound and Desoxo-narchinol A are rapidly absorbed, as indicated by their short Tmax values.[1] this compound reaches its peak plasma concentration slightly faster than Desoxo-narchinol A.[1]

A crucial point of differentiation lies in their systemic exposure. The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, is substantially higher for Desoxo-narchinol A compared to this compound, suggesting greater oral bioavailability for the former.[1] Indeed, the oral bioavailability of Desoxo-narchinol A has been determined to be 18.1% in rats and 28.4% in mice.[2] The absolute bioavailability of this compound has not yet been reported due to the lack of intravenous pharmacokinetic data.

Distribution, Metabolism, and Excretion

Detailed studies on the distribution, metabolism, and excretion of this compound and Desoxo-narchinol A are limited. However, insights can be drawn from research on a structurally related compound, nardosinone (B31660), also found in Nardostachys jatamansi.

A study on nardosinone metabolism in mice revealed extensive biotransformation through various reactions, including hydroxylation, hydrogenation, dehydration, glucuronidation, sulfation, demethylation, and carboxylation.[3] Notably, this compound was proposed as a potential intermediate in the metabolic pathway of nardosinone.[4] This suggests that this compound itself may undergo further metabolism. The primary route of excretion for nardosinone and its metabolites was found to be through urine.[3] It is plausible that this compound and Desoxo-narchinol A follow similar metabolic and excretory pathways, though specific studies are required for confirmation.

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the analytes in plasma.

Oral Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Oral administration of pure this compound or Desoxo-narchinol A. The exact doses administered were not specified in the available literature.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: Plasma concentrations of this compound and Desoxo-narchinol A were determined using a validated LC-MS/MS method. Sample preparation involved solid-phase extraction (SPE).[1] Chromatographic separation was achieved on a C18 column with a gradient elution of acetonitrile (B52724) and 0.1% formic acid in water.[1]

Oral and Intravenous Pharmacokinetic Study of Desoxo-narchinol A in Mice
  • Animal Model: Male ICR mice.

  • Dosing:

    • Oral administration.

    • Intravenous administration.

  • Sample Collection: Blood samples were collected at predetermined time intervals.

  • Analytical Method: Plasma concentrations were quantified using a validated LC-MS/MS method. Sample preparation involved a simple protein precipitation with acetonitrile.[2]

Visualizing the Pharmacokinetic Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study, from compound administration to data analysis.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Study cluster_analytical Analytical Phase cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rats, Mice) Dosing Compound Administration (Oral or Intravenous) Animal_Model->Dosing Sampling Blood Sample Collection (Serial Time Points) Dosing->Sampling Preparation Plasma Sample Preparation (e.g., SPE, Protein Precipitation) Sampling->Preparation LCMS LC-MS/MS Analysis (Quantification) Preparation->LCMS Concentration_Time Plasma Concentration-Time Curve Generation LCMS->Concentration_Time PK_Parameters Pharmacokinetic Parameter Calculation (e.g., AUC, Tmax) Concentration_Time->PK_Parameters Comparison Comparative Analysis PK_Parameters->Comparison

References

A Comparative Analysis of the Bioactivities of Nardosinonediol and Nardosinone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological properties of two prominent sesquiterpenoids derived from Nardostachys jatamansi.

Nardosinonediol (B1496119) and Nardosinone, two sesquiterpenoid compounds primarily isolated from the medicinal plant Nardostachys jatamansi, have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a detailed comparison of their bioactivities, supported by available experimental data, to aid researchers and professionals in the fields of pharmacology and drug development in understanding their therapeutic potential. While extensive research has been conducted on Nardosinone, quantitative data on the bioactivity of this compound remains comparatively limited.

Overview of Bioactivities

Nardosinone has been extensively studied and has demonstrated a broad spectrum of biological effects, including neuroprotective, anti-inflammatory, and anticancer properties. In contrast, this compound is primarily recognized for its antidepressant and cardioprotective activities, although comprehensive quantitative data to support these claims are not as readily available in the current body of scientific literature. Notably, some studies suggest that this compound may act as an intermediate in the degradation of Nardosinone, which could have implications for its bioactivity and therapeutic applications.[1]

Quantitative Comparison of Bioactivities

To facilitate a clear and concise comparison, the available quantitative data on the bioactivities of this compound and Nardosinone are summarized in the tables below. It is important to note the disparity in the volume of research, with significantly more quantitative data available for Nardosinone.

Table 1: Comparison of Anti-inflammatory Activity

CompoundAssayCell LineIC50 ValueReference
Nardosinone Nitric Oxide (NO) InhibitionRAW 264.7 macrophages11.1 µM[2]
This compound Not AvailableNot AvailableNot Available-

Table 2: Comparison of Neuroprotective Activity

CompoundAssayCell LineEC50/ConcentrationEffectReference
Nardosinone Neurite Outgrowth Enhancement (with NGF)PC12D cells0.1-100 µMConcentration-dependent enhancement[3][4]
This compound Not AvailableNot AvailableNot AvailableNot Available-

Table 3: Comparison of Anticancer Activity

CompoundCell LineIC50 ValueReference
Nardosinone Not AvailableNot Available-
This compound Not AvailableNot Available-

Note: "Not Available" indicates that no specific quantitative data (IC50/EC50 values) were found in the reviewed literature for the specified bioactivity of the compound.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon existing findings, detailed methodologies for the key experiments cited are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compound (Nardosinone or this compound) for 1 hour.

  • Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for 24 hours.

Measurement of Nitric Oxide:

  • After the incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.

  • The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the untreated (control) wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Neuroprotective Activity: Neurite Outgrowth Assay in PC12 Cells

This assay assesses the potential of a compound to promote neuronal differentiation and neurite extension, which are crucial processes for neuronal development and regeneration.

Cell Culture and Differentiation:

  • PC12 cells, a rat pheochromocytoma cell line, are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • For the assay, cells are seeded on collagen-coated plates or chamber slides.

  • To induce differentiation, the culture medium is replaced with a low-serum medium containing a low concentration of Nerve Growth Factor (NGF).

  • The test compound (Nardosinone or this compound) is added to the culture medium at various concentrations.

Quantification of Neurite Outgrowth:

  • After a specific incubation period (typically 24-72 hours), the cells are observed under a microscope.

  • The percentage of cells bearing neurites (defined as a process longer than the cell body diameter) is determined by counting at least 100 cells in randomly selected fields.

  • The length of the longest neurite for each differentiated cell can also be measured using image analysis software.

  • The EC50 value, the concentration of the compound that produces 50% of the maximal response, can be calculated from the dose-response curve.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen for the cytotoxic potential of compounds against cancer cell lines.

Cell Culture and Treatment:

  • The selected cancer cell line (e.g., MCF-7 for breast cancer) is cultured in an appropriate medium and conditions.

  • Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound (Nardosinone or this compound) for a specified duration (e.g., 24, 48, or 72 hours).

MTT Assay Procedure:

  • Following treatment, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for a few hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan (B1609692) crystals.

  • The supernatant is then removed, and a solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in the bioactivities of this compound and Nardosinone, the following diagrams have been generated using Graphviz.

Nardosinone's Anti-inflammatory Signaling Pathway

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of Nardosinone Nardosinone Nardosinone->IKK Inhibits

Caption: Nardosinone inhibits the NF-κB signaling pathway to exert its anti-inflammatory effects.

Experimental Workflow for Neurite Outgrowth Assay

G start Start culture Culture PC12 cells start->culture seed Seed cells on collagen-coated plates culture->seed differentiate Induce differentiation with low-serum medium + NGF seed->differentiate treat Treat with Nardosinone/Nardosinonediol differentiate->treat incubate Incubate for 24-72h treat->incubate observe Observe under microscope incubate->observe quantify Quantify neurite outgrowth (% of differentiated cells, neurite length) observe->quantify end End quantify->end

Caption: A typical workflow for assessing the neuroprotective effects via a neurite outgrowth assay.

Conclusion

References

A Comparative Efficacy Analysis of Nardosinonediol and Other Prominent Natural Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of nardosinonediol (B1496119) against other well-researched natural sesquiterpenoids, including parthenolide, zerumbone (B192701), and bilobalide (B1667068). The comparative analysis is based on available experimental data in the key therapeutic areas of anti-inflammatory, anticancer, and neuroprotective activities.

Executive Summary

This compound, a sesquiterpenoid found in Nardostachys jatamansi, demonstrates significant anti-inflammatory properties. While direct comparative studies are limited, the available data suggests its efficacy is comparable to other prominent sesquiterpenoids in specific contexts. Parthenolide exhibits potent anticancer and anti-inflammatory effects, while zerumbone is a notable anti-inflammatory and chemopreventive agent. Bilobalide is distinguished by its significant neuroprotective activities. This guide synthesizes the current scientific literature to provide a comparative overview of their mechanisms of action and therapeutic potential.

Data Presentation: A Comparative Overview of Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and other selected sesquiterpenoids. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.

Table 1: Anti-Inflammatory and Anticancer Efficacy (IC50 values in µM)

CompoundAssayCell Line/ModelIC50 (µM)Reference(s)
Nardosinone-type Sesquiterpenoids Nitric Oxide (NO) Production InhibitionLPS-stimulated BV2 microglial cells2.43 - 46.54[1]
Desoxo-narchinol ANitric Oxide (NO) Production InhibitionLPS-stimulated BV2 microglial cells3.48 ± 0.47[1]
Narchinol BNitric Oxide (NO) Production InhibitionLPS-stimulated BV2 microglial cells2.43 ± 0.23[1]
Parthenolide AntiproliferativeA549 (Lung Carcinoma)4.3[2]
AntiproliferativeTE671 (Medulloblastoma)6.5[2]
AntiproliferativeHT-29 (Colon Adenocarcinoma)7.0[2]
AntiproliferativeHUVEC (Endothelial Cells)2.8[2]
CytotoxicitySiHa (Cervical Cancer)8.42 ± 0.76[3][4]
CytotoxicityMCF-7 (Breast Cancer)9.54 ± 0.82[3][4]
CytotoxicityGLC-82 (Non-small Cell Lung Cancer)6.07 ± 0.45[5][6]
CytotoxicityA549 (Non-small Cell Lung Cancer)15.38 ± 1.13[5]
CytotoxicityH1650 (Non-small Cell Lung Cancer)9.88 ± 0.09[5]
CytotoxicityH1299 (Non-small Cell Lung Cancer)12.37 ± 1.21[5]
CytotoxicityPC-9 (Non-small Cell Lung Cancer)15.36 ± 4.35[5]
Zerumbone NO and PGE2 Production InhibitionLPS-stimulated RAW 264.7 cellsDose-dependent inhibition (2.5-20 µM)[7]
Bilobalide Glutamate (B1630785) Release InhibitionHypoxia/hypoglycemia-induced rat cortical slices2.7[8]

Table 2: Neuroprotective Efficacy

CompoundExperimental ModelKey FindingsReference(s)
This compound (and other nardosinone-types) LPS-stimulated BV2 microglial cellsInhibition of pro-inflammatory mediators (NO, PGE2, IL-1β, IL-6, TNF-α)[9]
Bilobalide Mouse model of stroke (MCAO)Reduced infarct areas by 40-50% at 10 mg/kg[10]
Ischemia-induced glutamate release in vivoReduced glutamate release by 70% with local perfusion (10 µM)[2]
NMDA-induced excitotoxicity in rat hippocampal slicesAlmost completely blocked choline (B1196258) release at 10 µM[11]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these sesquiterpenoids are mediated through the modulation of key signaling pathways involved in inflammation, cell proliferation, and survival.

This compound and Nardosinone-type Sesquiterpenoids: Anti-Inflammatory Pathway

Nardosinone-type sesquiterpenoids exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates IKK IKK TLR4->IKK activates This compound This compound This compound->ERK inhibits This compound->JNK inhibits This compound->p38 inhibits This compound->IKK inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) ERK->Pro_inflammatory_Mediators contributes to JNK->Pro_inflammatory_Mediators contributes to p38->Pro_inflammatory_Mediators contributes to IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->Pro_inflammatory_Mediators induces transcription

Caption: this compound inhibits NF-κB and MAPK pathways.

Parthenolide: Anti-Inflammatory and Anticancer Pathways

Parthenolide's potent anti-inflammatory and anticancer activities are primarily attributed to its inhibition of the NF-κB signaling pathway. It can directly target the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[12][13] In cancer cells, this leads to the downregulation of anti-apoptotic genes and induction of apoptosis.

G cluster_nfkb NF-κB Pathway Parthenolide Parthenolide IKK IKK Parthenolide->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory_Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Cell Survival) Nucleus->Gene_Expression promotes Apoptosis Apoptosis Gene_Expression->Apoptosis suppression leads to

Caption: Parthenolide inhibits the NF-κB signaling pathway.

Zerumbone: Anti-Inflammatory Pathway

Zerumbone exhibits its anti-inflammatory effects by suppressing the expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.[7][14]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Zerumbone Zerumbone ERK ERK Zerumbone->ERK inhibits JNK JNK Zerumbone->JNK inhibits p38 p38 Zerumbone->p38 inhibits NFκB NF-κB Zerumbone->NFκB inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->ERK activates TLR4->JNK activates TLR4->p38 activates TLR4->NFκB activates Inflammatory_Response Inflammatory Response (iNOS, COX-2, Pro-inflammatory Cytokines) ERK->Inflammatory_Response contributes to JNK->Inflammatory_Response contributes to p38->Inflammatory_Response contributes to NFκB->Inflammatory_Response induces

Caption: Zerumbone inhibits NF-κB and MAPK pathways.

Bilobalide: Neuroprotective Pathway

Bilobalide's neuroprotective effects are multifaceted, involving the reduction of excitotoxicity and preservation of mitochondrial function.[9] It has been shown to decrease the release of the excitatory neurotransmitter glutamate during ischemic conditions, thereby preventing neuronal damage.[5][10]

G Bilobalide Bilobalide Mitochondria Mitochondria Bilobalide->Mitochondria preserves function Glutamate_Release Excessive Glutamate Release Bilobalide->Glutamate_Release inhibits Ischemia Ischemia / Hypoxia Ischemia->Mitochondria impairs function Mitochondria->Glutamate_Release leads to Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity causes Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage results in

Caption: Bilobalide's neuroprotective mechanism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cell Viability and Cytotoxicity Assays (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7, SiHa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid (e.g., parthenolide) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[3][5]

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the production of nitric oxide, a key inflammatory mediator, by cells.

Protocol:

  • Cell Culture and Stimulation: Culture cells (e.g., BV2 microglial cells, RAW 264.7 macrophages) in 24-well plates. Pre-treat the cells with different concentrations of the sesquiterpenoid (e.g., nardosinone-type compounds, zerumbone) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.[1][7]

Western Blot Analysis for Signaling Pathway Proteins

Objective: To detect the expression and phosphorylation status of proteins involved in signaling pathways (e.g., NF-κB, MAPK).

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-IKK, IκBα, p-p65, p-ERK, p-JNK, p-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective effects of a compound in an animal model of stroke.

Protocol:

  • Animal Preparation: Anesthetize adult male mice or rats.

  • MCAO Procedure: Make a midline neck incision and expose the common carotid artery. Introduce a nylon monofilament coated with silicone into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Compound Administration: Administer the test compound (e.g., bilobalide) intraperitoneally or intravenously at a specific time point before or after MCAO.

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

  • Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: Sacrifice the animals, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.[10]

Conclusion

This comparative guide highlights the distinct yet sometimes overlapping therapeutic profiles of this compound, parthenolide, zerumbone, and bilobalide. While all are promising natural sesquiterpenoids, their efficacy varies depending on the therapeutic target and the specific biological context. This compound and its related compounds show strong potential as anti-inflammatory agents. Parthenolide stands out for its potent anticancer and anti-inflammatory activities. Zerumbone is a significant anti-inflammatory and chemopreventive compound. Bilobalide is a notable neuroprotective agent with a clear mechanism of action in reducing excitotoxicity.

Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic indices of these compounds. The experimental protocols and signaling pathway diagrams provided herein offer a foundation for researchers to design and conduct such investigations, ultimately paving the way for the development of novel therapeutics from these natural sources.

References

Preclinical Validation of Nardosinonediol and Related Compounds as Antidepressants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The exploration of novel compounds for the treatment of major depressive disorder is a critical area of research, driven by the need for more effective and faster-acting therapeutics. Nardosinonediol, a sesquiterpenoid derived from Nardostachys jatamansi, has emerged as a compound of interest. Notably, this compound is considered an initial intermediate in the degradation pathway of Nardosinone, another major bioactive compound from the same plant with reported antidepressant-like properties[1]. This guide provides a comparative overview of the preclinical validation of antidepressant effects, focusing on data available for closely related compounds and standardized preclinical models, due to a lack of specific published studies on this compound itself. We will delve into common preclinical models, compare the performance of related compounds with standard antidepressants like fluoxetine, and elucidate the underlying molecular pathways.

Experimental Protocols

The validation of potential antidepressants in preclinical settings relies on standardized and reproducible experimental models that mimic aspects of depression in humans. The Chronic Unpredictable Mild Stress (CUMS) model is a widely accepted paradigm for inducing a depressive-like phenotype in rodents.

Chronic Unpredictable Mild Stress (CUMS) Protocol

The CUMS model involves exposing rodents to a series of mild, unpredictable stressors over an extended period, typically 4-8 weeks, to induce a state of anhedonia (a core symptom of depression), behavioral despair, and physiological changes analogous to those seen in depressed patients.[2][3][4]

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley/Wistar rats are commonly used.[4] Animals are housed individually to prevent social buffering.

  • Stress Regimen: A varied regimen of stressors is applied daily for several weeks. Common stressors include:

    • Wet cage/damp bedding for 4-12 hours[2][3].

    • Cage tilt (e.g., 45 degrees) for an extended period.

    • Disruption of the light/dark cycle (e.g., lights on for 24 hours).

    • Social stress (e.g., housing with an aggressive mouse).

    • Restraint stress in a small tube.

    • Shallow water bath[3].

    • Empty cage (removal of bedding and enrichment).

  • Treatment Administration: Following the initial stress induction period (e.g., 4 weeks), animals are typically administered the test compound (e.g., this compound), a vehicle control, or a positive control antidepressant (e.g., fluoxetine) for a subsequent period (e.g., 3-4 weeks) while the stress regimen continues.

  • Behavioral Assessments: A battery of behavioral tests is conducted to assess depressive-like behaviors. These include:

    • Sucrose (B13894) Preference Test (SPT): To measure anhedonia. A reduction in the preference for a sucrose solution over water is indicative of anhedonia[2].

    • Forced Swim Test (FST) & Tail Suspension Test (TST): To measure behavioral despair. The duration of immobility is the key parameter, with effective antidepressants expected to reduce this time[5][6][7].

  • Biochemical and Molecular Analysis: After behavioral testing, brain tissue (particularly the hippocampus and prefrontal cortex) is often collected to analyze changes in neurotransmitter levels, neurotrophic factors, and signaling pathway components.

Forced Swim Test (FST) Protocol

The FST is a widely used screening tool for antidepressant activity. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressants are known to prolong the active escape-oriented behaviors (swimming and climbing) and reduce the duration of immobility[7][8][9].

  • Apparatus: A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility (floating with only minor movements to keep the head above water) is typically scored during the last 4 minutes of the test[7].

  • Drug Administration: The test compound, vehicle, or positive control is administered at a specified time before the test (e.g., 30-60 minutes for acute studies, or daily for chronic studies).

Comparative Performance Data

While specific data for this compound is not available, studies on the hydro-alcoholic extract of Nardostachys jatamansi rhizomes, which contains Nardosinone and related compounds, provide valuable insights.

Table 1: Effect of Nardostachys jatamansi Extract on Immobility Time in the Forced Swim Test (Mice)

Treatment GroupDoseMean Immobility Time (seconds) ± SEM% Change vs. Control
Control (Vehicle)-105.3 ± 4.5-
N. jatamansi Extract100 mg/kg85.6 ± 3.8*-18.7%
N. jatamansi Extract200 mg/kg68.3 ± 3.2 -35.1%
Fluoxetine20 mg/kg61.5 ± 2.9-41.6%

*p<0.05, *p<0.01 compared to Control. Data is illustrative based on findings reported in similar studies[10].

Table 2: Effect of Nardostachys jatamansi Extract on Immobility Time in the Tail Suspension Test (Mice)

Treatment GroupDoseMean Immobility Time (seconds) ± SEM% Change vs. Control
Control (Vehicle)-120.7 ± 5.1-
N. jatamansi Extract100 mg/kg98.4 ± 4.2*-18.5%
N. jatamansi Extract200 mg/kg79.2 ± 3.7 -34.4%
Fluoxetine20 mg/kg72.8 ± 3.1-39.7%

*p<0.05, *p<0.01 compared to Control. Data is illustrative based on findings reported in similar studies[10].

These findings suggest that the extract of Nardostachys jatamansi produces a dose-dependent antidepressant-like effect, significantly reducing immobility in behavioral despair models. At a dose of 200 mg/kg, its efficacy approaches that of the standard SSRI, fluoxetine[10].

Signaling Pathways and Mechanism of Action

A growing body of evidence indicates that the pathophysiology of depression involves impaired neuroplasticity and cellular resilience, particularly in brain regions like the hippocampus and prefrontal cortex. The Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), are central to this hypothesis[11][12][13].

The BDNF/TrkB Signaling Pathway

Chronic stress is known to decrease the expression of BDNF, leading to reduced neuronal survival and synaptic plasticity. Many antidepressants are believed to exert their therapeutic effects by reversing this deficit and enhancing BDNF/TrkB signaling[11][14]. The activation of TrkB by BDNF initiates several downstream cascades, including the PI3K/Akt and MAPK/ERK pathways, which ultimately promote the expression of genes involved in neurogenesis, synaptogenesis, and cell survival[11].

Given the reported antidepressant-like effects of compounds from Nardostachys jatamansi, it is plausible that this compound may also modulate this critical pathway. Future studies should investigate its ability to restore BDNF levels and activate downstream signaling in preclinical models of depression.

Visualizations

Experimental and Logical Diagrams

CUMS_Workflow cluster_acclimation Phase 1: Acclimation cluster_stress Phase 2: Stress Induction cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Assessment Acclimation Acclimation & Baseline Behavioral Testing (1 Week) CUMS Chronic Unpredictable Mild Stress (CUMS) (4-8 Weeks) Acclimation->CUMS Start Stressors Treatment Continued CUMS with Daily Treatment Administration: - Vehicle - this compound - Positive Control (e.g., Fluoxetine) (3-4 Weeks) CUMS->Treatment Group Assignment Behavior Behavioral Testing (SPT, FST, TST) Treatment->Behavior Biochem Biochemical & Molecular Analysis (Brain Tissue) Behavior->Biochem

Experimental workflow for the Chronic Unpredictable Mild Stress (CUMS) model.

BDNF_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcome Cellular Outcomes Stress Chronic Stress BDNF BDNF Expression Stress->BDNF decreases Nardo This compound / Antidepressants Nardo->BDNF increases TrkB TrkB Receptor Activation BDNF->TrkB binds & activates Depression Depressive-like Behaviors BDNF->Depression leads to PI3K_Akt PI3K / Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK / ERK Pathway TrkB->MAPK_ERK CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB Neurogenesis Neurogenesis CREB->Neurogenesis Synaptic_Plasticity Synaptic Plasticity CREB->Synaptic_Plasticity Neuronal_Survival Neuronal Survival CREB->Neuronal_Survival Antidepressant Antidepressant Effects Neurogenesis->Antidepressant Synaptic_Plasticity->Antidepressant Neuronal_Survival->Antidepressant

References

Nardosinonediol and Synthetic SSRIs: A Comparative Analysis of Serotonin Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potency of Nardosinonediol, a natural sesquiterpenoid, and synthetic selective serotonin (B10506) reuptake inhibitors (SSRIs) in targeting the serotonin transporter (SERT). While this compound has been identified as a SERT inhibitor, quantitative data on its specific binding affinity and inhibitory concentration remains limited in publicly accessible scientific literature. This guide therefore presents a qualitative comparison for this compound alongside quantitative data for commonly prescribed synthetic SSRIs, supported by a detailed experimental protocol representative of those used to assess SERT inhibition.

Quantitative Comparison of Potency

Direct quantitative comparison of the potency of this compound with synthetic SSRIs is challenging due to the current lack of specific IC50 or Ki values for this compound in published research. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological target, in this case, the serotonin transporter. A lower IC50 value indicates a higher potency.

Table 1: Potency of Common Synthetic Serotonin Reuptake Inhibitors (SSRIs)

CompoundIC50 for SERT (nM)
Paroxetine0.1 - 1.0
Sertraline0.2 - 2.0
Fluvoxamine2.0 - 10.0
Citalopram3.0 - 8.0
Fluoxetine4.0 - 15.0
Escitalopram1.0 - 2.0

Note: IC50 values can vary between different studies and experimental conditions.

Table 2: Potency of this compound

CompoundIC50 for SERT (nM)
This compoundData not available in published literature

This compound has been identified as a constituent of Nardostachys jatamansi, a plant used in traditional medicine. While some studies have investigated the effects of extracts from this plant on SERT activity, they have not reported a specific IC50 value for the isolated this compound. One study on a related plant, Nardostachys chinensis, did identify other sesquiterpenoids with SERT inhibitory activity, suggesting that compounds of this class can act on the transporter.[1][2]

Mechanism of Action: Serotonin Reuptake Inhibition

Both this compound and synthetic SSRIs are believed to exert their effects by inhibiting the serotonin transporter (SERT). SERT is a protein located on the presynaptic membrane of serotonergic neurons. Its primary function is to reabsorb serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling. By inhibiting SERT, these compounds increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Binding Inhibitor This compound or Synthetic SSRI Inhibitor->SERT Inhibition cluster_workflow Experimental Workflow A HEK293 cells seeded in 96-well plate B Transfection with hSERT plasmid A->B C Incubation with Test Compound B->C D Addition of Fluorescent SERT Substrate C->D E Incubation and Substrate Uptake D->E F Wash to remove extracellular substrate E->F G High-Content Imaging and Fluorescence Measurement F->G H Data Analysis: IC50 Determination G->H

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Nardosinonediol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent analytical methodologies for the quantification of Nardosinonediol, a sesquiterpenoid of interest for its potential therapeutic properties. The cross-validation of analytical methods is a critical step in drug development and quality control, ensuring data accuracy, reliability, and reproducibility across different analytical platforms. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), based on published data for structurally similar sesquiterpenoids.

While a direct cross-validation study for this compound is not currently available in the public literature, this guide synthesizes representative performance data from validated methods for other sesquiterpenoids to provide a robust framework for researchers. The information herein serves as a practical starting point for the development and cross-validation of analytical methods for this compound.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. HPLC-DAD is a widely accessible and cost-effective technique suitable for the quantification of analytes with sufficient chromophores. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace amounts of compounds in complex biological matrices.

Table 1: Comparison of Validated Method Performance for Sesquiterpenoid Quantification

Validation ParameterHPLC-DADLC-MS/MS
Linearity (r²) >0.999[1][2]>0.998[3]
Limit of Detection (LOD) 0.025 - 0.25 µg/mL[4]0.1 ng/mL[3]
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL[4]1.0 ng/mL[3]
Accuracy (Recovery %) 98.12 - 101.39%[1][2]97.3 - 103.4%[5]
Precision (RSD %) < 2.7% (Intra- & Inter-day)[1][2]< 7.7% (Intra- & Inter-day)[3]
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; based on specific precursor-to-product ion transitions.
Matrix Effect Generally low, but can be affected by strongly absorbing matrix components.Can be significant; requires careful evaluation and compensation strategies (e.g., matrix-matched calibrants, stable isotope-labeled internal standards).
Instrumentation Cost LowerHigher
Throughput HighHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are representative for the analysis of sesquiterpenoids in plant-derived samples and can be adapted for this compound.

Sample Preparation: Ultrasonic-Assisted Extraction

A robust and efficient extraction method is fundamental for accurate quantification.

  • Milling: The dried plant material containing this compound is ground into a fine powder to increase the surface area for extraction.

  • Extraction Solvent: A suitable solvent system, such as methanol (B129727) or a mixture of methanol and water, is selected based on the polarity of this compound.

  • Ultrasonication: A precisely weighed amount of the powdered sample is suspended in the extraction solvent and subjected to ultrasonication for a defined period (e.g., 30 minutes) to facilitate the extraction of the analyte.

  • Centrifugation & Filtration: The extract is centrifuged to pellet solid plant material, and the supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the chromatographic system.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of sesquiterpenoids.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve adequate separation of this compound from other matrix components.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column is maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Detection: The DAD is set to monitor the absorbance at the maximum wavelength of this compound. If the maximum absorbance is unknown, a full UV spectrum can be recorded to determine the optimal wavelength.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve constructed using certified reference standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An LC system (either HPLC or UHPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The chromatographic conditions (column, mobile phase, flow rate, and temperature) are similar to those used for HPLC-DAD but may be optimized for faster analysis times, especially with UHPLC systems.

  • Ionization: ESI is a common ionization technique for sesquiterpenoids. The polarity (positive or negative ion mode) is selected based on the ionization efficiency of this compound.

  • Mass Spectrometric Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion or a prominent adduct of this compound) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly selective detection method minimizes interferences from the matrix.

  • Quantification: Quantification is based on the peak area of the selected MRM transition, and an internal standard (ideally a stable isotope-labeled version of this compound) is recommended to correct for matrix effects and variations in instrument response.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineATP Define Analytical Target Profile (ATP) SelectMethods Select Methods for Cross-Validation (e.g., HPLC-DAD & LC-MS/MS) DefineATP->SelectMethods DefineParams Define Validation Parameters & Acceptance Criteria SelectMethods->DefineParams MethodDev Method Development & Optimization DefineParams->MethodDev MethodVal Individual Method Validation MethodDev->MethodVal CrossVal Cross-Validation Experiments MethodVal->CrossVal DataAnalysis Data Analysis & Statistical Comparison CrossVal->DataAnalysis AssessEquiv Assess Method Equivalence DataAnalysis->AssessEquiv Report Generate Validation Report AssessEquiv->Report

Caption: General workflow for the cross-validation of analytical methods.

AnalyticalWorkflow Sample Plant Material (Containing this compound) Extraction Ultrasonic-Assisted Extraction Sample->Extraction Filtration Centrifugation & Filtration Extraction->Filtration Analysis Chromatographic Analysis Filtration->Analysis HPLC HPLC-DAD Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS DataProcessing Data Processing & Quantification HPLC->DataProcessing LCMS->DataProcessing Results Analytical Results DataProcessing->Results

Caption: Typical experimental workflow for this compound analysis.

References

Synergistic Interactions of Nardosinonediol and Other Phytochemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of synergistic interactions between phytochemicals presents a promising frontier in the development of novel therapeutics. By combining bioactive compounds, researchers aim to enhance efficacy, reduce required dosages, and overcome resistance mechanisms. This guide provides a comparative analysis of the synergistic potential of nardosinonediol (B1496119), a sesquiterpenoid from Nardostachys jatamansi, and other well-researched phytochemicals, supported by experimental data and detailed methodologies.

This compound and its Relation to Nardosinone (B31660)

This compound is a naturally occurring sesquiterpenoid found in the medicinal plant Nardostachys jatamansi. It is chemically related to nardosinone, another major bioactive constituent of the same plant. Studies have indicated that this compound can be a degradation product of nardosinone, and it has also been proposed as a potential intermediate in the degradation pathway of nardosinone. While direct studies on the synergistic effects of this compound are limited, research into the closely related nardosinone provides valuable insights into the potential for synergistic bioactivity within this class of compounds.

Synergistic Anti-Influenza Activity of Nardosinone and Aurantio-obtusin (B1665323)

A key study has demonstrated a synergistic anti-influenza virus effect between nardosinone and aurantio-obtusin, a compound found in the seeds of Cassia obtusifolia. This synergy was predicted using transcriptome signature reversion analysis and subsequently confirmed through in vitro assays.[1]

Quantitative Data Summary
Compound/CombinationEC50 (µM)Combination Index (CI) at 50% InhibitionCombination Index (CI) at 90% Inhibition
Nardosinone4.3 - 84.4N/AN/A
Aurantio-obtusin31.9 - 113.6N/AN/A
Nardosinone + Aurantio-obtusinNot Reported0.860.44

A Combination Index (CI) value of < 1 indicates synergy, a value = 1 indicates an additive effect, and a value > 1 indicates antagonism.

Experimental Protocol: Anti-Influenza Virus Assay

The synergistic effects of nardosinone and aurantio-obtusin were evaluated using the following experimental approach:

  • Cell Culture and Virus Infection: Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Confluent cell monolayers were infected with influenza A virus.

  • Compound Treatment: Following virus adsorption, the cells were treated with varying concentrations of nardosinone, aurantio-obtusin, or a combination of both compounds.

  • Cytopathic Effect (CPE) Assay: The protective effect of the compounds against virus-induced cell death was assessed. The viability of the cells was determined using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of living cells.

  • Viral Nucleoprotein (NP) Gene Quantification: To quantify the extent of viral replication, the total RNA was extracted from the infected cells. The levels of the influenza virus NP gene were then measured using real-time quantitative polymerase chain reaction (RT-qPCR).

  • Combination Index (CI) Calculation: The experimental data from the combination treatments were analyzed using the Chou-Talalay method to calculate the CI values, which quantitatively determines the nature of the interaction between the two compounds.

Comparative Analysis: Synergistic Effects of Quercetin (B1663063) and Curcumin (B1669340)

To provide a broader context for understanding phytochemical synergy, this section details the well-documented synergistic interactions of quercetin and curcumin, particularly in the areas of cancer and inflammation.

Synergistic Anticancer Effects of Quercetin and Curcumin

Quercetin and curcumin have been shown to act synergistically to inhibit the proliferation of various cancer cell lines.

Quantitative Data Summary: Anticancer Synergy
Cancer Cell LineCompound/CombinationIC50 (µM)Combination Index (CI)
A375 (Melanoma) Curcumin~5Not Applicable
Quercetin~20Not Applicable
Curcumin + QuercetinSynergistic reduction in IC50< 1
MCF-7 (Breast Cancer) CurcuminNot ReportedNot Applicable
QuercetinNot ReportedNot Applicable
Curcumin + QuercetinPronounced effect at lower dosesSynergistic
Experimental Protocol: Anticancer Synergy Assays
  • Cell Culture: Cancer cell lines (e.g., A375, MCF-7) are cultured in appropriate media supplemented with FBS and antibiotics.

  • Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of quercetin, curcumin, or their combination for 24-72 hours. Cell viability is then assessed using the MTT assay, where the absorbance is proportional to the number of viable cells.

  • Colony Formation Assay: This assay assesses the long-term proliferative potential of cancer cells. Cells are treated with the compounds for a specified period, after which they are allowed to grow into colonies. The number and size of the colonies are then quantified.

  • Western Blot Analysis: To investigate the molecular mechanisms of synergy, protein expression levels of key signaling molecules are analyzed. Cells are treated with the compounds, and cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against proteins involved in pathways like Wnt/β-catenin or PI3K/Akt.

Synergistic Anti-Inflammatory Effects of Quercetin and Curcumin

The combination of quercetin and curcumin has also demonstrated synergistic anti-inflammatory effects.

Experimental Protocol: Anti-Inflammatory Synergy Assays
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are used as a model for inflammation.

  • Induction of Inflammation: Inflammation is induced in the cells by treatment with lipopolysaccharide (LPS).

  • Compound Treatment: Cells are co-treated with LPS and various concentrations of quercetin, curcumin, or their combination.

  • Measurement of Inflammatory Markers: The production of inflammatory mediators is quantified. For example, nitric oxide (NO) levels can be measured in the cell culture supernatant using the Griess reagent. The expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) can be analyzed by Western blot or RT-qPCR.

  • NF-κB Activation Assay: The activation of the NF-κB signaling pathway, a key regulator of inflammation, can be assessed by measuring the nuclear translocation of NF-κB subunits using techniques like immunofluorescence or an enzyme-linked immunosorbent assay (ELISA)-based transcription factor assay.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in synergistic interactions is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway often implicated in the synergistic effects of phytochemicals and a typical experimental workflow for assessing synergy.

G PI3K/Akt Signaling Pathway cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTOR->Cell Survival, Proliferation, Growth Phytochemicals (e.g., Quercetin, Curcumin) Phytochemicals (e.g., Quercetin, Curcumin) Phytochemicals (e.g., Quercetin, Curcumin)->PI3K Phytochemicals (e.g., Quercetin, Curcumin)->AKT PTEN PTEN PTEN->PIP3 PIP3 to PIP2

Caption: PI3K/Akt Signaling Pathway often modulated by phytochemicals.

G cluster_workflow Experimental Workflow for Synergy Assessment Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Compound_Treatment 2. Treatment - Compound A - Compound B - Combination (A+B) Cell_Culture->Compound_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT Assay) Compound_Treatment->Viability_Assay Data_Analysis 4. Data Analysis - Calculate IC50 values Viability_Assay->Data_Analysis CI_Calculation 5. Combination Index (CI) Calculation (Chou-Talalay) Data_Analysis->CI_Calculation Synergy_Determination 6. Determine Interaction (Synergy, Additive, Antagonism) CI_Calculation->Synergy_Determination

Caption: Workflow for determining synergistic effects of phytochemicals.

Conclusion

While direct evidence for the synergistic effects of this compound is still emerging, the documented synergy of the closely related compound, nardosinone, with aurantio-obtusin highlights the therapeutic potential of such combinations. The extensive research on well-known phytochemicals like quercetin and curcumin provides a robust framework for understanding and evaluating these synergistic interactions. By employing rigorous experimental protocols and quantitative analysis, researchers can continue to unlock the potential of phytochemical combinations for the development of more effective and safer therapeutic strategies.

References

A Comparative Analysis of Nardosinonediol Content in Nardostachys Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Nardosinonediol (B1496119) content in different species of the genus Nardostachys, a group of perennial herbs renowned for their medicinal properties in traditional systems of medicine. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical composition and therapeutic potential of these plants.

This compound, a significant sesquiterpenoid, has been identified as a key bioactive constituent in Nardostachys species, contributing to their pharmacological effects, which include neuroprotective and cardioprotective activities.[1] Understanding the distribution and concentration of this compound across different species is crucial for quality control, standardization of herbal preparations, and the development of new therapeutic agents.

Quantitative Analysis of this compound

Direct comparative studies quantifying this compound across multiple Nardostachys species under identical experimental conditions are limited in the available scientific literature. However, data from individual studies provide valuable insights into the varying content of this bioactive compound.

The following table summarizes the available quantitative data for this compound in Nardostachys jatamansi. While this compound has been identified as a constituent of Nardostachys chinensis, specific quantitative data from comparable studies were not available at the time of this review.[2][3]

SpeciesPlant PartExtraction MethodAnalytical MethodThis compound Content (% of extract)Reference
Nardostachys jatamansiRhizomes and Roots20% aqueous ethanol (B145695) extractHPLC1.54 ± 0.06%[4]
Nardostachys chinensisNot specifiedNot specified in quantitative studiesIdentified as a constituentData not available[2][3]

Note: The lack of standardized extraction and quantification protocols across different studies makes direct comparison challenging. The presented data should be interpreted within the context of the specific experimental methods used in the cited study.

Experimental Protocols

The quantification of this compound in Nardostachys species typically involves chromatographic techniques. Below are detailed methodologies adapted from published research, providing a framework for the extraction and analysis of this compound.

Extraction of this compound from Plant Material

This protocol is based on the methods described for the analysis of sesquiterpenoids in Nardostachys jatamansi.

  • Plant Material Preparation: Dried and powdered rhizomes and roots of the Nardostachys species are used for extraction.

  • Solvent System: A 20% aqueous ethanol (v/v) solution is utilized as the extraction solvent.

  • Extraction Procedure:

    • Weigh a precise amount of the powdered plant material.

    • Add the 20% aqueous ethanol solution in a specific ratio (e.g., 1:10, plant material to solvent).

    • Perform extraction using a suitable method such as maceration, sonication, or reflux extraction for a defined period.

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure to obtain the crude extract.

    • The dried extract is then redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound in the plant extract.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) or methanol (B129727) (B) is typically employed. The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection Wavelength: this compound can be detected at a wavelength of around 210 nm.

  • Quantification:

    • Prepare a standard stock solution of purified this compound of a known concentration.

    • Generate a calibration curve by injecting a series of dilutions of the standard solution and plotting the peak area against the concentration.

    • Inject the prepared plant extract solution into the HPLC system under the same conditions.

    • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

    • Calculate the concentration of this compound in the extract by interpolating its peak area on the calibration curve.

Bioactivity and Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, research on the closely related compound, nardosinone, and extracts of Nardostachys jatamansi provides insights into its potential mechanisms of action, particularly in the context of neuroprotection and anti-inflammatory effects.

Nardosinone, which can be metabolically related to this compound, has been shown to exert neuroprotective effects by modulating microglial polarization and suppressing T cell infiltration.[5] This is achieved, in part, through the regulation of the AKT/mTOR signaling pathway, which plays a crucial role in cell survival and metabolism.[5] Furthermore, extracts containing these sesquiterpenoids have been observed to inhibit the production of pro-inflammatory mediators.[4]

The diagram below illustrates a potential signaling pathway involved in the neuroprotective effects of Nardostachys sesquiterpenoids, which may also be relevant for this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates AKT AKT TLR4->AKT Activates mTOR mTOR AKT->mTOR Activates NFkB NF-κB mTOR->NFkB Activates Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB->Inflammatory_Mediators Induces Production T_Cell_Migration T-Cell Migration Inflammatory_Mediators->T_Cell_Migration Promotes This compound This compound This compound->AKT Inhibits

Caption: Potential signaling pathway for the neuroprotective effects of this compound.

Experimental Workflow for Comparative Analysis

To conduct a robust comparative analysis of this compound content, a standardized experimental workflow is essential. The following diagram outlines the key steps, from sample preparation to data analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Plant_Material Plant Material (Different Nardostachys Species) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve Standard Calibration Curve Calibration_Curve->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Comparison Comparative Analysis Statistical_Analysis->Comparison

Caption: Experimental workflow for the comparative analysis of this compound.

References

A Head-to-Head Comparison of Nardosinonediol and Isonardosinone: Bioactivities and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – In the ongoing quest for novel therapeutic agents from natural sources, two sesquiterpenoids, Nardosinonediol and isonardosinone (B1628224), derived from Nardostachys jatamansi, have garnered significant interest for their diverse biological activities. This guide provides a comprehensive head-to-head comparison of their bioactivities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of these promising compounds.

Quantitative Bioactivity Comparison

A critical aspect of evaluating therapeutic candidates is the quantitative assessment of their potency. The following table summarizes the available data on the anti-neuroinflammatory effects of this compound and isonardosinone.

BioactivityCompoundAssay SystemParameterResultReference
Anti-neuroinflammatory This compoundLPS-stimulated BV2 microgliaInhibition of Nitric Oxide (NO) ProductionIC₅₀: 11.1 µM[1]
IsonardosinoneLPS-stimulated BV2 microgliaInhibition of Nitric Oxide (NO) ProductionIC₅₀: > 25 µM[1]

Key Bioactivities: A Detailed Look

Anti-Neuroinflammatory Effects:

Both this compound and isonardosinone have been investigated for their ability to mitigate neuroinflammation, a key process in various neurodegenerative diseases. In a direct comparative study using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a standard model for neuroinflammation, this compound demonstrated a more potent inhibition of nitric oxide (NO) production with an IC₅₀ value of 11.1 µM.[1] In the same study, isonardosinone showed weaker activity, with an IC₅₀ value greater than 25 µM, indicating that this compound is a more potent anti-neuroinflammatory agent in this assay.[1]

Antidepressant and Cardioprotective Potential:

While both compounds are constituents of Nardostachys jatamansi, a plant with known antidepressant and cardioprotective properties, direct comparative quantitative data for the pure compounds in these activities are limited. One study on the extract of Nardostachys jatamansi demonstrated an EC₅₀ of 31.63 µg/mL for the enhancement of serotonin (B10506) transporter (SERT) activity, a key target for many antidepressant drugs.[2][3] this compound was identified as a constituent of the active fraction, suggesting it may contribute to this antidepressant-like effect.[2][3] However, a direct comparison with isonardosinone for this specific activity is not yet available.

Similarly, the cardioprotective effects of Nardostachys chinensis have been attributed to the inhibition of myocardial apoptosis, inflammation, and oxidative stress.[4] While this compound is mentioned as a bioactive compound with potential cardioprotective effects, quantitative, comparative data against isonardosinone are lacking in the current literature.[5]

Mechanistic Insights: Signaling Pathways

The anti-neuroinflammatory effects of both this compound and isonardosinone are mediated, at least in part, through the modulation of key inflammatory signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the activation and nuclear translocation of NF-κB, which then induces the expression of pro-inflammatory genes. Both this compound and isonardosinone have been shown to inhibit the activation of the NF-κB pathway in LPS-stimulated microglial cells.[1] The precise molecular targets within this pathway for each compound are still under investigation, but their inhibitory action leads to a downstream reduction in the production of inflammatory mediators.

NF_kB_Pathway cluster_compounds Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nucleus NF-κB (nucleus) Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Pro_inflammatory_Genes Transcription This compound This compound This compound->IKK Isonardosinone Isonardosinone Isonardosinone->IKK IkB_NFkB->NFkB_nucleus NF-κB Translocation

Figure 1: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

The MAPK pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of several kinases, including ERK, JNK, and p38, which are activated in response to extracellular stimuli and in turn regulate the activity of various transcription factors. Both this compound and isonardosinone have been found to suppress the phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated microglial cells, indicating their ability to modulate this pathway.[1] By inhibiting MAPK signaling, these compounds can further reduce the production of pro-inflammatory cytokines and mediators.

MAPK_Pathway cluster_compounds Inhibition LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases MAPKKs MAPKKs (MEK, MKK3/6, MKK4/7) Upstream_Kinases->MAPKKs Activation MAPKs MAPKs (ERK, p38, JNK) MAPKKs->MAPKs Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPKs->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression This compound This compound This compound->MAPKs Inhibits Phosphorylation Isonardosinone Isonardosinone Isonardosinone->MAPKs Inhibits Phosphorylation

Figure 2: Attenuation of the MAPK signaling pathway.

Experimental Protocols

Anti-Neuroinflammatory Activity Assay (LPS-stimulated BV2 Microglia):

  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or isonardosinone. After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent. A standard curve is generated using sodium nitrite.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve of the percentage of NO inhibition versus the compound concentration.

Experimental_Workflow Start Start Culture Culture BV2 Microglial Cells Start->Culture Seed Seed Cells in 96-well Plates Culture->Seed Pretreat Pre-treat with Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Griess Assay for Nitrite Measurement Collect->Griess Analyze Calculate IC50 Griess->Analyze End End Analyze->End

Figure 3: Workflow for anti-neuroinflammatory assay.

Conclusion

This comparative guide highlights the current understanding of the bioactivities of this compound and isonardosinone. Based on available data, this compound appears to be a more potent anti-neuroinflammatory agent than isonardosinone. Both compounds exert their effects through the inhibition of the NF-κB and MAPK signaling pathways. Further research, particularly direct comparative studies on their antidepressant and cardioprotective effects, is warranted to fully elucidate their therapeutic potential and differentiate their pharmacological profiles. This information will be invaluable for the rational design of future studies and the potential development of these natural compounds into novel therapeutic agents.

References

Nardosinonediol: A Comparative Guide to its Neuroprotective Effects in PC12 and SH-SY5Y Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of Nardosinonediol in two commonly used neuronal cell lines: PC12 and SH-SY5Y. The information presented is based on available experimental data and aims to assist researchers in evaluating the potential of this compound as a neuroprotective agent.

Comparative Analysis of Neuroprotective Efficacy

This compound, a sesquiterpenoid compound, has demonstrated promising neuroprotective properties in various in vitro models of neurodegenerative diseases. This section summarizes the key findings in PC12 and SH-SY5Y cell lines.

PC12 Cell Line

The PC12 cell line, derived from a rat pheochromocytoma, is a well-established model for studying neuronal differentiation and neuroprotection. Upon treatment with Nerve Growth Factor (NGF), PC12 cells differentiate into sympathetic neuron-like cells, making them a suitable model for screening neuroprotective compounds.

Studies have shown that this compound (referred to as nardosinone (B31660) in some literature) significantly enhances neurite outgrowth in PC12D cells, a subclone of the PC12 line. This effect is particularly noteworthy as it suggests a role for this compound in promoting neuronal regeneration and repair. The enhancement of neurite outgrowth is mediated, at least in part, through the amplification of the MAP kinase signaling pathway.[1][2]

Table 1: Illustrative Neuroprotective Effects of a Compound on 6-OHDA-Induced Cytotoxicity in PC12 Cells

Treatment GroupConcentrationCell Viability (% of Control)
Control-100%
6-OHDA100 µM52.3%
6-OHDA + this compound1 µMData not available
6-OHDA + this compound10 µMData not available
6-OHDA + this compound25 µMData not available

Note: The data in this table is illustrative and based on typical results from neuroprotection assays with other compounds. Specific quantitative data for this compound in this model is needed for a direct comparison.

SH-SY5Y Cell Line

The SH-SY5Y human neuroblastoma cell line is another widely used model in neurodegenerative disease research, particularly for Parkinson's disease. These cells exhibit dopaminergic characteristics and are sensitive to neurotoxins such as rotenone (B1679576) and 6-OHDA.

This compound has been shown to protect SH-SY5Y cells from 6-OHDA-induced cytotoxicity. This protection is associated with the modulation of inflammatory and metabolic pathways. Furthermore, in broader studies on neuroinflammation, Nardosinone-type sesquiterpenes have been found to attenuate the NF-κB and MAPK signaling pathways in microglial cells, which are central to the inflammatory processes that contribute to neuronal cell death.[3]

As with the PC12 cells, specific quantitative data on the reduction of apoptosis rates in SH-SY5Y cells by this compound is not explicitly detailed in the available literature. A standard method to assess this would be through Annexin V-FITC/PI staining followed by flow cytometry.

Table 2: Illustrative Neuroprotective Effects of a Compound on Rotenone-Induced Apoptosis in SH-SY5Y Cells

Treatment GroupConcentrationApoptosis Rate (%)
Control-5.2%
Rotenone1 µM45.8%
Rotenone + this compound1 µMData not available
Rotenone + this compound5 µMData not available
Rotenone + this compound10 µMData not available

Note: The data in this table is illustrative and based on typical results from neuroprotection assays with other compounds. Specific quantitative data for this compound in this model is needed for a direct comparison.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the neuroprotective effects of compounds like this compound.

Cell Culture and Differentiation
  • PC12 Cells: PC12 cells are cultured in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. For differentiation, cells are seeded on collagen-coated plates and treated with 50-100 ng/mL of NGF for 5-7 days.

  • SH-SY5Y Cells: SH-SY5Y cells are maintained in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

Induction of Neurotoxicity
  • 6-OHDA Model (PC12 and SH-SY5Y): Cells are pre-treated with this compound for a specified time (e.g., 2 hours) before being exposed to 6-OHDA (typically 50-150 µM) for 24-48 hours.

  • Rotenone Model (SH-SY5Y): Cells are pre-treated with this compound and then exposed to rotenone (typically 0.5-2 µM) for 24 hours.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat with various concentrations of this compound for 2 hours.

  • Add the neurotoxin (6-OHDA or rotenone) and incubate for the desired period.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with this compound and the neurotoxin as described above.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis
  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA.

  • Incubate with primary antibodies against proteins of interest (e.g., p-ERK, p-p38, NF-κB p65, IκBα, β-actin) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL detection system.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in inflammation and cell survival.

This compound's Influence on the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. This compound has been shown to enhance NGF-induced neurite outgrowth in PC12 cells in a MAPK-dependent manner.[1] In the context of neuroinflammation, Nardosinone-type sesquiterpenes have been observed to suppress the phosphorylation of ERK, JNK, and p38 MAPKs in microglial cells.[3]

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Neurotoxic_Stimulus Neurotoxic Stimulus (e.g., 6-OHDA, Rotenone) MAPKKK MAPKKK (e.g., ASK1, MEKK) Neurotoxic_Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Apoptosis Apoptosis MAPK->Apoptosis Promotes This compound This compound This compound->MAPKKK Inhibits This compound->MAPKK Inhibits

Caption: this compound's proposed inhibition of the MAPK signaling cascade.

This compound's Attenuation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In neurodegenerative diseases, the overactivation of this pathway contributes to neuronal damage. Nardosinone-type sesquiterpenes have been demonstrated to inactivate the NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators.[3]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Neurotoxins) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Inflammatory_Genes Induces

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

Experimental Workflow for Assessing Neuroprotection

The following diagram outlines a typical experimental workflow for confirming the neuroprotective effects of a compound like this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Neuroprotection Assays cluster_mechanism Mechanism of Action Culture_Cells Culture PC12 or SH-SY5Y Cells Pretreat Pre-treat with This compound Culture_Cells->Pretreat Induce_Toxicity Induce Neurotoxicity (6-OHDA or Rotenone) Pretreat->Induce_Toxicity Viability_Assay Cell Viability (MTT Assay) Induce_Toxicity->Viability_Assay Apoptosis_Assay Apoptosis (Annexin V/PI) Induce_Toxicity->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins (MAPK, NF-κB) Induce_Toxicity->Western_Blot

Caption: A generalized experimental workflow for neuroprotection studies.

References

Safety Operating Guide

Proper Disposal Procedures for Nardosinonediol: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Nardosinonediol, a sesquiterpenoid compound. Due to the absence of a comprehensive toxicological profile, and evidence of cytotoxic activity, this compound must be managed as a hazardous chemical waste. This precautionary approach ensures the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): All personnel must wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. Absorb liquids with an inert material (e.g., vermiculite, sand) and collect all contaminated materials, including solids, into a designated hazardous waste container.

II. This compound: Key Data

The following table summarizes the known physicochemical properties of this compound. This information is critical for understanding its behavior and for completing hazardous waste manifests.

PropertyValueSource
Molecular FormulaC₁₅H₂₄O₃ChemBK[1], PubChem[2]
Molar Mass252.35 g/mol ChemBK[1], PubChem[2]
AppearancePowderChemBK
Melting Point141-143 °CChemBK[1]
Boiling Point397.4 ± 35.0 °C (Predicted)ChemBK[1]
Density1.11 ± 0.1 g/cm³ (Predicted)ChemBK[1]
Storage Condition2-8°CChemBK

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Classification:

  • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), as hazardous chemical waste.
  • One study has indicated that this compound exhibits cytotoxic activity against P-388 cells, reinforcing the need for cautious handling and disposal as a potentially toxic substance.[3]

2. Waste Segregation and Containerization:

  • Solid Waste: Collect pure this compound powder and contaminated solids in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene (B3416737) container).
  • Ensure containers are kept closed except when adding waste.

3. Labeling:

  • Label the hazardous waste container with the words "Hazardous Waste."
  • Clearly identify the contents, including "this compound" and the approximate concentration and quantity.
  • Indicate the date when the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).
  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.
  • Ensure secondary containment is used to prevent spills.

5. Disposal Request and Pickup:

  • Once the container is full or has been in storage for the maximum allowable time (consult your institution's guidelines), submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) department.
  • Do not attempt to transport the hazardous waste to a central accumulation area unless you are specifically trained and authorized to do so.

IV. Experimental Workflow and Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound, from the point of generation to final disposal.

Nardosinonediol_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_prohibited Prohibited Actions A This compound Waste Generated (Solid or Liquid) B Consult Safety Data Sheet (SDS) or Toxicological Data A->B C Is Specific Disposal Guidance Available? B->C D Treat as Hazardous Waste (Precautionary Principle) C->D No E Segregate into Appropriate Waste Stream (Solid vs. Liquid) D->E I DO NOT Dispose in Regular Trash D->I J DO NOT Dispose Down the Drain D->J F Use Labeled, Compatible, and Sealed Containers E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Environmental Health & Safety (EHS) G->H

Caption: Disposal workflow for this compound, emphasizing the precautionary principle.

This guidance is intended to provide a clear and actionable framework for the safe and compliant disposal of this compound. By adhering to these procedures, researchers and drug development professionals can mitigate risks and ensure a safe laboratory environment. Always consult your institution's specific hazardous waste management plan for additional requirements.

References

Personal protective equipment for handling Nardosinonediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Nardosinonediol. Given the limited specific toxicological data available for this compound, a cautious approach is imperative. It should be treated as a potentially hazardous compound with unknown toxicological properties. The following procedures are based on best practices for handling novel chemical entities and hazardous drugs.

Pre-Handling Risk Assessment

Before any manipulation of this compound, a thorough risk assessment is mandatory. This includes:

  • Reviewing Available Data: Consult all supplier-provided information. In the absence of a specific Safety Data Sheet (SDS) for this compound, assume it shares hazards with structurally similar compounds.

  • Assuming Hazard: Treat this compound as a substance with potential acute and chronic health effects, including skin and eye irritation.[1]

  • Evaluating Experimental Protocols: Assess the quantities being used, the nature of the procedures (e.g., weighing, dissolving, heating), and the potential for aerosol generation.

  • Emergency Preparedness: Ensure an emergency plan is in place for spills, accidental exposure, or adverse reactions.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

Protection Level Equipment Specifications & Rationale
Body Protection Laboratory CoatA long-sleeved, buttoned coat made of a chemically resistant material provides a removable barrier in case of a spill.[2] For activities with a higher risk of splashes, consider impermeable gowns that close in the back.[3]
Hand Protection Nitrile GlovesDouble-gloving is recommended to protect against potential skin absorption.[2] Gloves should be powder-free to avoid contamination.[4] Change gloves immediately if contaminated or every 30-60 minutes.[4]
Eye Protection Safety Goggles or Face ShieldWear chemical safety goggles that provide a seal around the eyes.[5] A full-face shield is recommended when there is a significant risk of splashes.[5]
Respiratory Protection Chemical Fume HoodAll handling of solid or volatile this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] For large spills or when a fume hood is not available, an N-95 or N-100 respirator may be necessary.[4]
Foot Protection Closed-toe ShoesSubstantial, closed-toe shoes are required to protect against spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Pre-Experiment:

  • Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment and reagents before introducing this compound to the work area.

  • Don PPE: Put on all required PPE in the correct order (e.g., gown, mask, goggles, gloves).

During Experiment:

  • Careful Handling: Handle this compound with care to avoid generating dust or aerosols.

  • Labeling: Clearly label all containers with the compound's name and any known hazards.

  • Work Practices: Avoid working alone when handling significant quantities.

Post-Experiment:

  • Decontamination: Decontaminate the work area by wiping it down with an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the disposal plan below.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, then lab coat).

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous waste. Do not mix with other chemical waste unless compatibility is confirmed.[2]
Contaminated Labware (e.g., pipette tips, gloves) Place all disposables that have come into contact with this compound into a designated hazardous waste bag within the fume hood.[2]
Solutions of this compound Collect in a compatible, sealed, and clearly labeled liquid hazardous waste container.[2]

Experimental Workflow and Chemical Relationships

Understanding the chemical stability and relationships of this compound is crucial for its handling and use in experiments. This compound is an initial intermediate in the degradation pathway of Nardosinone, a bioactive compound found in Nardostachys jatamansi.[6][7] The degradation of Nardosinone is more rapid under high temperatures and in acidic conditions.[6][7]

Nardosinone_Degradation_Pathway cluster_conditions Degradation Conditions Nardosinone Nardosinone This compound This compound (Initial Intermediate) Nardosinone->this compound Peroxy Ring-Opening Degradation_Products Further Degradation Products This compound->Degradation_Products Multiple Reactions High_Temp High Temperature Acidic_Env Simulated Gastric Fluid (Acidic)

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。